Product packaging for 1,1,1,4,4,4-Hexafluoro-2-butene(Cat. No.:CAS No. 407-60-3)

1,1,1,4,4,4-Hexafluoro-2-butene

Cat. No.: B3425303
CAS No.: 407-60-3
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-butene, specifically the (Z) isomer known as HFO-1336mzz(Z), is an unsaturated, highly fluorinated hydrocarbon valued in industrial and scientific research for its exceptional environmental profile and thermodynamic properties. Its primary research value lies in its function as a next-generation, sustainable alternative to high-global-warming-potential (GWP) hydrofluorocarbons (HFCs). With an atmospheric lifetime of approximately 22 days and a 100-year GWP of 2 (where carbon dioxide = 1), it presents a significantly reduced environmental impact compared to the fluids it is designed to replace . Key research applications include its use as a low-GWP refrigerant for chillers , a blowing agent in the formulation of polyisocyanate-based foams , and a working fluid for organic Rankine cycles in power generation and advanced thermal management systems, such as spray cooling for electronics . The mechanism underlying its short atmospheric lifetime and low GWP is the reactivity of its labile carbon–carbon double bond . Recent scientific investigations have focused on characterizing its fundamental properties, including evaporation dynamics of individual droplets under high pressure and temperature, to optimize its performance in spray cooling applications . Researchers should note that this compound is a liquefied gas under pressure (H280) and may cause skin and eye irritation, respiratory irritation, drowsiness, dizziness, and rapid suffocation due to oxygen displacement (H315, H319, H335, H336, H380) . This product is intended for Research Use Only and is not approved for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F6 B3425303 1,1,1,4,4,4-Hexafluoro-2-butene CAS No. 407-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLSXYRJFEOTA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66711-86-2
Record name (2E)-1,1,1,4,4,4-Hexafluoro-2-butene
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Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)-
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Record name (2E)-1,1,1,4,4,4-hexafluoro-2-butene
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Record name (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) is a fluorinated hydrocarbon with two primary isomers, cis (HFO-1336mzz(Z)) and trans (R-1336mzz(E)). These compounds are of significant interest as next-generation refrigerants, heat transfer fluids, and foam blowing agents due to their low global warming potential (GWP) and zero ozone depletion potential (ODP). A thorough understanding of their thermodynamic properties is crucial for the design, optimization, and safety of systems utilizing these fluids. This guide provides a comprehensive database of the core thermodynamic properties of both isomers, details the experimental protocols for their determination, and visualizes the workflow for acquiring and modeling this data.

Core Thermodynamic Properties

The thermodynamic properties of the cis and trans isomers of this compound exhibit notable differences, particularly in their boiling points and critical parameters. These differences are critical for application-specific fluid selection.

Table 1: General and Critical Properties of this compound Isomers
Propertytrans-1,1,1,4,4,4-Hexafluoro-2-butene (R-1336mzz(E))cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z))
CAS Number 66711-86-2692-49-9
Molecular Weight ( g/mol ) 164.049164.056
Normal Boiling Point (°C) 7.533.4
Critical Temperature (°C) 137.7171.3
Critical Pressure (MPa) 3.152.90
Table 2: Isochoric Heat Capacity Data

Isochoric heat capacity (Cv) measurements have been conducted for both isomers over a range of temperatures and pressures.

IsomerTemperature Range (K)Pressure Range (MPa)Number of Data PointsRelative Uncertainty
R-1336mzz(E) 267 - 472up to 303182.6% to 3.3%
HFO-1336mzz(Z) 267 - 472up to 302482.5% to 3.0%

Note: The sample purities for these measurements were 99.96% for R-1336mzz(E) and 99.93% for HFO-1336mzz(Z) as identified by gas chromatography.[1]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the key experimental protocols used to measure the properties of this compound.

Pressure-Volume-Temperature (pVT) and Phase Equilibrium Studies using the Isochoric Method

The isochoric method is a fundamental technique for establishing the pVT relationship of a fluid and identifying its phase boundaries.

Methodology:

  • Apparatus: A new automatic apparatus for measuring phase loops and pVT properties of natural gas mixtures in our laboratory.[2][3] It consists of an isochoric cell housed within a vacuum chamber with an isothermal shield, a high-precision pressure measurement system, an automated temperature control and measurement system, a gas manifold for sample handling, and a heating/cooling system.[2][3] The apparatus is designed to operate from 200 K to 450 K and at pressures up to 35 MPa.[2][3]

  • Sample Preparation: The sample of this compound is introduced into the isochoric cell of a known volume. The amount of the sample is determined gravimetrically or by other precise methods.

  • Measurement Procedure:

    • The cell is heated or cooled in a stepwise manner, allowing the system to reach thermal equilibrium at each step.

    • At each equilibrium point, the temperature and pressure of the fluid are recorded.

    • A series of measurements are taken along a path of constant volume (an isochore).

    • The experiment is repeated for different sample loadings (different isochores) to map out the pVT surface.

  • Data Analysis:

    • The collected data points of pressure versus temperature for each isochore are plotted.

    • Discontinuities in the slope of the isochores indicate a phase change, allowing for the determination of the vapor pressure curve.

    • The single-phase pVT data is used to develop and validate equations of state.

Heat Capacity Measurement using Flow Calorimetry

Flow calorimetry is employed to determine the isobaric (constant pressure) and isochoric (constant volume) heat capacities of fluids.

Methodology:

  • Apparatus: A flow calorimeter consists of a heated tube through which the fluid flows at a constant rate. High-precision temperature sensors are placed at the inlet and outlet of the heated section, and the power input to the heater is accurately measured.

  • Procedure:

    • The this compound fluid is pumped through the calorimeter at a precisely controlled and steady flow rate.

    • A known amount of heat is supplied to the fluid by an electric heater.

    • The temperature difference between the inlet and outlet of the heated section is measured once the system reaches a steady state.

  • Calculation:

    • The isobaric heat capacity (Cp) is calculated from the heat input, the mass flow rate, and the temperature change.

    • Corrections for heat loss to the surroundings are applied to ensure accuracy.[4]

    • For isochoric heat capacity (Cv) measurements, a twin-cell type adiabatic calorimeter can be used.[1]

Vapor Pressure Measurement using the Burnett Method

The Burnett method is a highly accurate technique for determining the compressibility factor and vapor pressure of gases without requiring volume or mass measurements.

Methodology:

  • Apparatus: The Burnett apparatus consists of two chambers of unknown but constant volumes, connected by an expansion valve.[5] The apparatus is enclosed in a constant temperature bath.

  • Procedure:

    • Initially, the first chamber is filled with the this compound gas to a known pressure.

    • The gas is then expanded into the second, evacuated chamber.

    • After the system reaches thermal equilibrium, the new pressure is measured.

    • This expansion process is repeated multiple times.

  • Data Analysis:

    • The series of pressure measurements are used to determine the compressibility factor of the gas at different pressures.

    • The vapor pressure is determined by observing the pressure at which condensation occurs during the expansion process at a given temperature.

Modeling of Thermodynamic Properties

The experimental data obtained from the aforementioned protocols are used to develop and validate equations of state (EoS) that can predict the thermodynamic properties of this compound over a wide range of conditions. The Helmholtz energy EoS is a particularly powerful model for refrigerants.[6]

Workflow for Thermodynamic Property Modeling:

  • Data Collection: A comprehensive set of experimental data, including pVT, heat capacity, vapor pressure, and critical parameters, is collected.

  • Equation of State Development: A functional form for the Helmholtz energy is selected, and its parameters are fitted to the experimental data.

  • Validation: The EoS is validated by comparing its predictions with experimental data, including data not used in the fitting process.

  • Property Calculation: Once validated, the EoS can be used to calculate a wide range of thermodynamic properties, such as enthalpy, entropy, and speed of sound.

The NIST Reference Fluid Thermodynamic and Transport Properties Database (REFPROP) is a widely used software that incorporates highly accurate equations of state for many fluids, including refrigerants.[6][7][8] For R-1336mzz(E), the properties are valid for temperatures between 200 K and 410 K for pressures up to 5.7 MPa.[9] For R-1336mzz(Z), the properties are valid for temperatures between 270 K and 500 K for pressures up to 10 MPa.[10]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

G cluster_0 Sample Preparation cluster_1 Experimental Measurement cluster_2 Data Analysis & Modeling cluster_3 Thermodynamic Property Database Purification Sample Purification (e.g., Gas Chromatography) pVT pVT & Phase Equilibrium (Isochoric Method) Purification->pVT Purified Sample Cp Isobaric Heat Capacity (Flow Calorimetry) Purification->Cp Purified Sample VaporPressure Vapor Pressure (Burnett Method) Purification->VaporPressure Purified Sample CriticalParams Critical Parameters (Meniscus Disappearance) Purification->CriticalParams Purified Sample RawData Raw Experimental Data pVT->RawData Cp->RawData VaporPressure->RawData CriticalParams->RawData EoS Equation of State Development (e.g., Helmholtz Energy) RawData->EoS Validation Model Validation EoS->Validation ThermoProps Comprehensive Thermodynamic Properties (Enthalpy, Entropy, etc.) Validation->ThermoProps

References

An In-depth Technical Guide to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 692-49-9

This technical guide provides a comprehensive overview of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene, a fluorinated hydrocarbon of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and safety considerations.

Chemical and Physical Properties

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz(Z), is a colorless and volatile liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
CAS Number 692-49-9
Synonyms cis-1,1,1,4,4,4-Hexafluoro-2-butene, (Z)-HFO-1336mzz
Appearance Colorless liquid
Boiling Point 9 °C
Melting Point Not available
Density 1.356 g/cm³
Flash Point -21 °C
Solubility Sparingly soluble in chloroform, slightly soluble in methanol

Spectroscopic Data

TypeData
¹H NMR Chemical shifts are observed.
¹⁹F NMR Two signals are observed at approximately -65.6 and -99.1 ppm.[2]
¹³C NMR Spectral data is available.
IR Spectroscopy Characteristic absorption bands are present.

Synthesis and Experimental Protocols

The synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene can be achieved through various routes. A prominent method involves the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. This precursor can be synthesized from more readily available starting materials such as hexachlorobutadiene.

Synthesis Pathway from Hexachlorobutadiene

A three-step synthesis route starting from hexachlorobutadiene has been reported.[1] This pathway is outlined below.

Synthesis_Pathway A Hexachlorobutadiene B (E/Z)-2,3-Dichlorohexafluoro-2-butene A->B Vapor-phase catalytic fluorination (Cr-based catalyst) C 1,1,1,4,4,4-Hexafluoro-2-butyne B->C Liquid-phase dechlorination (Zn in DMF) D (Z)-1,1,1,4,4,4-Hexafluoro-2-butene C->D Gas-phase selective hydrogenation (Pd + Bi/PAF catalyst)

Caption: Synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene from Hexachlorobutadiene.

Detailed Experimental Protocols

Step 1: Vapor-Phase Catalytic Fluorination of Hexachlorobutadiene

  • Objective: To produce (E/Z)-2,3-dichlorohexafluoro-2-butene from hexachlorobutadiene.

  • Catalyst: A chromium-based catalyst is utilized for this fluorination step.[1]

  • Procedure:

    • Hexachlorobutadiene is vaporized and mixed with anhydrous hydrogen fluoride (B91410).

    • The gaseous mixture is passed over a heated bed of the Cr-based catalyst.

    • The reaction temperature and pressure are controlled to optimize the conversion and selectivity.

    • The product stream, containing a mixture of (E) and (Z) isomers of 2,3-dichlorohexafluoro-2-butene, is cooled and collected.

    • Purification is typically achieved through distillation.

Step 2: Liquid-Phase Dechlorination to 1,1,1,4,4,4-Hexafluoro-2-butyne

  • Objective: To synthesize 1,1,1,4,4,4-hexafluoro-2-butyne from the mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene.

  • Reagents: Zinc powder in N,N-dimethylformamide (DMF).[1]

  • Procedure:

    • A reaction vessel is charged with zinc powder and DMF.

    • The mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene is added dropwise to the zinc suspension.

    • The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.

    • Upon completion, the volatile 1,1,1,4,4,4-hexafluoro-2-butyne is separated from the reaction mixture, often by distillation.

    • The collected product is then purified for the subsequent step.

Step 3: Gas-Phase Selective Hydrogenation to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

  • Objective: To selectively hydrogenate 1,1,1,4,4,4-hexafluoro-2-butyne to the (Z)-isomer of 1,1,1,4,4,4-hexafluoro-2-butene.

  • Catalyst: A palladium and bismuth catalyst supported on porous aluminum fluoride (Pd + Bi/PAF) is a reported catalyst for this transformation.[1] Lindlar's catalyst is also commonly used for the cis-hydrogenation of alkynes.

  • Procedure:

    • 1,1,1,4,4,4-hexafluoro-2-butyne is vaporized and mixed with a controlled amount of hydrogen gas.

    • This gas mixture is passed through a reactor containing the Pd + Bi/PAF catalyst.

    • The reaction conditions (temperature, pressure, and flow rate) are carefully controlled to ensure high selectivity for the Z-isomer and to prevent over-hydrogenation to the fully saturated alkane.

    • The product stream is cooled, and the (Z)-1,1,1,4,4,4-hexafluoro-2-butene is condensed and collected.

    • Final purification can be carried out by distillation to remove any unreacted starting material or byproducts.

Applications

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene is a versatile compound with applications in several fields:

  • Refrigerant: It is investigated as a next-generation refrigerant with a low global warming potential (GWP).

  • Foam Blowing Agent: Its properties make it a suitable candidate as a blowing agent for the production of polymer foams.

  • Solvent: It can be used as a solvent in various chemical reactions and processes.

  • Organic Synthesis: It serves as a building block in the synthesis of more complex fluorinated molecules.[2][3]

Safety and Handling

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard StatementPrecautionary Statement
Causes skin irritation (H315)Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation (H319)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation (H335)Avoid breathing dust/fume/gas/mist/vapors/spray.
May cause drowsiness or dizziness (H336)Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Wear self-contained breathing apparatus for firefighting if necessary.

This technical guide provides a summary of the key information regarding (Z)-1,1,1,4,4,4-Hexafluoro-2-butene. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

Spectroscopic Profile of (E)-1,1,1,4,4,4-Hexafluoro-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,1,1,4,4,4-Hexafluoro-2-butene (also known as HFO-1336mzz(E)). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-1,1,1,4,4,4-Hexafluoro-2-butene, based on available literature. It is important to note that while direct spectroscopic data for the parent compound is limited in publicly available literature, data from closely related halo-derivatives provide valuable reference points.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H ~6.5Multiplet=C-H
¹³C Not explicitly foundCF₃, =C
¹⁹F Not explicitly found⁵JFFcis ≈ 11CF₃

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Not explicitly foundC-F stretch, C=C stretch, C-H bend

Note: Specific IR absorption peaks for (E)-1,1,1,4,4,4-Hexafluoro-2-butene were not found in the search results.

Table 3: Mass Spectrometry (MS) Data

m/zAssignment
164[M]⁺ (Molecular Ion)
Not explicitly foundFragmentation Pattern

Note: While the molecular ion peak can be inferred from the molecular weight, a detailed fragmentation pattern was not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (E)-1,1,1,4,4,4-Hexafluoro-2-butene is typically prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The solution should be homogeneous.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32

    • Relaxation delay: 1-5 s

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 16-32

    • Relaxation delay: 1-5 s

    • Referencing: External or internal reference standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like (E)-1,1,1,4,4,4-Hexafluoro-2-butene, a gas-phase IR spectrum is often preferred. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty salt plates or gas cell should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly for volatile compounds, through a gas chromatography (GC) interface (GC-MS).

Instrumentation and Parameters:

  • Ionization method: Electron Ionization (EI) is a standard method for generating fragments.

  • Electron energy: 70 eV.

  • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (E)-1,1,1,4,4,4-Hexafluoro-2-butene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Characterization cluster_reporting Reporting Synthesis Synthesis of (E)-1,1,1,4,4,4-Hexafluoro-2-butene Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Isomer_Confirmation Isomer Confirmation (E vs. Z) NMR->Isomer_Confirmation IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Technical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Isomer_Confirmation->Final_Report

Caption: Spectroscopic Analysis Workflow.

References

1,1,1,4,4,4-Hexafluoro-2-butene synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,4,4,4-Hexafluoro-2-butene (B1366614)

Introduction

This compound (HFO-1336) is an unsaturated, highly fluorinated hydrocarbon existing as two geometric isomers: cis (Z) and trans (E).[1] It has garnered significant attention as a fourth-generation refrigerant, foam-blowing agent, and working fluid for organic Rankine cycles.[1] Its low global warming potential (GWP) and short atmospheric lifetime make it an environmentally friendlier alternative to many hydrofluorocarbons (HFCs).[1][2] This guide provides a detailed overview of the primary synthesis and purification methodologies for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Data

A summary of key properties for both cis and trans isomers is provided below.

Table 1: Physicochemical Properties of this compound Isomers

Property(Z)-1,1,1,4,4,4-Hexafluoro-2-butene(E)-1,1,1,4,4,4-Hexafluoro-2-butene
CAS Number 692-49-9[3]66711-86-2[4]
Molecular Formula C₄H₂F₆[3]C₄H₂F₆[4]
Molecular Weight 164.05 g/mol [3]164.05 g/mol [4]
Boiling Point Not specified in resultsNot specified in results
Appearance Liquid[3]Gas under pressure[4]

Table 2: Spectroscopic Data for (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

Spectroscopy TypeData
¹⁹F NMR Spectrum available, referenced to -CF₃COOH external standard.[5]
GC-MS Spectrum available.[3]
Vapor Phase IR Spectrum available.[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often targeting the cis (Z) isomer due to its specific applications.

Method 1: Multi-Step Synthesis from Hexachlorobutadiene

A robust, multi-step process starting from hexachlorobutadiene allows for the production of Z-HFO-1336mzz.[6] This route involves three primary stages: fluorination, dechlorination, and hydrogenation.[6]

  • Vapor-Phase Catalytic Fluorination : Hexachlorobutadiene is converted to (E/Z)-2,3-dichlorohexafluoro-2-butene using a Cr-based catalyst in the vapor phase.[6]

  • Liquid-Phase Dechlorination : The resulting dichloro-olefin undergoes dechlorination with zinc powder in a dimethylformamide (DMF) solvent to yield 1,1,1,4,4,4-hexafluoro-2-butyne.[6]

  • Gas-Phase Hydrogenation : The intermediate alkyne is selectively hydrogenated to Z-1,1,1,4,4,4-hexafluoro-2-butene in the gas phase using a Pd + Bi/PAF (porous aluminium fluoride) catalyst.[6]

G A Hexachlorobutadiene B (E/Z)-2,3-Dichlorohexafluoro-2-butene A->B Vapor-Phase Fluorination (Cr-based catalyst) C 1,1,1,4,4,4-Hexafluoro-2-butyne B->C Dechlorination (Zn, DMF) D Z-1,1,1,4,4,4-Hexafluoro-2-butene C->D Gas-Phase Hydrogenation (Pd + Bi/PAF catalyst)

Synthesis of Z-HFO-1336mzz from Hexachlorobutadiene.
Method 2: Halogenation and Dehydrohalogenation Cascade

This approach utilizes commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes as starting materials.[7] The process involves halogenating the double bond, followed by controlled dehydrohalogenation to re-introduce the double bond in a potentially isomer-specific manner.

  • Halogenation : The starting butenes react with halogens like bromine (Br₂) under sunlight or UV irradiation to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with high yield (95%).[8] Similarly, reaction with iodine monochloride (ICl) yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[7]

  • Dehydrohalogenation : The resulting dihalobutane is treated with a base to eliminate a molecule of hydrogen halide. For instance, treating 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst (Bu₄NBr) yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.[8] Further dehydrohalogenation can lead to the formation of hexafluoro-2-butyne.[8]

G cluster_0 Halogenation cluster_1 Dehydrohalogenation A (E,Z)-1,1,1,4,4,4-Hexafluoro-2-butene B 2,3-Dihalo-1,1,1,4,4,4-hexafluorobutane A->B Br₂ or ICl Sunlight/UV C 2-Halo-1,1,1,4,4,4-hexafluoro-2-enes B->C Base (e.g., KOH) D 1,1,1,4,4,4-Hexafluoro-2-butyne C->D Stronger Base / Heat

Halogenation-Dehydrohalogenation Synthesis Workflow.
Method 3: Catalytic Reduction of Hexafluoro-2-butyne

The conversion of 1,1,1,4,4,4-hexafluoro-2-butyne to cis-1,1,1,4,4,4-hexafluoro-2-butene is a key transformation.[9] This can be achieved through stereoselective reduction.

  • Catalytic Reduction : The use of a Lindlar catalyst is effective for the catalytic reduction of the alkyne to the cis-alkene.[9]

  • Chemical Reduction : Reagents such as borane (B79455) or di-sec-amylborane can also be employed for the chemical reduction to the cis-isomer.[9]

Method 4: Isomerization of trans- to cis-Hexafluoro-2-butene

In synthetic routes that produce a mixture of isomers or predominantly the trans isomer, a subsequent isomerization step can be employed to obtain the desired cis form.[2] This can be achieved using an appropriate isomerization catalyst or through photochemical methods, such as UV irradiation, which can quantitatively convert the (E)-isomer to the (Z)-isomer.[7][10]

Table 3: Summary of Key Synthesis Methods

MethodStarting Material(s)Key Reagents/CatalystsProduct(s)Typical Yield/Selectivity
From Hexachlorobutadiene HexachlorobutadieneCr-catalyst, Zn/DMF, Pd+Bi/PAFZ-1,1,1,4,4,4-Hexafluoro-2-buteneNot specified
Halogenation/Dehydrohalogenation (E,Z)-1,1,1,4,4,4-Hexafluoro-2-buteneBr₂, ICl, KOH, Bu₄NBrHalogenated intermediates, Hexafluoro-2-butyneHalogenation: 95%[8]; Dehydroiodination: 52% (E/Z-chloro-olefins), 34% (E/Z-iodo-olefins)[11]
Reduction of Alkyne 1,1,1,4,4,4-Hexafluoro-2-butyneLindlar catalyst, Boranecis-1,1,1,4,4,4-Hexafluoro-2-buteneHigh selectivity for cis-isomer
From CCl₄ and Trifluoropropene Carbon tetrachloride, 3,3,3-TrifluoropropeneTelomerization catalyst, Fluorination catalystcis- and trans-1,1,1,4,4,4-Hexafluoro-2-buteneSum of selectivities: 93%[12]

Purification Methods

Achieving high purity is critical for most applications of this compound. The choice of purification method depends on the nature of the impurities present.

Method 1: Distillation

Distillation is a primary method for purifying the final product and isolating intermediates.

  • Fractional Distillation : This technique is used to separate components with different boiling points. It can be effective for removing solvents, unreacted starting materials, and certain byproducts. For intermediates like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (b.p. 112 °C) or a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes (b.p. 55 °C), distillation is used for isolation.[7] However, due to the close boiling points of the (E) and (Z) isomers, standard fractional distillation may be insufficient for complete separation.[13]

  • Extractive Distillation : This advanced technique is employed when simple distillation fails, particularly for separating close-boiling impurities like chlorofluoroolefins.[14] The process involves adding an "extractive agent" (e.g., alcohols, ketones, esters) to the mixture, which alters the relative volatilities of the components, allowing for their separation in a distillation column. The product is then separated from the extractive agent in a second distillation step.[14]

G cluster_0 First Distillation Column cluster_1 Second Distillation Column A Crude Mixture Feed (HFO-1336mzz + Impurities) C Distillation A->C B Extractive Agent Feed B->C D Overhead Product: Impurities C->D Vapor E Bottoms Product: HFO-1336mzz + Extractive Agent C->E Liquid F Distillation E->F G Overhead Product: Pure HFO-1336mzz F->G Vapor H Bottoms Product: Recycled Extractive Agent F->H Liquid

Purification of cis-HFO-1336mzz via Extractive Distillation.
Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for high-purity separations, particularly on a smaller scale.[15] For fluorinated compounds, specialized stationary phases can offer unique selectivity.

  • Reversed-Phase HPLC : This is the most common mode, using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase.[15] Optimal separation of fluorinated molecules can sometimes be achieved by pairing a standard C8 column with a fluorinated eluent like trifluoroethanol.[16]

  • Fluorinated Phases : Stationary phases containing fluorinated moieties (fluorous phases) are highly effective for separating fluorinated compounds from each other and from non-fluorinated molecules.[17][18] The retention on these phases depends on both the hydrophobicity and the fluorine content of the analyte.[17]

Method 3: Adsorption

Adsorption onto solid materials like zeolites can be used to remove specific impurities. While detailed protocols for HFO-1336 were not found, methods for the related compound hexafluorobutadiene show that zeolites can be used for purification.[19] However, care must be taken as the choice of zeolite is critical to prevent isomerization of the desired product.[19]

Key Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol describes the bromination of a mixture of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[8]

  • Materials :

    • (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes

    • Bromine (Br₂)

  • Procedure :

    • To a suitable reaction vessel, add the (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.

    • Slowly add a stoichiometric amount of bromine to the butenes.

    • Expose the reaction mixture to sunlight or a UV lamp to initiate the reaction.

    • The reaction is complete when the characteristic red-brown color of bromine disappears.

    • The crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, is obtained in approximately 95% yield and can be purified by distillation.[8]

Protocol 2: Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol outlines the synthesis of (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.[7][8]

  • Materials :

    • 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (1 equivalent)

    • Potassium hydroxide (KOH, 1.3 equivalents)

    • Tetrabutylammonium bromide (Bu₄NBr, 5 mol%)

    • Water

  • Procedure :

    • Combine 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, KOH, and Bu₄NBr in water.

    • Stir the mixture vigorously at room temperature for 2 hours.

    • Monitor the reaction progress by ¹⁹F NMR.

    • Upon completion, the organic phase containing the product mixture is separated from the aqueous phase.

    • The product, a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes, is isolated by distillation (boiling point ~55 °C).[7]

Protocol 3: Purification by Fractional Distillation (General)

This protocol provides a general guideline for purifying fluorinated butene derivatives by fractional distillation.[13]

  • Apparatus :

    • Round-bottom flask

    • Heating mantle

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with thermometer

    • Condenser

    • Receiving flask

    • Boiling chips or magnetic stirrer

  • Procedure :

    • Charge the crude product into the round-bottom flask with boiling chips.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Begin heating the flask gently. Apply cooling water to the condenser.

    • Establish a slow, steady distillation rate by carefully controlling the heat input to maintain the desired reflux ratio. A higher reflux ratio generally leads to better separation.[13]

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.

    • Discard any initial forerun (lower-boiling impurities) and stop the distillation before higher-boiling impurities begin to distill over.

    • If necessary, re-distill the collected product to achieve higher purity.[13]

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 1,1,1,4,4,4-Hexafluoro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the cis (Z) and trans (E) isomers of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614). A thorough understanding of the distinct NMR spectral features of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.

Isomer Identification via NMR Spectroscopy

The geometric isomers of this compound, also known by refrigerant nomenclature as HFO-1336mzz, present unique NMR spectral fingerprints. The primary diagnostic tool for differentiating the cis (Z) and trans (E) isomers is the five-bond fluorine-fluorine coupling constant (⁵JF,F) between the two trifluoromethyl (CF₃) groups.

Data Presentation: ¹H and ¹⁹F NMR Parameters

The following tables summarize the key ¹H and ¹⁹F NMR spectral data for the cis-(Z)- and trans-(E)-isomers of this compound.

Table 1: ¹H NMR Spectral Data

IsomerStructureChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
(Z)-1,1,1,4,4,4-Hexafluoro-2-butenecis6.65Quartet of Quartets³JH,F = 7.0, ⁴JH,F = 1.5
(E)-1,1,1,4,4,4-Hexafluoro-2-butenetrans6.95Quartet of Quartets³JH,F = 7.0, ⁴JH,F = 1.5

Table 2: ¹⁹F NMR Spectral Data

IsomerStructureChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
(Z)-1,1,1,4,4,4-Hexafluoro-2-butenecis-64.7Doublet of Quartets³JF,H = 7.0, ⁵JF,F ≈ 0
(E)-1,1,1,4,4,4-Hexafluoro-2-butenetrans-60.9Doublet of Quartets³JF,H = 7.0, ⁵JF,F = 12.3

Experimental Protocols

The NMR data presented in this guide were obtained under the following general experimental conditions. Researchers should refer to the specific literature for detailed methodologies.

General NMR Analysis Protocol: A sample of the this compound isomer is typically dissolved in a deuterated solvent, commonly acetone-d₆. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer operating at frequencies of 400 MHz for ¹H and 376 MHz for ¹⁹F nuclei.

  • Referencing: Chemical shifts for ¹H NMR are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are typically referenced to trichlorofluoromethane (B166822) (CFCl₃) as an external or internal standard (δ = 0.0 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹⁹F spectra. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectra and aid in the determination of fluorine-fluorine coupling constants.

Visualization of NMR Distinguishing Features

The following diagrams illustrate the key structural and NMR spectroscopic relationships between the cis and trans isomers of this compound.

G Structural Isomers and Key NMR Parameters of this compound Z_isomer (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (cis) JFF_Z ⁵J(F,F) ≈ 0 Hz Z_isomer->JFF_Z exhibits E_isomer (E)-1,1,1,4,4,4-Hexafluoro-2-butene (trans) JFF_E ⁵J(F,F) ≈ 12 Hz E_isomer->JFF_E exhibits G NMR Analysis Workflow for Isomer Identification cluster_workflow Experimental and Analytical Steps cluster_criteria Identification Criteria sample Sample Preparation (in deuterated solvent) nmr_acq NMR Data Acquisition (¹H and ¹⁹F spectra) sample->nmr_acq spec_analysis Spectral Analysis nmr_acq->spec_analysis isomer_id Isomer Identification spec_analysis->isomer_id  Based on  J-coupling j_zero ⁵J(F,F) ≈ 0 Hz isomer_id->j_zero  If j_twelve ⁵J(F,F) ≈ 12 Hz isomer_id->j_twelve  If z_result (Z)-Isomer j_zero->z_result e_result (E)-Isomer j_twelve->e_result

Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and characterization of 1,1,1,4,4,4-Hexafluoro-2-butene, including its (E) and (Z) isomers, using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation in structured tables, and visual diagrams of the analytical workflow and potential fragmentation pathways.

Introduction

This compound (C₄H₂F₆), a fluorinated hydrocarbon, exists as two geometric isomers: (E)-1,1,1,4,4,4-Hexafluoro-2-butene (trans-isomer) and (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (cis-isomer). Due to their distinct physical and chemical properties, accurate analytical separation and identification are crucial in various research and industrial applications. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the analysis of these volatile compounds.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of analogous volatile fluorinated hydrocarbons.

Sample Preparation:

Due to the high volatility of this compound, samples are typically introduced into the GC-MS system in the gaseous phase.

  • Gaseous Samples: Direct injection using a gas-tight syringe.

  • Liquid Samples: Headspace analysis is recommended. A known volume of the liquid sample is placed in a sealed vial and heated to allow the volatile analyte to partition into the headspace. A sample of the headspace gas is then injected into the GC.

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

Gas Chromatography (GC) Parameters

The following table summarizes the recommended GC parameters for the separation of this compound isomers.

ParameterRecommended Setting
Column A mid-polarity column such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) is recommended for good separation of the geometric isomers. A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) may also be used, which will primarily separate based on boiling point differences.
Column Dimensions 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Injection Port Temp. 200 °C
Injection Mode Split (split ratio of 50:1 to prevent column overloading)
Injection Volume 0.1 - 1.0 µL for headspace injection; 10 - 100 µL for direct gas injection
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C. Hold at 150 °C for 5 minutes.
Mass Spectrometry (MS) Parameters

The following table outlines the suggested MS parameters for the detection and identification of this compound.

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 30 - 200
Scan Rate 1000 amu/s
Ion Source Temperature 230 °C
Transfer Line Temp. 250 °C
Detector Electron Multiplier

Data Presentation

Chromatographic Data

Under the proposed GC conditions, the (E) and (Z) isomers of this compound are expected to be well-resolved. The elution order will depend on the boiling points and the interaction with the stationary phase. Generally, the trans-isomer has a lower boiling point and may elute slightly earlier on a non-polar column.

CompoundIsomerExpected Retention Time (min)
This compound(E)-isomer (trans)~ 5.5 - 6.5
This compound(Z)-isomer (cis)~ 6.0 - 7.0

Note: Retention times are estimates and should be confirmed by running authentic standards.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by fragmentation patterns resulting from the loss of fluorine atoms and CF₃ groups. The molecular ion peak (m/z 164) may be of low abundance or absent in the EI spectrum, which is common for highly fluorinated compounds.

Key Diagnostic Ions for this compound:

m/zProposed FragmentRelative Intensity
164[C₄H₂F₆]⁺ (Molecular Ion)Low
145[C₄H₂F₅]⁺Moderate
95[C₃H₂F₃]⁺High[1]
76[C₂H₂F₂]⁺Moderate
69[CF₃]⁺High
51[CHF₂]⁺Moderate

Note: Relative intensities are estimates and can vary depending on the instrument and analytical conditions. The m/z 95 peak is reported as a top peak for the (E)-isomer[1].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Preparation (Gaseous or Headspace) GC_Injection GC Injection Sample->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Elution Mass_Analyzer Mass Analysis (Quadrupole) MS_Ionization->Mass_Analyzer Detection Detection (Electron Multiplier) Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Data_Acquisition->Data_Analysis

Caption: GC-MS analytical workflow for this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway Parent [C₄H₂F₆]⁺˙ m/z = 164 Frag1 [C₄H₂F₅]⁺ m/z = 145 Parent->Frag1 - F˙ Frag3 [CF₃]⁺ m/z = 69 Parent->Frag3 - C₃H₂F₃˙ Frag2 [C₃H₂F₃]⁺ m/z = 95 Frag1->Frag2 - CF₂ Frag4 [CHF₂]⁺ m/z = 51 Frag2->Frag4 - C₂F

Caption: Proposed EI fragmentation of this compound.

References

Physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,1,1,4,4,4-Hexafluoro-2-butene, also known by its IUPAC name (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene, is a fluorinated olefin with growing interest in various industrial and research applications.[1][2] Its unique properties, including a low global warming potential and non-flammable nature, have positioned it as a potential replacement for less environmentally friendly hydrofluorocarbons (HFCs) in applications such as refrigerants, foam blowing agents, and solvents.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene, detailed experimental protocols for their determination, and a summary of its synthesis.

Physical and Chemical Properties

The key physical and chemical properties of cis-1,1,1,4,4,4-hexafluoro-2-butene are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing safe handling and processing procedures.

General and Physical Properties
PropertyValue
Molecular Formula C₄H₂F₆[6]
Molecular Weight 164.05 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 33 - 36 °C[2][7]
Density 1.38 g/mL at 20 °C[7]
Vapor Pressure 453.3 Torr at 20.01 °C[7]
Flash Point -21 °C[2]
Critical Temperature 444.50 ± 0.03 K
Critical Pressure 2895 ± 6 kPa
Critical Density 507 ± 5 kg·m⁻³
Solubility and Partition Coefficient
PropertyValue
Solubility in Water 0.763 g/L at 25 °C[7]
log Pow (Octanol-Water Partition Coefficient) 2.3 at 30 °C[7]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of volatile compounds like cis-1,1,1,4,4,4-hexafluoro-2-butene, based on internationally recognized standards such as those from the OECD and ASTM.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like cis-1,1,1,4,4,4-hexafluoro-2-butene, a distillation method is appropriate.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a known volume of the sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to record the temperature at regular intervals. The boiling point is the temperature at which the vapor and liquid are in equilibrium, which is typically the plateau in the temperature reading during distillation.

  • Record the ambient atmospheric pressure. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. The isoteniscope method is a standard procedure for determining the vapor pressure of liquids.

Apparatus:

  • Isoteniscope

  • Constant temperature bath

  • Manometer

  • Vacuum pump

Procedure:

  • A sample of the liquid is placed in the isoteniscope, which is then attached to a manometer and a vacuum system.

  • The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus, and then allowing the sample to thaw.

  • The isoteniscope is then placed in a constant temperature bath.

  • The vapor pressure of the liquid at that temperature is balanced against a column of mercury in the manometer.

  • The pressure is read from the manometer.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to prevent evaporation during measurement.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on an analytical balance.

  • Fill the pycnometer with the sample liquid, ensuring there are no air bubbles. The stopper should be inserted carefully to allow excess liquid to exit through the capillary.

  • Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it again.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • The density of the sample is then calculated by dividing its mass by the volume of the pycnometer.

Determination of Water Solubility

The solubility of a substance in water is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Analytical method for quantifying the compound (e.g., gas chromatography)

Procedure:

  • An excess amount of the liquid is added to a known volume of water in a flask.

  • The flask is placed in a constant temperature bath and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for phase separation.

  • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved liquid is included.

  • The concentration of the dissolved compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography with an appropriate detector.

Synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene

Several synthetic routes to cis-1,1,1,4,4,4-hexafluoro-2-butene have been reported. One common method involves the catalytic reduction of 1,1,1,4,4,4-hexafluoro-2-butyne.

Synthesis_Pathway cluster_0 Step 1: Dechlorination cluster_1 Step 2: Catalytic Hydrogenation dichloro 2,3-dichlorohexafluoro-2-butene butyne 1,1,1,4,4,4-hexafluoro-2-butyne dichloro->butyne Zn, DMF butyne2 1,1,1,4,4,4-hexafluoro-2-butyne cis_butene cis-1,1,1,4,4,4-hexafluoro-2-butene butyne2->cis_butene H₂, Pd/Bi/PAF catalyst

Caption: A two-step synthesis of cis-1,1,1,4,4,4-hexafluoro-2-butene.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel fluorinated compound, using cis-1,1,1,4,4,4-hexafluoro-2-butene as an example.

Characterization_Workflow cluster_preliminary Preliminary Analysis cluster_physical Physical Property Determination cluster_chemical Chemical Property & Stability cluster_application Application-Specific Testing start Novel Fluorinated Compound (e.g., cis-1,1,1,4,4,4-hexafluoro-2-butene) purity Purity Assessment (GC-MS, NMR) start->purity structure Structural Elucidation (NMR, IR, Mass Spec) purity->structure boiling_point Boiling Point structure->boiling_point density Density structure->density vapor_pressure Vapor Pressure structure->vapor_pressure solubility Solubility structure->solubility reactivity Reactivity Studies (e.g., with acids, bases, oxidizing agents) structure->reactivity performance Performance Evaluation (e.g., as refrigerant, solvent) solubility->performance stability Thermal & Photolytic Stability reactivity->stability stability->performance

Caption: A logical workflow for the characterization of a novel fluorinated compound.

Safety and Handling

cis-1,1,1,4,4,4-Hexafluoro-2-butene is a volatile liquid and should be handled in a well-ventilated area, preferably in a fume hood.[7] It is classified as a skin and eye irritant and may cause respiratory irritation and drowsiness or dizziness.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and direct sunlight.[1]

Conclusion

cis-1,1,1,4,4,4-Hexafluoro-2-butene is a compound with significant potential in various industrial applications due to its favorable environmental and physical properties. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the accurate determination of its key properties, ensuring reliable data for scientific and engineering endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) (C₄H₂F₆) is a fluorinated hydrocarbon that exists as two geometric isomers: cis (Z) and trans (E). The presence of two trifluoromethyl (CF₃) groups significantly influences the molecule's electronic structure, chemical reactivity, and physical properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of both isomers, drawing from experimental and computational studies. This information is critical for researchers in various fields, including materials science, refrigerant development, and as a building block in organic synthesis for the pharmaceutical industry.

Molecular Geometry

Isomeric Forms of this compound

Figure 1: 2D structures of cis-(Z) and trans-(E) isomers.
Bond Lengths

Computational studies, specifically DFT calculations at the M06-2X/6-311++G(d,p) level of theory, have been employed to determine the bond lengths of the cis isomer.[1] These calculations indicate the influence of the electron-withdrawing trifluoromethyl groups on the carbon-carbon double bond and adjacent single bonds. The trans isomer is generally considered to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the bulky trifluoromethyl groups.[1]

Bondcis-1,1,1,4,4,4-Hexafluoro-2-butene (Calculated)
C=CData not explicitly found in search results
C-C1.51 Å[1]
C-H1.08 Å[1]
C-F1.34 Å[1]

Table 1: Calculated Bond Lengths for cis-1,1,1,4,4,4-Hexafluoro-2-butene.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent bonds with significant polarity due to the high electronegativity of fluorine. The trifluoromethyl groups act as strong electron-withdrawing groups, which affects the electron density of the C=C double bond.

Bond Dissociation Energies

The strength of the chemical bonds has been estimated through DFT calculations, providing insight into the molecule's thermal stability and reactivity.

BondBond Dissociation Energy (kJ/mol) (Calculated for cis isomer)
C-C427.5[1]
C-H446.3[1]
C-F444.0[1]

Table 2: Calculated Bond Dissociation Energies for cis-1,1,1,4,4,4-Hexafluoro-2-butene.

Dipole Moment

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for distinguishing between the cis and trans isomers.

¹⁹F NMR Spectroscopy: The key differentiator between the two isomers in ¹⁹F NMR is the through-space coupling between the fluorine atoms of the two CF₃ groups.

  • cis Isomer: In the cis configuration, the CF₃ groups are in close proximity, leading to a significant through-space coupling constant (⁵JFF).

  • trans Isomer: In the trans configuration, the CF₃ groups are far apart, resulting in a negligible or zero ⁵JFF coupling constant. For some halo-substituted derivatives, a coupling constant of approximately 11-13 Hz has been observed for the E-isomer, while it is around 0 Hz for the Z-isomer.[3][4]

¹H NMR Spectroscopy: The chemical shifts of the vinylic protons are also distinct for the two isomers.

A summary of representative NMR data for related halo-substituted derivatives is provided below, illustrating the principles of isomer differentiation.

IsomerNucleusChemical Shift (ppm)Coupling Constant (Hz)
cis (Z)¹⁹F~ -71.5 (CF₃)⁵JFF ≈ 0[3][4]
trans (E)¹⁹FData not available⁵JFF ≈ 11-13[3][4]
cis (Z)¹H~ 4.9³JHF = 6[3]
trans (E)¹HData not available³JHF = 6.8[3]

Table 3: Representative ¹⁹F and ¹H NMR data for halo-substituted derivatives of this compound.

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra of fluorinated compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width is typically required. Proton decoupling is often employed to simplify the spectra.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal or external standard (e.g., CFCl₃ for ¹⁹F NMR).

NMR_Workflow cluster_protocol NMR Experimental Workflow A Sample Preparation (5-10 mg in deuterated solvent) B Instrument Setup (High-field NMR with ¹⁹F probe) A->B C ¹H NMR Acquisition B->C D ¹⁹F NMR Acquisition (with proton decoupling) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shifts, Coupling Constants) E->F

Figure 2: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The C=C stretching vibration is a key feature in the IR spectra of alkenes. The position of this band can be influenced by the substitution pattern and the presence of electronegative groups. For alkenes, the C=C stretch typically appears in the region of 1680-1620 cm⁻¹. The C-F stretching vibrations are expected to be very strong and appear in the region of 1400-1000 cm⁻¹. The C-H stretching of the vinylic hydrogens will be observed above 3000 cm⁻¹.[5]

Experimental Protocol for Gas-Phase FTIR Spectroscopy:

  • Sample Introduction: Introduce the gaseous sample into a gas cell with an appropriate path length. For weakly absorbing samples, a multi-pass gas cell may be necessary to enhance the signal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the interferogram by passing an infrared beam through the sample. The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber). A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

  • Spectral Analysis: Identify and assign the characteristic absorption bands corresponding to different vibrational modes of the molecule.

FTIR_Workflow cluster_protocol FTIR Experimental Workflow (Gas Phase) A Sample Introduction (into gas cell) B Instrument Setup (FTIR spectrometer) A->B C Data Acquisition (Interferogram) B->C D Data Processing (Fourier Transform, Background Subtraction) C->D E Spectral Analysis (Peak Assignment) D->E

Figure 3: Generalized workflow for gas-phase FTIR analysis.

Conclusion

This technical guide has summarized the key aspects of the molecular structure and bonding of cis- and trans-1,1,1,4,4,4-hexafluoro-2-butene. The presence of the trifluoromethyl groups leads to distinct geometric and electronic properties for the two isomers. While computational studies have provided significant insights, further experimental investigations, particularly using gas-phase electron diffraction and microwave spectroscopy, would be invaluable for a more precise determination of their molecular structures. The spectroscopic data, especially from ¹⁹F NMR, serves as a robust method for isomer identification. A thorough understanding of these fundamental properties is essential for the effective application of these molecules in various scientific and industrial domains.

References

Safety data sheet and handling precautions for 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,1,1,4,4,4-Hexafluoro-2-butene

This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory and manufacturing practices. This document covers both the (Z)- and (E)-isomers where information is available.

Chemical Identification

Identifier(Z)-1,1,1,4,4,4-Hexafluoro-2-butene(E)-1,1,1,4,4,4-Hexafluoro-2-butene
Synonyms cis-1,1,1,4,4,4-hexafluoro-2-butene, 1336mzz(Z)[1][2]trans-1,1,1,4,4,4-hexafluoro-2-butene, HFO-1336mzz-E[3][4][5]
CAS Number 692-49-9[1]66711-86-2[3]
Molecular Formula C₄H₂F₆[1][3][6]C₄H₂F₆[3][5]
Molecular Weight 164.05 g/mol [3][5][6]164.05 g/mol [5]

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for the isomers of this compound differs.

(Z)-1,1,1,4,4,4-Hexafluoro-2-butene: This isomer is classified with the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation and may cause drowsiness or dizziness.[1][7]

  • Gases Under Pressure (Liquefied Gas): Contains gas under pressure; may explode if heated.[2]

  • Simple Asphyxiant: May displace oxygen and cause rapid suffocation.[2][8]

(E)-1,1,1,4,4,4-Hexafluoro-2-butene: This isomer is classified with the following hazards[3][4]:

  • Gases Under Pressure (Liquefied Gas): Contains gas under pressure; may explode if heated.[3][4]

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[4]

GHS Hazard Communication Flowchart

GHS_Hazard_Communication cluster_hazard_identification Hazard Identification cluster_precautionary_measures Precautionary Measures Product This compound Classification GHS Classification (Z)-Isomer: Skin/Eye Irritant, STOT SE 3, Gas Under Pressure (E)-Isomer: Gas Under Pressure, Aquatic Hazard Product->Classification Handling Handling Precautions: - Use in well-ventilated area - Avoid breathing gas - Wash hands after handling Classification->Handling Storage Storage Precautions: - Protect from sunlight - Store below 50°C - Keep container closed Classification->Storage PPE Personal Protective Equipment: - Safety goggles/face shield - Protective gloves - Respiratory protection if needed Classification->PPE Emergency Emergency Procedures: - Evacuate area - Stop leak if safe - Use appropriate extinguishing media for surrounding fire Classification->Emergency Emergency_Response_Workflow cluster_spill_leak Spill or Leak Response cluster_first_aid First Aid Measures Leak Leak Detected Evacuate Evacuate unnecessary personnel Leak->Evacuate Inhalation Inhalation: Move to fresh air, get medical attention if symptoms occur. Leak->Inhalation SkinContact Skin Contact: Wash with soap and water. Leak->SkinContact EyeContact Eye Contact: Flush eyes with water, get medical attention if irritation persists. Leak->EyeContact Ventilate Ensure adequate ventilation Evacuate->Ventilate StopLeak Stop leak if safe to do so Ventilate->StopLeak Contain Contain spill with absorbent material StopLeak->Contain Dispose Dispose of waste in accordance with regulations Contain->Dispose Ingestion Ingestion: Rinse mouth, do not induce vomiting.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,1,1,4,4,4-Hexafluoro-2-butene, a compound of increasing interest in various industrial applications. This document, intended for a technical audience, synthesizes key findings from experimental and theoretical studies, presenting data on decomposition conditions, products, and the methodologies used for their determination.

Introduction

This compound, a hydrofluoroolefin (HFO), exists as two geometric isomers: cis (Z) and trans (E). These compounds are characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally friendlier alternatives to hydrofluorocarbons (HFCs) in applications such as refrigerants, foam blowing agents, and fire extinguishants.[1][2][3][4] Understanding their thermal stability and decomposition products is critical for ensuring safe handling and predicting their behavior under operational and high-temperature excursion scenarios.

The thermal decomposition of this compound has been investigated under various conditions, including pyrolysis, in the presence of air, and with lubricants.[1][5] The stability is noted to be high at room temperature, but the molecule will decompose at elevated temperatures, leading to the formation of various smaller fluorinated and non-fluorinated compounds.[6][7]

Data Presentation

The following tables summarize the quantitative data from various studies on the thermal decomposition of both the (Z) and (E) isomers of this compound.

Table 1: Thermal Decomposition Conditions for HFO-1336mzz(Z)

ConditionTemperature Range (°C)PressureKey FindingsReference
Pyrolysis600 - 800Not SpecifiedDecomposition is divided into three stages with increasing temperature. HF concentration increases with temperature.[1][2]
With POE Lubricant250 - 2704 MPaDissociation temperature range identified.[5]
Pressure Effect270 - 3302.1 - 4.0 MPaDissociation temperatures decrease with increasing pressure over a 24-hour period.[1]
With Air100 - 800Not SpecifiedInvestigation of decomposition properties and products.[1]

Table 2: Major Decomposition Products of HFO-1336mzz(Z) and HFO-1336mzz(E)

IsomerConditionMajor Decomposition ProductsReference
HFO-1336mzz(Z) Pyrolysis (873–1073 K)Hydrogen Fluoride (HF)[1][2]
HFO-1336mzz(Z) With POE LubricantHF, CF4, CHF3, C2F4, C2F6, C2HF5, C3F8, CO2, C2H4[5]
HFO-1336mzz(E) Thermal DecompositionHFO-1336mzz(Z), HC≡CCF3, CF3C≡CCF3, CF3H[6][8]
HFO-1336mzz(E) AC Breakdown (in 92% air)CF4, C2F6, C3F8, CF3H, CF3C≡CH, CF3CH=CHF(E), CF3CHF2, CF3CH=CH2, CF2=CFH, CF2=CH2, CH≡CH, C4H2F6O, CF3O3CF3[9][10][11]

Table 3: Thermal Stability of HFO-1336mzz(E) in the Presence of Metals

Temperature (°C)DurationMetals PresentObservationReference
17514 daysAluminum, Copper, Steel (with POE oil)Very stable, no visible or chemical change to the fluid. No corrosion on coupons.[12]
2507 daysCommonly seen metalsChemically stable.[12][13]
250Not SpecifiedNickel, AluminumNo evidence of corrosion.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the cited studies.

This method was employed to evaluate the thermal stability of HFO-1336mzz(Z) and identify its decomposition products at elevated temperatures.[1]

  • Apparatus: A tubular furnace with a quartz tube reactor. The inner diameter of the quartz tube was 10 mm and the length was 1100 mm, with a constant temperature zone of 225 mm.[1]

  • Procedure:

    • The reactor was set to a designated temperature, ranging from 873 K to 1073 K (600 °C to 800 °C).[1]

    • HFO-1336mzz(Z) was introduced into the heated quartz tube.

    • The gaseous products exiting the reactor were collected.

    • The collected gas samples were analyzed to identify and quantify the decomposition products.

  • Analysis: The primary analytical technique for identifying the pyrolysis products was Gas Chromatography-Mass Spectrometry (GC-MS).[14]

This protocol was utilized to study the decomposition of HFO-1336mzz(E)/air mixtures, relevant to its application as an insulating gas.[9][10][11]

  • Apparatus: A sealed gas chamber equipped with electrodes to generate an alternating current (AC) breakdown discharge.

  • Sample Preparation: A mixture of 8% HFO-1336mzz(E) and 92% air was prepared at a pressure of 0.5 MPa.[9][10]

  • Procedure:

    • The gas mixture was subjected to multiple AC breakdown events (e.g., up to 100 breakdowns).[9]

    • Gas samples were taken from the chamber before and after the breakdowns.

  • Analysis: The decomposition products in the gas samples were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the various chemical species formed.[9]

The compatibility and stability of HFO-1336mzz(Z) with polyol ester (POE) lubricant were assessed through heating experiments.[5]

  • Apparatus: A sealed reaction vessel capable of withstanding high pressure and temperature.

  • Procedure:

    • A mixture of HFO-1336mzz(Z) and POE lubricant was placed in the reaction vessel.

    • The vessel was pressurized to 4 MPa.[5]

    • The temperature was raised to a range of 250-270 °C to determine the dissociation temperature.[5]

  • Analysis: The decomposition products were measured using a Fourier Transform Infrared Spectrometer (FTIR).[5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key decomposition pathways and experimental workflows.

G cluster_pyrolysis Pyrolysis of HFO-1336mzz(Z) HFO-1336mzz(Z) HFO-1336mzz(Z) Radicals Radicals HFO-1336mzz(Z)->Radicals High Temperature (873-1073 K) HF HF Radicals->HF H-abstraction Other Products Other Products Radicals->Other Products Recombination G cluster_decomposition Decomposition Pathways of HFO-1336mzz HFO-1336mzz HFO-1336mzz Isomerization Isomerization HFO-1336mzz->Isomerization Heat Bond_Fission Bond_Fission HFO-1336mzz->Bond_Fission Heat/Energy HFO-1336mzz(E/Z) HFO-1336mzz(E/Z) Isomerization->HFO-1336mzz(E/Z) Radical_Reactions Radical_Reactions Bond_Fission->Radical_Reactions Final_Products CF4, C2F6, HF, etc. Radical_Reactions->Final_Products G cluster_workflow Experimental Workflow for Decomposition Analysis Sample_Prep Sample Preparation (e.g., Gas Mixture) Decomposition Decomposition Induction (e.g., Pyrolysis, AC Breakdown) Sample_Prep->Decomposition Sample_Collection Product Collection Decomposition->Sample_Collection Analysis Chemical Analysis (GC-MS, FTIR) Sample_Collection->Analysis Data Data Interpretation Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Allenes using 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fluorinated organic molecules are of paramount importance in medicinal chemistry and drug development.[1] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated allenes, in particular, are valuable and versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. However, the synthesis of these compounds can be challenging.

This document provides detailed protocols for a two-step synthesis of a fluorinated allene (B1206475), 1,1,4,4,4-pentafluorobuta-1,2-diene, starting from the readily available 1,1,1,4,4,4-hexafluoro-2-butene. The synthesis proceeds via a halogenation-elimination sequence, offering a practical route to this important class of compounds. The unique electronic and steric properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a derivative of the starting material, make it an excellent substrate for a range of chemical transformations, including halogenation, dehydrohalogenation, and cycloaddition reactions.[2] These reactions provide access to novel fluorinated allenes, which are important building blocks in organic synthesis, and various heterocyclic compounds with potential biological activity.[2]

The protocols detailed below are based on established methodologies and provide a clear pathway for the preparation of the target fluorinated allene.[3]

Experimental Workflow

The overall synthetic strategy involves a two-step process:

  • Bromination: The initial step is the bromination of the carbon-carbon double bond of a (E/Z)-2-halo-1,1,1,4,4,4-hexafluorobut-2-ene mixture to yield the corresponding 2,3-dibromo-2-halo-1,1,1,4,4,4-hexafluorobutane.

  • Allene Formation: The subsequent reaction of the dibrominated intermediate with a Grignard reagent induces a dehydrohalogenation and elimination cascade to form the desired 1,1,4,4,4-pentafluorobuta-1,2-diene.

G start Start: (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes step1 Step 1: Bromination with Br₂ under sunlight start->step1 intermediate Intermediate: 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) step1->intermediate step2 Step 2: Reaction with Isopropylmagnesium Chloride (iPrMgCl) intermediate->step2 product Product: 1,1,4,4,4-Pentafluorobuta-1,2-diene step2->product purification Purification by Distillation product->purification final_product Final Product purification->final_product

Figure 1: Experimental workflow for the synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, must be worn.

Protocol 1: Synthesis of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

This protocol describes the bromination of a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[2]

Materials:

  • (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes

  • Bromine (Br₂)

Procedure:

  • To a suitable reaction vessel, add the mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.

  • Slowly add a stoichiometric amount of bromine (Br₂) to the reaction vessel.

  • Expose the reaction mixture to sunlight to initiate the reaction.

  • The reaction is complete when the characteristic red-brown color of bromine disappears.

  • The crude product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, can be used in the next step without further purification.

Protocol 2: Synthesis of 1,1,4,4,4-Pentafluorobuta-1,2-diene

This protocol details the synthesis of the target fluorinated allene from the dibrominated intermediate.

Materials:

  • 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (from Protocol 1)

  • Isopropylmagnesium chloride (iPrMgCl) solution in a suitable ether solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether

  • 2 N Hydrochloric acid

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the isopropylmagnesium chloride (iPrMgCl) solution dropwise to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction by carefully adding 2 N hydrochloric acid.

  • Separate the organic layer and wash it with a saturated aqueous solution of Na₂SO₃ (20 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude product can be purified by fractional distillation to yield pure 1,1,4,4,4-pentafluorobuta-1,2-diene.

Data Presentation

Table 1: Reaction Conditions and Yields
StepStarting MaterialReagentsSolventTemperatureTimeProductYield
1(E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enesBromine (Br₂)NeatRoom Temperature (sunlight)Until decolorization2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane84%[3]
22,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutaneIsopropylmagnesium chloride (iPrMgCl)Diethyl ether-78 °C to Room TemperatureSeveral hours1,1,4,4,4-Pentafluorobuta-1,2-dieneNot explicitly stated, but formation was confirmed[3]
Table 2: Spectroscopic Data for Key Compounds
Compound¹H NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)Mass Spec (m/z)
(E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene6.44 (q, ³JHF = 7.8 Hz)[4]-57.78 (qd, ⁵JFF = 11.3 Hz, ³JFH = 7.8 Hz, 3F), -65.53 (q, ⁵JFF = 11.3 Hz, 3F)[4]118.39 (qq, ¹JCF = 274.5 Hz, ⁴JCF = 1.5 Hz), 119.53 (q, ¹JCF = 272.9 Hz), 125.28 (qq, ²JCF = 40.7 Hz, ³JCF = 3 Hz), 133.69 (qq, ²JCF = 42.2 Hz, ³JCF = 6 Hz)[4]198/200 [M]⁺[4]
(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-eneCorresponds to literature data[3]Corresponds to literature data[3]Corresponds to literature data[3]198/200 [M]⁺[4]
1,1,4,4,4-Pentafluorobuta-1,2-diene6.5 (multiplet)[3]-65.6 (3F), -99.1 (2F)[3]Not reportedNot reported

Proposed Reaction Mechanism

The formation of the fluorinated allene from the dibrominated precursor with a Grignard reagent is proposed to proceed through a series of elimination steps. The Grignard reagent acts as a base to abstract a proton, initiating a cascade of eliminations of bromide and fluoride (B91410) ions to form the cumulative double bonds of the allene.

G reactant Intermediate (2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane) step1 Proton Abstraction & Bromide Elimination reactant->step1 E2 type reagent + iPrMgCl intermediate2 Vinyl Bromide Intermediate step1->intermediate2 step2 Fluoride Elimination intermediate2->step2 E1cb or E2 type product Product (1,1,4,4,4-Pentafluorobuta-1,2-diene) step2->product

Figure 2: Proposed reaction mechanism for allene formation.

References

Application Notes and Protocols for 1,1,1,4,4,4-Hexafluoro-2-butene as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) is a hydrofluoroolefin (HFO) with growing interest due to its low global warming potential. While primarily utilized as a refrigerant, foam-blowing agent, and in chemical synthesis as a reactant, its properties suggest potential as a specialized solvent for organic reactions, particularly those involving fluorinated compounds. This document provides an overview of its physicochemical properties, explores its potential solvent applications, and presents hypothetical protocols to guide researchers in its use as a reaction medium.

Introduction

This compound, existing as two geometric isomers, (Z)- and (E)-1,1,1,4,4,4-hexafluoro-2-butene, is a non-flammable, colorless gas at standard conditions. Its unique properties, including high density, low viscosity, and the presence of highly electronegative fluorine atoms, make it an intriguing candidate for a niche solvent in organic synthesis. The high fluorine content can lead to unique solubility characteristics, potentially enabling reactions that are challenging in conventional organic solvents.

Physicochemical Properties

The suitability of a compound as a solvent is largely determined by its physical and chemical properties. A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Formula C4H2F6[1]
Molecular Weight 164.05 g/mol [1]
Boiling Point 8.5 °C (E-isomer)
33-34 °C (Z-isomer)
Density 1.49 g/cm³ at 20°C (liquid, Z-isomer)
Solubility in Water Low
Vapor Pressure High

Potential Applications as a Solvent

While documented examples of this compound as a primary solvent for organic reactions are scarce in peer-reviewed literature, its properties suggest potential in several areas:

  • Reactions Involving Fluorinated Compounds: Due to the "like dissolves like" principle, it is expected to be an excellent solvent for highly fluorinated reagents and substrates. This could be advantageous in reactions such as the synthesis of fluorinated polymers, pharmaceuticals, and agrochemicals.

  • Gas-Phase Reactions: Its volatility could be leveraged in gas-phase or supercritical fluid reactions, offering potential advantages in terms of reaction rates and product separation.

  • Spectroscopic Analysis: Its unique spectral windows might make it a suitable solvent for in-situ reaction monitoring using techniques like NMR and IR spectroscopy, especially for fluorinated species. One application note has suggested its potential for dissolving fluorinated compounds for spectroscopic analysis.[2]

  • Organometallic Chemistry: While requiring inert conditions, its aprotic nature makes it theoretically suitable for organometallic reactions. However, its reactivity, particularly the double bond, would need to be considered to avoid unwanted side reactions.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on the known properties of this compound. Researchers should conduct small-scale trials to validate these hypothetical procedures.

Protocol 4.1: General Procedure for a Small-Scale Reaction in a Sealed Tube

This protocol is designed for reactions that require temperatures above the boiling point of the solvent.

Workflow Diagram:

A Reagents & Solvent Charging B Sealing the Reaction Tube A->B Inert Atmosphere C Reaction at Elevated Temperature B->C Heating D Cooling and Venting C->D Cool Down E Product Isolation D->E Work-up reactant1 Fluorinated Aryl Halide product Fluorinated Biphenyl reactant1->product reactant2 Fluorinated Arylboronic Acid reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product solvent This compound solvent->product

References

Application Notes and Protocols for Halogenation and Dehydrohalogenation of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the halogenation of 1,1,1,4,4,4-Hexafluoro-2-butene and the subsequent dehydrohalogenation of the resulting dihaloalkanes. These reactions are fundamental for the synthesis of a variety of fluorinated building blocks valuable in pharmaceutical and materials science research.

Introduction

This compound, existing as (E) and (Z) isomers, is a key starting material in fluorine chemistry. The electron-withdrawing nature of the two trifluoromethyl groups makes the double bond susceptible to electrophilic addition reactions, such as halogenation. The resulting 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes are versatile intermediates that can undergo elimination reactions to yield a range of functionalized haloolefins. This document outlines the protocols for these transformations, providing quantitative data and detailed experimental procedures.

Halogenation of this compound

The addition of halogens across the double bond of this compound proceeds readily to form the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. Bromination can be initiated by UV irradiation, while the addition of iodine monochloride also proceeds efficiently.[1][2]

Quantitative Data for Halogenation Reactions
Starting MaterialHalogenating AgentProductReaction ConditionsYield (%)Reference
(E/Z)-1,1,1,4,4,4-Hexafluoro-2-buteneBromine (Br₂)2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195)UV irradiation or sunlight95[3]
(E/Z)-1,1,1,4,4,4-Hexafluoro-2-buteneIodine Monochloride (ICl)2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneSunlight85[1][3]
Experimental Protocol: Bromination of this compound

This protocol describes the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.

Materials:

  • (E)- or (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (16.4 g, 0.1 mol)

  • Bromine (16 g, 0.1 mol)

  • Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • UV lamp or access to direct sunlight

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine (E)- or (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (16.4 g, 0.1 mol) and bromine (16 g, 0.1 mol).

  • Stir the reaction mixture under exposure to ultraviolet irradiation or direct sunlight.

  • Continue stirring until the characteristic color of bromine disappears.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of Na₂SO₃ (50 mL) to remove any residual bromine.

  • Separate the organic layer and dry it over MgSO₄.

  • Purify the crude product by distillation at 116 °C (750 mmHg) to afford the pure 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a slightly yellowish liquid.

  • The expected yield is approximately 30.76 g (95%).[3]

Experimental Protocol: Chloroiodination of this compound

This protocol details the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.

Materials:

  • (E)- or (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (16.4 g, 0.1 mol)

  • Iodine Monochloride (16.2 g, 0.1 mol)

  • Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Access to direct sunlight

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine (E)- or (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (16.4 g, 0.1 mol) and iodine monochloride (16.2 g, 0.1 mol) in a round-bottom flask.

  • Stir the mixture under the influence of sunlight until the color of the reactants fades.

  • Wash the reaction mixture with a saturated aqueous solution of Na₂SO₃ to remove any remaining iodine-containing species.

  • Dry the organic phase with MgSO₄.

  • Isolate the final product, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, via distillation at 112 °C (750 mmHg). The product is a slightly pinkish liquid.

  • The expected yield is approximately 27.7 g (85%).[3]

Halogenation_Workflow cluster_start Starting Material cluster_reaction Halogenation cluster_workup Work-up cluster_product Product cluster_purification Purification start This compound reagents Br₂ / UV light or ICl / Sunlight start->reagents React with wash Wash with aq. Na₂SO₃ reagents->wash Then dry Dry with MgSO₄ wash->dry distill Distillation dry->distill product 2,3-Dihalo-1,1,1,4,4,4- hexafluorobutane distill->product Yields

Caption: Experimental workflow for the halogenation of this compound.

Dehydrohalogenation of 2,3-Dihalo-1,1,1,4,4,4-hexafluorobutanes

The elimination of hydrogen halides from 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes is a key step in producing a variety of unsaturated fluorinated compounds. The reaction is typically carried out using a base, such as potassium hydroxide (B78521), and can be influenced by the choice of solvent and the presence of a phase-transfer catalyst.

Quantitative Data for Dehydrohalogenation Reactions
Starting MaterialBase/ConditionsProduct(s)Isomer Ratio (E:Z)Yield (%)Reference
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneKOH, H₂O, Bu₄NBr(E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene2:189[3]
2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneKOH, H₂O, Bu₄NBr(E/Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene4:552[1]
2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneKOH, H₂O, Bu₄NBr(E/Z)-2-Iodo-1,1,1,4,4,4-hexafluorobut-2-ene1:234[1]
Experimental Protocol: Dehydrobromination of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

This protocol outlines the synthesis of a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.

Materials:

  • 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (32.4 g, 0.1 mol)

  • Potassium Hydroxide (KOH) (7.28 g, 0.13 mol)

  • Tetrabutylammonium Bromide (Bu₄NBr) (1.61 g, 5 mmol)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (32.4 g, 0.1 mol) in 70 mL of water in a round-bottom flask and add Bu₄NBr (1.61 g, 5 mmol).

  • Prepare a solution of KOH (7.28 g, 0.13 mol) in 35 mL of water and add it to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The completion of the reaction can be monitored by ¹⁹F NMR spectroscopy.

  • Once the reaction is complete, separate the organic phase from the aqueous phase using a separatory funnel.

  • Dry the crude product over MgSO₄.

  • Purify the product by distillation at 55 °C (750 mmHg) to obtain a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.

  • The expected yield is approximately 21.62 g (89%), with an E/Z isomer ratio of approximately 2:1 as determined by NMR.[3]

Experimental Protocol: Dehydrohalogenation of 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This procedure describes the concurrent elimination of HI and HCl to form a mixture of haloolefins.

Materials:

  • 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (0.1 mol)

  • Potassium Hydroxide (KOH) (0.13 mol)

  • Tetrabutylammonium Bromide (Bu₄NBr) (5 mol%)

  • Deionized Water

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (0.1 mol) with 1.3 equivalents of KOH in water.

  • Add 5 mol % of Bu₄NBr to the mixture.

  • Stir the reaction at room temperature.

  • Upon completion, the resulting mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes can be separated by distillation.

  • The chloro- and iodobutenes are obtained in 52% and 34% yields, respectively.[1]

Dehydrohalogenation_Pathway cluster_halogenation Halogenation cluster_dehydrohalogenation Dehydrohalogenation cluster_further_reaction Further Dehydrohalogenation start This compound dihalo 2,3-Dihalo-1,1,1,4,4,4-hexafluorobutane start->dihalo + X₂ haloolefin (E/Z)-2-Halo-1,1,1,4,4,4-hexafluorobut-2-ene dihalo->haloolefin - HX (e.g., KOH) alkyne Hexafluorobut-2-yne haloolefin->alkyne - HX (excess base)

Caption: Reaction pathway from this compound to haloolefins and alkyne.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Halogenating agents such as bromine and iodine monochloride are corrosive and toxic. Handle with extreme care.

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The fluorinated organic compounds should be handled with care, as their toxicological properties may not be fully characterized.

References

Application Notes and Protocols for 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz) in Refrigerant Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and HVAC&R Development Professionals

Application Notes

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene, a hydrofluoroolefin (HFO), is emerging as a critical component in the development of next-generation, environmentally friendly refrigerant mixtures. It primarily exists as two stereoisomers: HFO-1336mzz(Z) (cis-isomer) and HFO-1336mzz(E) (trans-isomer). These compounds are characterized by a very low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP), positioning them as sustainable alternatives to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).[1][2]

The primary applications for HFO-1336mzz, particularly the (Z) isomer, are in high-temperature systems such as high-temperature heat pumps and Organic Rankine Cycles (ORCs) for waste heat recovery.[1][3][4] Its favorable thermodynamic properties, including a high critical temperature and non-flammability, make it an excellent candidate to replace incumbents like HFC-245fa and HCFC-123 in these applications.[1][3] HFO-1336mzz is also utilized as a component in refrigerant blends to improve performance and reduce the environmental impact of cooling systems.[5][6]

Key Properties and Advantages
  • Low Environmental Impact : HFO-1336mzz(Z) has a GWP of approximately 2, a significant reduction compared to HFC-245fa (GWP of ~1030).[1][3] Both isomers have zero ODP.[2][3]

  • Non-Flammability : HFO-1336mzz(Z) is classified as non-flammable at temperatures up to 100°C according to ASTM E681 standards, a crucial safety feature for many applications.[1][3][7] It has received a safety classification of A1 from ASHRAE.[3]

  • High Thermal Stability : The (Z) isomer demonstrates remarkable chemical stability at high temperatures (up to 250°C) in the presence of metals like steel, copper, and aluminum, which is essential for the reliability and longevity of high-temperature equipment.[1][3]

  • Favorable Thermodynamic Properties : HFO-1336mzz(Z) has a relatively high critical temperature (171.3°C) and a normal boiling point of 33.4°C.[1][2] These properties lead to lower operating pressures and high cycle efficiencies in applications like ORCs.[1]

  • Material Compatibility : It shows good compatibility with a wide range of metals, plastics, and elastomers commonly used in refrigeration and heat pump systems.[2][3][4]

Data Presentation

Physical and Environmental Properties

The following table compares the key properties of HFO-1336mzz(Z) with the HFC it often replaces, HFC-245fa.

PropertyHFO-1336mzz(Z)HFC-245fa
Chemical Formula cis-CF₃CH=CHCF₃CH₃CF₂CHFCH₂F
Molecular Weight ( g/mol ) 164.06134.05
Normal Boiling Point (°C) 33.4[1][2]15.3
Critical Temperature (°C) 171.3[1][2]154.0
Critical Pressure (MPa) 2.90[2]3.65
Global Warming Potential (100-yr) 2[1][2][3]1030
Ozone Depletion Potential 0[2][3]0
ASHRAE Safety Classification A1 (Non-flammable)[3]B1 (Lower Toxicity, No Flame Propagation)
Performance in Refrigerant Mixtures

HFO-1336mzz(Z) can be blended with other refrigerants to optimize properties for specific applications. A theoretical study on mixtures with HCFO-1224yd(Z) for high-temperature heat pumps yielded promising results.

Mixture Composition (HCFO-1224yd(Z) / HFO-1336mzz(Z))Condensing Temp. (°C)Cycle Temp. Rise (°C)Max. Coefficient of Performance (COP)
0.6 / 0.415050 - 70Noted as "best cycle performance"[5]
0.2 / 0.8110 - 150703.11[5]

Note: Data is from a theoretical cycle model study.[5]

Material Compatibility

The compatibility of HFO-1336mzz with various materials is crucial for system design and reliability.

Material ClassCompatibility Summary
Metals Good stability observed with stainless steel, copper, brass, and aluminum at 100°C for 2 weeks.[2] Not compatible with strong bases, strong Lewis acids, and powdered metals.[2]
Plastics Compatible with most plastics at room temperature over a 2-week exposure period.[2]
Elastomers Compatible with most elastomers at room temperature over a 2-week exposure period.[2] Reversible swelling may occur with some partially fluorinated elastomers.[2]

Experimental Protocols

Protocol for Refrigerant Performance Testing

This protocol describes a generalized method for evaluating the performance of a refrigerant or refrigerant mixture in a vapor-compression cycle.

Objective: To determine the Coefficient of Performance (COP), refrigerating capacity, and other key performance indicators of a refrigerant mixture containing HFO-1336mzz.

Apparatus:

  • Vapor-compression test rig including a compressor, condenser, thermostatic expansion valve, and evaporator.[8]

  • Coriolis-effect mass flow meter to measure refrigerant flow rate.

  • Pressure transducers at the inlet and outlet of each major component.

  • T-type thermocouples to measure refrigerant and secondary fluid temperatures at key points.[9]

  • Power meter to measure the electrical consumption of the compressor.[8]

  • Data acquisition system.

Procedure:

  • System Preparation: Evacuate the refrigeration system to remove air and moisture. Charge the system with the specified amount of the HFO-1336mzz refrigerant mixture.

  • Set Operating Conditions: Adjust the water/air flow rates and temperatures in the evaporator and condenser loops to achieve the desired evaporating and condensing pressures/temperatures.

  • System Stabilization: Allow the system to run until steady-state conditions are achieved. This is typically confirmed when temperature and pressure readings remain stable over a defined period (e.g., ±0.5°C and ±1% pressure variation over 15 minutes).

  • Data Acquisition: Record the following parameters simultaneously:

    • Temperatures at the inlet and outlet of the compressor, condenser, and evaporator.

    • Pressures at the inlet and outlet of the compressor, condenser, and evaporator.

    • Refrigerant mass flow rate.

    • Compressor power consumption.

  • Calculations:

    • Determine the refrigerant enthalpy at each state point using thermodynamic property software (e.g., REFPROP).[9]

    • Calculate the Refrigerating Effect (RE) = h_evap_out - h_evap_in.

    • Calculate the Refrigerating Capacity = mass_flow_rate × RE.

    • Calculate the Compressor Work (W) = h_comp_out - h_comp_in.

    • Calculate the Coefficient of Performance (COP) = RE / W.

  • Repeat: Repeat steps 2-5 for a range of different operating conditions to fully characterize the refrigerant's performance.

Protocol for Material Compatibility Assessment (Sealed Tube Method)

This protocol is based on the ASHRAE 97 standard for evaluating the chemical stability of refrigerant-lubricant mixtures with system materials.

Objective: To assess the thermal stability and compatibility of HFO-1336mzz mixtures with lubricants and common construction materials.

Materials:

  • Heavy-walled borosilicate glass tubes.

  • HFO-1336mzz refrigerant sample.

  • Polyolester (POE) or other specified lubricant.

  • Metal coupons (e.g., steel, copper, aluminum) of specified dimensions.

  • Vacuum pump and manifold.

  • High-temperature oven.

Procedure:

  • Sample Preparation: Place the metal coupons and a specified amount of lubricant into a clean, dry glass tube.

  • Evacuation and Charging: Attach the tube to a manifold, evacuate to a high vacuum to remove air and moisture, and then charge with the precise amount of HFO-1336mzz refrigerant.

  • Sealing: Seal the glass tube using a torch while it is still under vacuum/refrigerant pressure.

  • Aging: Place the sealed tubes in a high-temperature oven set to the desired test temperature (e.g., 175°C or 250°C).[4] Maintain this temperature for a specified duration (e.g., 7-14 days).[4]

  • Post-Test Analysis:

    • After aging, cool the tubes and carefully open them.

    • Visual Inspection: Examine the metal coupons for corrosion, pitting, or discoloration. Inspect the liquid phase for color change, sludge, or particulate formation.[4]

    • Chemical Analysis:

      • Measure the Total Acid Number (TAN) of the lubricant to quantify acid formation.[3]

      • Perform gas chromatography (GC) on the refrigerant vapor to check for degradation or isomerization.[4]

      • Use ion chromatography (IC) to measure the concentration of halide ions (e.g., F⁻) in the liquid phase as an indicator of refrigerant breakdown.

Protocol for Flammability Testing (ASTM E681)

This protocol outlines the standard method for determining the flammability limits of a chemical vapor in air.

Objective: To determine if HFO-1336mzz or its mixtures are flammable under specified conditions and to identify the lower and upper flammability limits (LFL/UFL) if applicable.

Apparatus:

  • 12-liter spherical glass flask.[7]

  • Vacuum pump.

  • Pressure gauge.

  • Electrical ignition source with tungsten electrodes.[7]

  • Stirring mechanism (e.g., magnetic stir bar).

  • Temperature-controlled chamber or water bath.

Procedure:

  • Apparatus Preparation: Clean and dry the flask. Place it in the temperature-controlled chamber and allow it to reach the test temperature (e.g., 60°C or 100°C).[7]

  • Evacuation: Evacuate the flask to a pressure below 1 mmHg.

  • Mixture Preparation: Introduce a calculated partial pressure of the HFO-1336mzz sample into the flask to achieve a target concentration. Then, introduce humid air (typically at 50% relative humidity) until the total pressure reaches atmospheric pressure.[7]

  • Mixing: Stir the mixture for a few minutes to ensure homogeneity.

  • Ignition: Stop stirring and activate the electrical ignition source for a brief period (typically < 0.5 seconds).

  • Observation: Visually observe the flask for flame propagation away from the ignition source.[7] Flame propagation is defined as the upward and outward movement of a flame front from the ignition source. A flicker at the electrodes is not considered propagation.

  • Determination of Limits:

    • Repeat the test with varying concentrations of the refrigerant.

    • The Lower Flammability Limit (LFL) is the lowest concentration at which flame propagation occurs.

    • The Upper Flammability Limit (UFL) is the highest concentration at which flame propagation occurs.

    • If no flame propagation is observed at any concentration, the substance is classified as non-flammable under the test conditions.[7]

Visualizations

G cluster_prep System Preparation cluster_run Execution & Data Collection cluster_analysis Data Analysis p1 Evacuate & Charge Test Rig p2 Set Operating Conditions p1->p2 r1 Achieve Steady State p2->r1 r2 Acquire Data (T, P, m_dot, Power) r1->r2 a1 Calculate Enthalpy & Properties r2->a1 a2 Compute Performance Metrics (COP, Capacity) a1->a2 a3 Final Report a2->a3 Characterize Performance

Caption: Experimental workflow for refrigerant performance evaluation.

Caption: Key properties of HFO-1336mzz(Z) for high-temperature applications.

G cluster_analysis Analysis Steps start Start prep Prepare Sample: Coupons, Lubricant, Refrigerant in Glass Tube start->prep seal Evacuate, Charge & Seal Tube prep->seal age Age in Oven (e.g., 175°C, 14 days) seal->age analyze Post-Test Analysis age->analyze v Visual Inspection analyze->v t Total Acid Number (TAN) analyze->t g Gas Chromatography (GC) analyze->g i Ion Chromatography (IC) analyze->i end End

Caption: Workflow for material compatibility assessment via the sealed tube method.

References

Application Notes and Protocols for 1,1,1,4,4,4-Hexafluoro-2-butene as a Foam-Blowing Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,1,4,4,4-Hexafluoro-2-butene, predominantly its cis-isomer (Z)-1,1,1,4,4,4-hexafluoro-2-butene (also known as HFO-1336mzz(Z)), as a foam-blowing agent in the synthesis of polyurethane and phenolic polymers.

Introduction

(Z)-1,1,1,4,4,4-hexafluoro-2-butene is a fourth-generation blowing agent characterized by its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2][3] These environmentally favorable properties make it an excellent alternative to traditional hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) in the production of rigid polymer foams.[1][2] HFO-1336mzz(Z) is a non-flammable liquid with a boiling point of 33°C, which is advantageous for handling and processing in foam applications.[2] This blowing agent is utilized to create a cellular structure in the polymer matrix, leading to foams with excellent thermal insulation properties and good mechanical strength.[1][4]

Application in Polyurethane Foam Synthesis

HFO-1336mzz(Z) is an effective physical blowing agent for the production of rigid polyurethane foams. The heat generated from the exothermic reaction between the isocyanate and polyol components vaporizes the HFO-1336mzz(Z), causing the polymer matrix to expand and form a closed-cell foam structure.

Experimental Protocol: Polyurethane Foam Synthesis

This protocol outlines the laboratory-scale synthesis of rigid polyurethane foam using HFO-1336mzz(Z).

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyether Polyol (e.g., Voranol 360)

  • Catalysts (e.g., amine and tin-based catalysts)

  • Surfactant (e.g., silicone-based surfactant)

  • (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z))

  • Flame retardant (optional)

Equipment:

  • High-speed laboratory mixer (2000 rpm)

  • Beakers and mixing containers

  • Molds (e.g., 250 mm x 250 mm x 100 mm)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of the Polyol Premix (Component B):

    • In a beaker, combine the polyether polyol, catalysts, surfactant, and any optional flame retardants according to the desired formulation (see Table 1 for an example).

    • Thoroughly mix these components using the laboratory mixer until a homogeneous blend is achieved.

    • Carefully add the HFO-1336mzz(Z) blowing agent to the polyol premix and mix until it is fully dispersed. It is crucial to perform this step in a well-ventilated fume hood.

  • Foaming Process:

    • Add the predetermined amount of pMDI (Component A) to the polyol premix (Component B).

    • Immediately mix the two components vigorously with the high-speed mixer for a short duration (typically 5-10 seconds) to ensure a thorough and uniform mixture.

    • Quickly pour the reacting mixture into the mold.

    • Observe the foaming process, noting the cream time (start of rise), gel time, and tack-free time.

    • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Data Presentation: Polyurethane Foam Properties

The following table summarizes typical physical properties of a rigid polyurethane foam synthesized using HFO-1336mzz(Z) as the blowing agent.

PropertyValueReference
Density 36-38 kg/m ³[5]
Thermal Conductivity (initial) ~0.019 W/(m·K)[6]
Compressive Strength >0.2 MPa (parallel to foam rise)[6]
Closed Cell Content ~95%[6]

Application in Phenolic Foam Synthesis

HFO-1336mzz(Z) can also be effectively used in the production of phenolic foams. In this process, the blowing agent is physically entrapped within the cells of the foam, contributing to its low thermal conductivity.

Experimental Protocol: Phenolic Foam Synthesis

This protocol describes the preparation of phenolic foam using a resol-type phenolic resin and HFO-1336mzz(Z).

Materials:

  • Resol-type Phenolic Resin

  • Surfactant (e.g., ethoxylated castor oil)

  • Toughening Agent (e.g., Polyethylene Glycol - PEG) (optional)

  • (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z))

  • Acid Catalyst (e.g., p-toluenesulfonic acid/phosphoric acid mixture)

Equipment:

  • Hand blender or mechanical stirrer

  • Ice bath

  • Preheated mold

  • Oven

  • Fume hood

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of the Resin Mixture:

    • In a mixing container placed in an ice bath, combine the phenolic resin, surfactant, and optional toughening agent.[2]

    • Mix the components thoroughly with a hand blender for 2-3 minutes.[2]

  • Addition of Blowing Agent:

    • While continuing to mix in the ice bath, quickly add the HFO-1336mzz(Z) blowing agent to the resin mixture.[2] Mix for approximately one minute to ensure dispersion while minimizing evaporation.[2]

  • Curing and Foaming:

    • Rapidly add the acid catalyst to the mixture and stir vigorously.

    • Immediately pour the reacting mixture into a preheated mold.[2]

    • Place the mold in an oven for curing. The curing temperature and time will depend on the specific formulation. A typical curing cycle might be 75°C for 40 minutes.[7]

    • After the initial cure, the foam can be post-cured at a slightly elevated temperature to ensure complete reaction and dimensional stability.

    • Allow the foam to cool to room temperature before demolding and testing.

Data Presentation: Phenolic Foam Properties

The following table presents the properties of phenolic foams prepared with HFO-1336mzz(Z) and a hexane (B92381) co-blowing agent.[3]

FormulationDensity ( kg/m ³)Thermal Conductivity (W/m·K)Compressive Strength (kPa)
PF OP470 ± 20.042 ± 0.001216 ± 8
PF OP560 ± 30.037 ± 0.001172 ± 6

Visualizations

Polyurethane Foam Synthesis Workflow

G Polyurethane Foam Synthesis Workflow cluster_0 Component B Preparation cluster_1 Foaming Process Polyol Polyether Polyol Premix Polyol Premix (Component B) Polyol->Premix Catalysts Amine & Tin Catalysts Catalysts->Premix Surfactant Silicone Surfactant Surfactant->Premix HFO HFO-1336mzz(Z) HFO->Premix Mixing High-Speed Mixing Premix->Mixing pMDI pMDI (Component A) pMDI->Mixing Pouring Pour into Mold Mixing->Pouring Curing Curing (24h at RT) Pouring->Curing Foam Rigid Polyurethane Foam Curing->Foam

Caption: Workflow for polyurethane foam synthesis.

Phenolic Foam Synthesis Workflow

G Phenolic Foam Synthesis Workflow cluster_0 Resin Mixture Preparation cluster_1 Foaming and Curing Resin Phenolic Resin ResinMix Resin Mixture Resin->ResinMix Surfactant Surfactant Surfactant->ResinMix HFO HFO-1336mzz(Z) HFO->ResinMix Mixing Rapid Mixing ResinMix->Mixing Catalyst Acid Catalyst Catalyst->Mixing Pouring Pour into Preheated Mold Mixing->Pouring Curing Oven Curing Pouring->Curing Foam Rigid Phenolic Foam Curing->Foam

Caption: Workflow for phenolic foam synthesis.

Signaling Pathway: Polyurethane Formation

G Polyurethane Formation Signaling Pathway Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (-NHCOO-) Polymer Matrix Isocyanate->Urethane reacts with Amine Amine (-NH₂) Isocyanate->Amine reacts with Polyol Polyol (-OH) Polyol->Urethane Water Water (H₂O) Water->Amine HFO HFO-1336mzz(Z) (Physical Blowing Agent) Foam Foam Expansion HFO->Foam causes Heat Heat (Exothermic Reaction) Urethane->Heat generates CO2 Carbon Dioxide (CO₂) (Chemical Blowing Agent) Amine->CO2 decomposes to Amine->Heat generates CO2->Foam causes Heat->HFO vaporizes

Caption: Polyurethane formation and foaming pathway.

Signaling Pathway: Phenolic Resin Formation and Foaming

G Phenolic Resin Formation and Foaming Phenol Phenol Resol Resol Resin Phenol->Resol Formaldehyde Formaldehyde Formaldehyde->Resol Catalyst_Base Base Catalyst Catalyst_Base->Resol catalyzes Mixing Mixing Resol->Mixing Polymerization Cross-linking Polymerization Mixing->Polymerization Surfactant Surfactant Surfactant->Mixing HFO HFO-1336mzz(Z) HFO->Mixing Foam Foam Expansion HFO->Foam vaporizes and causes Catalyst_Acid Acid Catalyst Catalyst_Acid->Polymerization initiates Polymerization->Foam Heat_Input Heat Input Heat_Input->HFO facilitates vaporization of

Caption: Phenolic resin formation and foaming process.

References

Application Notes and Protocols for the Synthesis of Hexafluoro-2-butyne from 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, two-step protocol for the synthesis of hexafluoro-2-butyne, a critical building block in the preparation of various fluorinated compounds. The synthesis commences with the bromination of commercially available 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) to yield the intermediate, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). This intermediate subsequently undergoes a double dehydrobromination reaction facilitated by a strong base to produce the desired hexafluoro-2-butyne. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Hexafluoro-2-butyne (HFB) is a highly reactive and electrophilic alkyne, making it a valuable reagent in organic synthesis, particularly in Diels-Alder reactions and for the introduction of trifluoromethyl groups.[1] Its synthesis from readily available starting materials is of significant interest to the chemical and pharmaceutical industries. This protocol details a reliable method to synthesize HFB from this compound, a compound that is becoming more accessible due to its applications as a refrigerant and foam-blowing agent.[2][3][4][5][6][7][8][9] The described two-step synthesis involves a halogenation followed by a double elimination reaction.

Data Presentation

StepReactant(s)Product(s)ReagentsSolventTemperature (°C)Yield (%)Purity (%)
1This compound, Bromine2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane-Neat (or inert solvent)Room Temperature (with UV irradiation)~95>95 (after distillation)
22,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneHexafluoro-2-butyneSodium Amide (NaNH₂)Liquid Ammonia (B1221849) (NH₃)-33Not specifiedHigh (after workup)

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

This procedure is adapted from the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[10][11][12]

Materials:

  • (E,Z)-1,1,1,4,4,4-Hexafluoro-2-butene

  • Bromine (Br₂)

  • Round-bottom flask equipped with a magnetic stir bar and a condenser

  • UV lamp (optional, for reaction initiation)

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with (E,Z)-1,1,1,4,4,4-hexafluoro-2-butene.

  • Slowly add an equimolar amount of bromine to the flask with stirring. The reaction can be initiated by exposure to sunlight or a UV lamp, which may cause the reaction to proceed more rapidly.[10][12]

  • Continue stirring the mixture at room temperature until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction.

  • The crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, can be purified by distillation.[10][12] The reaction is reported to proceed in high yield (approximately 95%).[10][12]

Step 2: Synthesis of Hexafluoro-2-butyne

This protocol is based on the general principle of double dehydrohalogenation of vicinal dihalides to form alkynes using a strong base.[3][4][5]

Materials:

  • 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

  • Dewar flask

  • Anhydrous ether (optional, as a co-solvent)

  • Ammonium (B1175870) chloride (for quenching)

Procedure:

  • Set up the reaction apparatus in a fume hood. Place the three-neck flask in a Dewar flask.

  • Condense liquid ammonia into the reaction flask by passing ammonia gas through the dry ice condenser (at approximately -78°C). The boiling point of liquid ammonia is -33°C.

  • Once the desired volume of liquid ammonia is collected, slowly add sodium amide to the flask with stirring. Use at least two equivalents of sodium amide for each equivalent of the dibromobutane. An excess of the base is often used to ensure complete reaction.[3]

  • Slowly add a solution of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in a minimal amount of anhydrous ether (if necessary) to the stirred solution of sodium amide in liquid ammonia via the dropping funnel.

  • Allow the reaction to stir for several hours at -33°C. The progress of the reaction can be monitored by techniques such as GC-MS if desired.

  • Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride to neutralize the excess sodium amide.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • The remaining residue contains the desired hexafluoro-2-butyne, which is a gas at room temperature (boiling point: -24.6 °C). The product can be collected by cold trapping or by bubbling the evolving gas through a suitable solvent. Further purification can be achieved by fractional condensation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Double Dehydrobromination start This compound intermediate 2,3-Dibromo-1,1,1,4,4,4- hexafluorobutane start->intermediate UV light / Room Temp. reagent1 Bromine (Br₂) reagent1->intermediate final_product Hexafluoro-2-butyne intermediate->final_product -33 °C reagent2 Sodium Amide (NaNH₂) reagent2->final_product solvent Liquid Ammonia (NH₃) solvent->final_product

Caption: Synthetic workflow for the preparation of hexafluoro-2-butyne.

References

Application Notes and Protocols for the Bromination of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) via the bromination of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614). This reaction is a key step in the functionalization of fluorinated olefins, yielding versatile synthons for further chemical transformations.

Introduction

This compound is a fluorinated alkene of significant interest in organic synthesis due to the unique properties conferred by the two trifluoromethyl groups. The addition of bromine across the double bond is a facile and high-yielding reaction that produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, a valuable intermediate for the synthesis of various fluorinated compounds. This protocol details the procedure for this transformation, which can be initiated by ultraviolet (UV) irradiation or sunlight.[1] Both the (E) and (Z) isomers of this compound react in a similar manner to yield the desired product.[1]

Reaction and Mechanism

The bromination of this compound proceeds via an electrophilic addition mechanism. The bromine molecule adds across the carbon-carbon double bond of the hexafluorobutene. The reaction is initiated by the polarization of the bromine molecule upon approach to the electron-rich double bond, leading to the formation of a bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion results in the formation of the vicinal dibromide. The reaction can be accelerated by the presence of UV light or sunlight, which facilitates the homolytic cleavage of the Br-Br bond to generate bromine radicals, initiating a radical chain addition reaction.

Experimental Protocol

This protocol describes the bromination of a mixture of (E/Z)-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

  • (E/Z)-1,1,1,4,4,4-hexafluoro-2-butene

  • Bromine (Br₂)

  • Suitable reaction vessel (e.g., quartz or borosilicate glass flask) equipped with a magnetic stirrer and a reflux condenser.

  • UV lamp or access to direct sunlight.

Procedure:

  • To a suitable reaction vessel, add (E/Z)-1,1,1,4,4,4-hexafluoro-2-butene.

  • Slowly add a stoichiometric amount of bromine to the reaction vessel.

  • Expose the reaction mixture to a UV lamp or direct sunlight while stirring.

  • The reaction is complete when the characteristic reddish-brown color of bromine disappears, indicating its consumption.

  • The crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, can be purified by distillation.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Handle this compound, which is a gas at room temperature, with appropriate care.

Data Presentation

ParameterValueReference
Starting Material(E/Z)-1,1,1,4,4,4-hexafluoro-2-butene[1]
ReagentBromine (Br₂)[1]
InitiatorUV irradiation or sunlight[1]
Product2,3-dibromo-1,1,1,4,4,4-hexafluorobutane[1]
Yield95%[1]
StereochemistryMixture of stereoisomers (2:1 ratio)[1]
Characterization¹H, ¹⁹F, ¹³C NMR, and Mass Spectrometry[1]

Visualizations

Experimental Workflow Diagram:

Bromination_Workflow Start Start Reactants Mix (E/Z)-1,1,1,4,4,4-Hexafluoro-2-butene and Bromine Start->Reactants Initiation Expose to UV Light or Sunlight Reactants->Initiation Reaction Reaction Progression (Color Disappearance) Initiation->Reaction Purification Purification by Distillation Reaction->Purification Product 2,3-dibromo-1,1,1,4,4,4- hexafluorobutane Purification->Product End End Product->End

Caption: Workflow for the bromination of this compound.

Conclusion

The bromination of this compound is a straightforward and high-yielding method to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. The resulting product is a valuable building block for the synthesis of more complex fluorinated molecules, which are of interest in materials science and pharmaceutical development. The use of UV light or sunlight as an initiator provides a convenient and efficient means to conduct this transformation.

References

Application Notes and Protocols: 1,1,1,4,4,4-Hexafluoro-2-butene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 1,1,1,4,4,4-Hexafluoro-2-butene and its isomer, hexafluoroisobutylene, are highly versatile fluorinated building blocks. Their unique electronic properties make them valuable reagents for the synthesis of complex fluorinated pharmaceutical intermediates.[3][4] This document provides detailed application notes and experimental protocols for the use of these hexafluorinated butenes in the synthesis of key pharmaceutical intermediates, including fluorinated amino acid analogs and precursors for anti-inflammatory drugs.

Key Applications

Synthesis of Hexafluoroleucine: A Fluorinated Amino Acid Analog

The replacement of the isobutyl side chain of leucine (B10760876) with a hexafluorinated equivalent can significantly modulate the biological properties of peptides and therapeutic proteins.[3][5] Hexafluoroisobutylene, an isomer of this compound, serves as a key reagent in the synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine. This process involves the hexafluoroisobutylation of ketoesters, malonates, and Schiff base esters.[3]

Reaction Scheme:

A general method involves the reaction of a pronucleophile with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (B1273103), which generates hexafluoroisobutene (B1209683) in situ. A subsequent tandem elimination/allylic shift/hydrofluorination cascade affords the desired hexafluoroisobutyl group attached to the nucleophile.[3]

G cluster_0 In situ Generation of Hexafluoroisobutene cluster_1 Hexafluoroisobutylation Cascade 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane Base Base Hexafluoroisobutene Hexafluoroisobutene Hexafluoroisobutene_2 Hexafluoroisobutene Pronucleophile Pronucleophile Pentafluorinated_Alkene_Intermediate Pentafluorinated Alkene Intermediate Hexafluoroisobutylated_Product Hexafluoroisobutylated Product TBAF TBAF

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the hexafluoroisobutylation of various pronucleophiles.[3]

EntryPronucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Ketoester 1a NaOH (powder)THF-202-
2Ketoester 1a TBAFTHF-20 to RT575
3Malonate 1b TBAFTHF-20 to RT580
41,3-Diketone 21a TBAFTHF-20 to RT599
5Iminoester 23a TBAFTHF-20 to RT533
6MalononitrileTBAFTHF-20 to RT512

Experimental Protocol: Synthesis of Hexafluoroisobutylated Ketoester (Table 1, Entry 2)

  • Preparation: To a solution of the ketoester 1a (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.2 mmol).

  • Reaction Initiation: Cool the mixture to -20°C using a suitable cooling bath.

  • Addition of Base: Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -20°C.

  • Reaction Progression: Stir the reaction mixture at -20°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hexafluoroisobutylated ketoester.

Synthesis of an Intermediate for Anti-inflammatory Drugs

Hexafluoroisobutene can be utilized in the synthesis of intermediates for anti-inflammatory drugs. A key reaction is the Friedel-Crafts alkylation of benzene (B151609) to produce 3,3,3-trifluoro-2-trifluoromethylpropylbenzene.[6]

Reaction Scheme:

G Hexafluoroisobutene Hexafluoroisobutene Intermediate 3,3,3-trifluoro-2-trifluoromethylpropylbenzene Hexafluoroisobutene->Intermediate Benzene Benzene Benzene->Intermediate Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Intermediate  Friedel-Crafts  Alkylation

Experimental Protocol: Synthesis of 3,3,3-trifluoro-2-trifluoromethylpropylbenzene

  • Reactor Setup: In a pressure-resistant reactor equipped with a magnetic stirrer and a gas inlet, add anhydrous aluminum chloride (AlCl₃) (0.1 mol) and dry benzene (1.0 mol).

  • Introduction of Reactant: Cool the reactor to 0-5°C. Slowly bubble hexafluoroisobutene gas (1.2 mol) through the stirred suspension.

  • Reaction: After the addition is complete, seal the reactor and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄. Remove the excess benzene by distillation. The crude product can be further purified by vacuum distillation to yield 3,3,3-trifluoro-2-trifluoromethylpropylbenzene.

Halogenation and Dehydrohalogenation Reactions

(E)- and (Z)-1,1,1,4,4,4-hexafluoro-2-butene can undergo halogenation followed by dehydrohalogenation to yield various fluorinated intermediates. For example, reaction with bromine under UV irradiation produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) in high yield.[7][8] Subsequent dehydrobromination can lead to the formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes.

Quantitative Data for Halogenation/Dehydrohalogenation:

ReactionSubstrateReagentsConditionsProductYield (%)
Bromination(E/Z)-1,1,1,4,4,4-Hexafluoro-2-buteneBr₂UV light or sunlight2,3-dibromo-1,1,1,4,4,4-hexafluorobutane95
Dehydrobromination2,3-dibromo-1,1,1,4,4,4-hexafluorobutaneKOH, Bu₄NBrWater, RT, 2h(E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene-

Experimental Workflow:

G Start Start: (E/Z)-1,1,1,4,4,4-Hexafluoro-2-butene Bromination Bromination (Br2, UV) Start->Bromination Dibromo_Intermediate 2,3-dibromo-1,1,1,4,4,4- hexafluorobutane Bromination->Dibromo_Intermediate Dehydrobromination Dehydrobromination (KOH, Bu4NBr) Dibromo_Intermediate->Dehydrobromination Final_Product Final Product: (E/Z)-2-bromo-1,1,1,4,4,4- hexafluorobut-2-ene Dehydrobromination->Final_Product

Conclusion

This compound and its isomer, hexafluoroisobutylene, are powerful reagents for the introduction of the hexafluoroisobutyl moiety into organic molecules. The protocols and data presented herein demonstrate their utility in synthesizing valuable pharmaceutical intermediates, such as fluorinated amino acids and precursors to anti-inflammatory agents. The unique reactivity of these compounds opens avenues for the development of novel drug candidates with enhanced pharmacological profiles. Researchers and drug development professionals are encouraged to explore the potential of these versatile building blocks in their synthetic programs.

References

Application Notes and Protocols: The Role of 1,1,1,4,4,4-Hexafluoro-2-butene in the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,4,4,4-Hexafluoro-2-butene (B1366614) (also known as HFO-1336mzz) is a fluorinated olefin that serves as a valuable building block in modern agrochemical synthesis. The presence of two trifluoromethyl groups significantly influences the reactivity of the carbon-carbon double bond, making it a key synthon for the introduction of fluorine-containing moieties into complex molecules. This is of particular interest in the development of novel pesticides (insecticides, herbicides, and fungicides) as the incorporation of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of the active ingredients.

This document outlines the application of this compound in the synthesis of a key agrochemical scaffold, the 1,2,4-triazine (B1199460) core structure. Triazine derivatives are a well-established class of herbicides and are also being explored for other pesticidal activities. The reaction of this compound with an oxalamide hydrazone provides a direct route to highly functionalized 5,6-bis(trifluoromethyl)-1,2,4-triazine derivatives.

Key Application: Synthesis of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester

A notable application of this compound in agrochemical synthesis is its use in the preparation of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. This reaction proceeds via a cycloaddition pathway with an oxalamide hydrazone. The resulting triazine derivative, bearing two trifluoromethyl groups, is a valuable intermediate for the development of new agrochemicals. The trifluoromethyl groups can contribute to increased efficacy and metabolic stability of the final product.

Data Presentation

Reactant 1Reactant 2ProductReaction TypeYield (%)Reference
This compoundOxalamide hydrazone5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl esterCycloadditionData not available in searched documents

Experimental Protocols

Protocol 1: Synthesis of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester

This protocol is based on a patented method for the synthesis of the target triazine derivative.

Materials:

  • This compound

  • Oxalamide hydrazone

  • Suitable solvent (e.g., a high-boiling point ether or a non-polar aprotic solvent)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve the oxalamide hydrazone in the chosen solvent.

  • Add this compound to the solution. The stoichiometry of the reactants should be carefully controlled, typically in a near 1:1 molar ratio.

  • The reaction mixture is then heated to a temperature sufficient to initiate the cycloaddition reaction. The exact temperature and reaction time will depend on the solvent used and should be optimized.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable method, such as column chromatography or recrystallization, to yield the pure 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester.

Safety Precautions:

  • This compound is a gas at room temperature and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

Visualizations

Synthesis_Pathway Hexafluoro-2-butene This compound Triazine_intermediate 5,6-bis(trifluoromethyl)-1,2,4-triazine- 3-carboxylic acid ethyl ester Hexafluoro-2-butene->Triazine_intermediate Cycloaddition Oxalamide_hydrazone Oxalamide hydrazone Oxalamide_hydrazone->Triazine_intermediate Agrochemicals Further Agrochemical Derivatives Triazine_intermediate->Agrochemicals Functionalization

Caption: Synthesis of a triazine agrochemical precursor.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve_Hydrazone Dissolve Oxalamide Hydrazone in Solvent Add_Butene Add this compound Dissolve_Hydrazone->Add_Butene Heat_Mixture Heat Reaction Mixture Add_Butene->Heat_Mixture Monitor_Progress Monitor by GC/TLC Heat_Mixture->Monitor_Progress Remove_Solvent Solvent Removal Monitor_Progress->Remove_Solvent Purify_Product Purification (Chromatography/Recrystallization) Remove_Solvent->Purify_Product Final_Product Pure Triazine Derivative Purify_Product->Final_Product

Caption: Experimental workflow for triazine synthesis.

Application Notes and Protocols for the Z-Selective Catalytic Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective catalytic hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to produce the Z-isomer, (Z)-1,1,1,4,4,4-hexafluoro-2-butene (also known as Z-HFO-1336mzz). The Z-isomer is a valuable building block in the synthesis of various fluorinated molecules, including pharmaceuticals and agrochemicals. This guide focuses on two effective catalytic systems: the Lindlar catalyst and the P-2 nickel catalyst, both of which are known for promoting the syn-addition of hydrogen to alkynes, leading to the desired cis (or Z) alkene.[1][2]

Introduction

The selective synthesis of Z-alkenes from internal alkynes is a crucial transformation in organic chemistry. For fluorinated compounds like 1,1,1,4,4,4-hexafluoro-2-butyne, achieving high Z-selectivity is essential for controlling the three-dimensional structure and, consequently, the biological activity of the final products. Standard hydrogenation catalysts, such as palladium on carbon, often lead to over-reduction to the corresponding alkane or a mixture of Z- and E-isomers.[3] To overcome this, "poisoned" or deactivated catalysts are employed to selectively hydrogenate the alkyne to the alkene and then stop.[1][2]

This application note details protocols using two such catalyst systems:

  • Lindlar Catalyst: A heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline.[1][2] It is a widely used and commercially available option for the cis-selective hydrogenation of alkynes.[2][3]

  • P-2 Nickel Catalyst: A non-magnetic, amorphous nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride (B1222165).[4] Often used with a modifier like ethylenediamine (B42938), it offers a highly stereospecific route to cis-alkenes.[5]

Data Presentation

The following tables summarize the performance of the Lindlar and P-2 Nickel catalysts in the hydrogenation of alkynes, providing a basis for selecting the appropriate conditions for the synthesis of (Z)-1,1,1,4,4,4-hexafluoro-2-butene.

Table 1: Performance of Lindlar-type Catalyst for Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne

CatalystSubstrateSolventPressure (psi)Time (h)Temperature (°C)ProductReference
5% Pd on CaCO₃ (poisoned with 3.5% lead)1,1,1,4,4,4-hexafluoro-2-butyneEthanol (B145695)< 902025-30(Z)-1,1,1,4,4,4-hexafluoro-2-butene[6]

Table 2: Performance of P-2 Nickel Catalyst for Stereospecific Reduction of Alkynes

Substrate (mmol)P-2 Ni (mmol)ModifierOlefin Yield (%)cis:trans RatioReference
Hex-3-yne (40)5.0Ethylenediamine9897:1[5]
Hex-3-yne (200)10.0Ethylenediamine97~200:1[5]
1-Phenylpropyne (100)5.0Ethylenediamine96~200:1[5]
Hex-3-yn-1-ol (40)5.0Ethylenediamine98>100:1[5]

Experimental Protocols

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of ignition sources.

  • Lindlar catalyst can be pyrophoric; handle with care, preferably under an inert atmosphere when dry.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hydrogenation using Lindlar Catalyst

This protocol is adapted from a general procedure for the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.[6]

Materials:

  • 1,1,1,4,4,4-hexafluoro-2-butyne

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave or a suitable pressure reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet.

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a clean and dry autoclave, add the Lindlar catalyst (e.g., 3.0 g for a 48 g scale reaction).

  • Add anhydrous ethanol (e.g., 240 mL) to the autoclave.

  • Seal the autoclave and cool it to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Evacuate the autoclave and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Condense a known amount of 1,1,1,4,4,4-hexafluoro-2-butyne (e.g., 48 g) into the cooled autoclave.

  • Allow the contents to warm to room temperature.

  • Pressurize the autoclave with hydrogen gas. Maintain the pressure below 90 psi.

  • Stir the reaction mixture vigorously at room temperature (25-30 °C) for approximately 20 hours. Monitor the reaction progress by observing the hydrogen uptake.

  • Upon completion, vent the excess hydrogen gas carefully.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the catalyst pad with a small amount of ethanol.

  • The filtrate contains the desired product, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, which can be purified by distillation.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol is adapted from a procedure for the highly stereospecific reduction of alkynes to cis-olefins.[5]

Materials:

  • 1,1,1,4,4,4-hexafluoro-2-butyne

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol, 95%

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • A hydrogenation apparatus (e.g., a Brown hydrogenator or a flask with a balloon of H₂) equipped with a magnetic stirrer.

  • Syringes and needles for liquid transfer.

  • Filtration apparatus.

Procedure:

  • Preparation of P-2 Nickel Catalyst (in situ):

    • In a reaction flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in 95% ethanol.

    • In a separate flask, prepare a solution of sodium borohydride in ethanol.

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.

  • Hydrogenation:

    • Purge the reaction flask containing the freshly prepared P-2 nickel catalyst with hydrogen gas.

    • Add ethylenediamine (e.g., 0.66 mL, 10 mmol) to the catalyst suspension.

    • Add the substrate, 1,1,1,4,4,4-hexafluoro-2-butyne (e.g., 40.0 mmol), to the reaction mixture.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction by hydrogen uptake. The reaction is typically rapid.

    • Once the theoretical amount of hydrogen has been consumed, stop the reaction.

  • Work-up:

    • Filter the reaction mixture through a pad of activated carbon or Celite to remove the catalyst.

    • The filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify the (Z)-1,1,1,4,4,4-hexafluoro-2-butene by distillation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Reagents: - 1,1,1,4,4,4-hexafluoro-2-butyne - Solvent (e.g., Ethanol) - Catalyst (Lindlar or P-2 Ni) start->reagents reactor_prep Prepare Reactor (Inert Atmosphere) reagents->reactor_prep charge_reactor Charge Reactor with Substrate, Solvent, Catalyst reactor_prep->charge_reactor hydrogenation Introduce H₂ Gas & Stir at Controlled Temp. & Pressure charge_reactor->hydrogenation monitoring Monitor Reaction (H₂ Uptake) hydrogenation->monitoring filtration Filter to Remove Catalyst monitoring->filtration purification Purify Product (e.g., Distillation) filtration->purification analysis Analyze Product (GC, NMR for Yield & Selectivity) purification->analysis end End Product: (Z)-1,1,1,4,4,4-hexafluoro-2-butene analysis->end

General workflow for Z-selective hydrogenation.
Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship in achieving Z-selectivity using poisoned catalysts.

selectivity_logic cluster_reaction On Catalyst Surface alkyne 1,1,1,4,4,4-Hexafluoro-2-butyne adsorption Syn-Adsorption of Alkyne & H₂ alkyne->adsorption catalyst_surface Poisoned Catalyst Surface (e.g., Lindlar, P-2 Ni) catalyst_surface->adsorption h2 H₂ h2->adsorption hydrogen_addition Syn-Addition of Hydrogen adsorption->hydrogen_addition z_alkene_surface (Z)-Alkene on Surface hydrogen_addition->z_alkene_surface desorption Desorption z_alkene_surface->desorption over_reduction Further Reduction (Over-reduction to Alkane) z_alkene_surface->over_reduction Inhibited by Poisoned Catalyst z_alkene_product (Z)-1,1,1,4,4,4-Hexafluoro-2-butene desorption->z_alkene_product

Logic of Z-selectivity in catalytic hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (Z-HFO-1336mzz). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain (Z)-1,1,1,4,4,4-Hexafluoro-2-butene?

A1: Several synthetic routes have been developed. A prevalent method involves a three-step process starting from hexachlorobutadiene.[1] This process includes:

  • Vapor-phase catalytic fluorination of hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene.

  • Liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne.

  • Gas-phase selective hydrogenation of the alkyne to the desired (Z)-alkene.[1]

Another approach begins with more readily available materials like carbon tetrachloride and 3,3,3-trifluoropropene.[2] A further route involves the dehydrochlorination of (E/Z)-1-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1326mxz) followed by selective hydrogenation.[3]

Q2: How can the yield of the (Z)-isomer be maximized over the (E)-isomer?

A2: Maximizing the (Z)-isomer yield primarily involves two strategies:

  • Selective Hydrogenation: The use of specific catalysts during the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne is crucial. Lindlar's catalyst or a palladium catalyst modified with a lanthanide element or silver can selectively produce the (Z)-isomer.[3] The addition of bismuth to a palladium catalyst has also been shown to improve selectivity compared to standard Pd/C or Pd/Al2O3 catalysts.

  • Isomerization: If a mixture of (E) and (Z) isomers is formed, the (E)-isomer can be converted to the (Z)-isomer. This can be achieved through various methods, including photochemical isomerization under UV irradiation, which can lead to a quantitative yield of the (Z)-isomer.[2][4]

Q3: What are the key challenges in the purification of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene?

A3: A significant challenge is the separation of the desired (Z)-isomer from impurities, particularly chlorofluoroolefins.[5] Extractive distillation is a common technique employed for this purification.[5] This process involves adding an extractive agent to the mixture to alter the relative volatilities of the components, facilitating their separation by distillation.[5]

Q4: Are there any specific safety precautions I should take when working with hexafluoro-2-butene and its precursors?

A4: Yes, working with halogenated and fluorinated compounds requires strict safety protocols. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and appropriate gloves, is mandatory. Avoid inhaling vapors and ensure emergency procedures for inhalation, skin contact, eye contact, and ingestion are clearly understood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low overall yield - Inefficient fluorination of the starting material.- Incomplete dechlorination.- Non-selective hydrogenation leading to over-reduction or formation of the (E)-isomer.- Optimize the catalyst and reaction conditions for the fluorination step.- Ensure the complete consumption of the dichloro intermediate during dechlorination.- Use a highly selective hydrogenation catalyst such as Lindlar's catalyst or a modified palladium catalyst.[3] Monitor the reaction closely to prevent over-hydrogenation.
High proportion of (E)-isomer - The chosen hydrogenation catalyst lacks Z-selectivity.- Isomerization of the (Z)-product to the more stable (E)-isomer during workup or purification.- Switch to a more Z-selective hydrogenation catalyst.[3]- Implement a separate isomerization step to convert the unwanted (E)-isomer to the (Z)-isomer, for example, using UV irradiation.[2][4]
Product contamination with chlorinated intermediates - Incomplete reaction in the dechlorination or dehydrochlorination steps.- Increase reaction time or temperature for the chlorine removal step.- Employ purification techniques like extractive distillation to separate the chlorinated impurities.[5]
Catalyst deactivation - Poisoning of the catalyst by impurities in the starting materials or solvents.- Sintering of the catalyst at high temperatures.- Purify starting materials and solvents before use.- Operate the reaction at the lowest effective temperature to maintain catalyst activity.

Data Presentation

Table 1: Comparison of Catalysts for Selective Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne

CatalystSupportAdditiveReported Advantage
PalladiumPorous Aluminum Fluoride (B91410)BismuthImproved activity and selectivity for the (Z)-isomer.
PalladiumCarbon-Standard catalyst, may have lower selectivity.
PalladiumAlumina-Standard catalyst, may have lower selectivity.
Lindlar's Catalyst-LeadHigh selectivity for cis-alkenes from alkynes.[3]
Palladium-Lanthanide/SilverHigh selectivity for the (Z)-isomer.[3]

Experimental Protocols

Protocol 1: Synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene via a Three-Step Process

Step 1: Vapor-Phase Catalytic Fluorination of Hexachlorobutadiene

  • Catalyst: Cr-based catalyst.

  • Reactant: Hexachlorobutadiene.

  • Procedure: Conduct the reaction in the vapor phase. Pass a stream of hexachlorobutadiene and a fluorinating agent (e.g., HF) over the heated Cr-based catalyst. The product will be a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene.

  • Purification: Separate the product from unreacted starting materials and byproducts by distillation.

Step 2: Liquid-Phase Dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene

  • Reactants: (E/Z)-2,3-dichlorohexafluoro-2-butene, Zinc (Zn) powder.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: In a suitable reaction vessel, suspend Zn powder in DMF. Add the (E/Z)-2,3-dichlorohexafluoro-2-butene mixture to the suspension. The reaction is typically carried out at a controlled temperature.

  • Workup: After the reaction is complete, the 1,1,1,4,4,4-hexafluoro-2-butyne product can be isolated by distillation from the reaction mixture.

Step 3: Gas-Phase Selective Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne

  • Catalyst: Pd + Bi supported on porous aluminum fluoride (PAF).[1]

  • Reactants: 1,1,1,4,4,4-hexafluoro-2-butyne, Hydrogen (H₂).

  • Procedure: In a gas-phase reactor, pass a mixture of 1,1,1,4,4,4-hexafluoro-2-butyne and hydrogen gas over the heated catalyst bed. The reaction conditions (temperature, pressure, flow rates) should be carefully controlled to ensure high selectivity for the (Z)-isomer.

  • Purification: The product stream is cooled, and the (Z)-1,1,1,4,4,4-Hexafluoro-2-butene is separated from any unreacted starting materials or byproducts by condensation and subsequent distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Dechlorination cluster_step3 Step 3: Selective Hydrogenation Hexachlorobutadiene Hexachlorobutadiene Fluorination Vapor-Phase Catalytic Fluorination (Cr-based catalyst) Hexachlorobutadiene->Fluorination Dichlorohexafluorobutene (E/Z)-2,3-dichlorohexafluoro-2-butene Fluorination->Dichlorohexafluorobutene Dechlorination Liquid-Phase Dechlorination (Zn in DMF) Dichlorohexafluorobutene->Dechlorination Hexafluorobutyne 1,1,1,4,4,4-Hexafluoro-2-butyne Dechlorination->Hexafluorobutyne Hydrogenation Gas-Phase Selective Hydrogenation (Pd+Bi/PAF) Hexafluorobutyne->Hydrogenation Z_HFO1336mzz (Z)-1,1,1,4,4,4-Hexafluoro-2-butene Hydrogenation->Z_HFO1336mzz

Caption: Workflow for the synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene.

TroubleshootingYield Start Low Yield of (Z)-Isomer CheckIsomerRatio High (E)-Isomer Content? Start->CheckIsomerRatio CheckPurity Presence of Impurities? Start->CheckPurity CheckIsomerRatio->CheckPurity No OptimizeHydrogenation Optimize Hydrogenation Catalyst (e.g., Lindlar's, Pd+Bi) CheckIsomerRatio->OptimizeHydrogenation Yes IsomerizeEtoZ Perform Isomerization of (E) to (Z) (e.g., UV irradiation) CheckIsomerRatio->IsomerizeEtoZ Yes PurifyProduct Improve Purification Method (e.g., Extractive Distillation) CheckPurity->PurifyProduct Yes ReviewReactionConditions Review Overall Reaction Conditions (Temperature, Pressure, Time) CheckPurity->ReviewReactionConditions No

Caption: Troubleshooting logic for low yield of the (Z)-isomer.

References

Technical Support Center: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for Z-1,1,1,4,4,4-Hexafluoro-2-butene (Z-HFO-1336mzz)?

A1: A widely reported and effective method is a three-step synthesis starting from hexachlorobutadiene.[1] This process involves:

  • Vapor-Phase Catalytic Fluorination: Hexachlorobutadiene is fluorinated to produce (E/Z)-2,3-dichlorohexafluoro-2-butene using a chromium-based catalyst.[1]

  • Liquid-Phase Dechlorination: The resulting (E/Z)-2,3-dichlorohexafluoro-2-butene is dechlorinated with zinc powder in a solvent like DMF to yield 1,1,1,4,4,4-hexafluoro-2-butyne.[1]

  • Gas-Phase Hydrogenation: The 1,1,1,4,4,4-hexafluoro-2-butyne is then selectively hydrogenated to Z-HFO-1336mzz using a specialized catalyst, such as a Pd + Bi/PAF (porous aluminum fluoride) catalyst.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most common byproduct is the geometric isomer, E-1,1,1,4,4,4-Hexafluoro-2-butene (E-HFO-1336mzz). Depending on the reaction conditions and the specific synthetic step, other potential byproducts include:

  • Partially fluorinated or chlorinated intermediates from the fluorination step.

  • Over-hydrogenated product (1,1,1,4,4,4-hexafluorobutane) from the hydrogenation step.

  • Other halogenated olefins resulting from side reactions like dehydrohalogenation.[2]

Q3: How can I control the E/Z isomer ratio?

A3: The E/Z isomer ratio is primarily controlled during the hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. The choice of catalyst is critical for achieving high selectivity for the desired Z-isomer. Catalysts like Lindlar's catalyst or palladium-based catalysts modified with promoters such as bismuth are designed to favor the formation of the cis-alkene (Z-isomer).[1][3][4] Additionally, isomerization of the Z-isomer to the more stable E-isomer can occur, especially in the presence of certain catalysts or at elevated temperatures.[5]

Q4: What are the key safety precautions when working with fluorinated compounds?

A4: Working with fluorinated compounds requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shields, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and ensure that emergency procedures for exposure are clearly understood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of (E/Z)-2,3-dichlorohexafluoro-2-butene in the Fluorination Step
Possible Cause Suggested Solution
Inactive Catalyst Ensure the chromium-based catalyst is properly activated. The activity of Cr2O3 catalysts can be influenced by calcination atmosphere and the presence of promoters.[6]
Suboptimal Reaction Temperature Optimize the reaction temperature. The selectivity to the desired product is favored at relatively higher temperatures in the gas-phase fluorination of chlorinated precursors.
Incorrect Reactant Molar Ratio Adjust the molar ratio of the fluorinating agent (e.g., HF) to the hexachlorobutadiene. A larger excess of the fluorinating agent can improve conversion.
Problem 2: Incomplete Dechlorination to 1,1,1,4,4,4-hexafluoro-2-butyne
Possible Cause Suggested Solution
Insufficient Zinc Powder Ensure a sufficient molar excess of zinc powder is used to drive the reaction to completion.
Poor Quality Solvent Use anhydrous DMF to prevent side reactions. The presence of water can affect the reactivity of the zinc.
Formation of Passivating Layer on Zinc Activate the zinc powder prior to use, for example, by washing with dilute acid, to remove any passivating oxide layer.
Problem 3: Low Selectivity for Z-HFO-1336mzz in the Hydrogenation Step (High E-isomer content)
Possible Cause Suggested Solution
Inappropriate Catalyst Use a catalyst specifically designed for the stereoselective semi-hydrogenation of alkynes to Z-alkenes, such as a Pd/Bi/PAF catalyst or Lindlar's catalyst.[1][3]
Catalyst Poisoning or Deactivation Ensure the starting material (hexafluoro-2-butyne) is free of impurities that could poison the catalyst. If deactivation is suspected, regenerate or replace the catalyst.
Over-hydrogenation Carefully control the reaction time and hydrogen pressure to prevent further reduction of the desired Z-alkene to the corresponding alkane.
Isomerization of the Product The Z-isomer can isomerize to the more stable E-isomer, particularly in the presence of certain metal catalysts and at elevated temperatures.[5] Minimize reaction time and temperature to reduce the extent of isomerization.

Data Presentation

The following table summarizes the influence of different catalysts on the isomerization of Z-1,1,1,4,4,4-hexafluoro-2-butene to its E-isomer.

CatalystStarting Material (Z:E ratio)Final Product (Z:E ratio)Reaction TimeTemperatureYield of E-isomer
Aluminum chlorofluoride (AlClxFy)99.9 : 0.10.6 : 99.42 hoursAmbient>99%
Antimony pentachloride (SbCl5)99.7 : 0.30.4 : 99.63 days (28 hrs total)Ambient>99%

Data compiled from patent literature describing isomerization processes.[5]

Experimental Protocols

Synthesis of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene

This protocol describes the vapor-phase fluorination of hexachlorobutadiene.

Materials:

  • Hexachlorobutadiene

  • Anhydrous Hydrogen Fluoride (HF)

  • Chromium-based catalyst (e.g., fluorinated Cr2O3)

  • Nitrogen gas (for purging)

Procedure:

  • Pack a suitable gas-phase reactor with the chromium-based catalyst.

  • Activate the catalyst by heating under a flow of nitrogen, followed by treatment with anhydrous HF at an elevated temperature.

  • Introduce a pre-heated gaseous mixture of hexachlorobutadiene and anhydrous HF into the reactor.

  • Maintain the reactor at the optimal temperature for the fluorination reaction.

  • The product stream exiting the reactor is passed through a scrubbing system to remove unreacted HF and HCl byproduct.

  • The crude product, a mixture of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and other chlorinated/fluorinated species, is collected by condensation.

  • Purify the desired product by distillation.

Synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne

This protocol describes the liquid-phase dechlorination of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

  • (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene

  • Zinc powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add zinc powder and anhydrous DMF under a nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature.

  • Slowly add the (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene to the stirred suspension of zinc in DMF.

  • After the addition is complete, continue stirring at the reaction temperature until the starting material is consumed (monitor by GC).

  • The volatile product, 1,1,1,4,4,4-hexafluoro-2-butyne, can be collected from the reaction mixture by distillation.

  • Further purify the product by fractional distillation.

Synthesis of Z-1,1,1,4,4,4-Hexafluoro-2-butene

This protocol describes the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.

Materials:

  • 1,1,1,4,4,4-hexafluoro-2-butyne

  • Hydrogen gas

  • Pd + Bi/PAF catalyst

  • Nitrogen gas

Procedure:

  • Pack a gas-phase reactor with the Pd + Bi/PAF catalyst.

  • Activate the catalyst under a flow of hydrogen at an appropriate temperature.

  • Introduce a gaseous mixture of 1,1,1,4,4,4-hexafluoro-2-butyne and hydrogen into the reactor.

  • Maintain the reactor at the optimal temperature and pressure for selective hydrogenation.

  • The product stream is cooled to condense the Z-1,1,1,4,4,4-Hexafluoro-2-butene.

  • Analyze the product by GC to determine the Z/E isomer ratio and the presence of any unreacted starting material or over-hydrogenated byproducts.

  • If necessary, purify the Z-isomer by fractional distillation.

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts Hexachlorobutadiene Hexachlorobutadiene E/Z-2,3-dichlorohexafluoro-2-butene E/Z-2,3-dichlorohexafluoro-2-butene Hexachlorobutadiene->E/Z-2,3-dichlorohexafluoro-2-butene Fluorination (Cr-based catalyst) 1,1,1,4,4,4-Hexafluoro-2-butyne 1,1,1,4,4,4-Hexafluoro-2-butyne E/Z-2,3-dichlorohexafluoro-2-butene->1,1,1,4,4,4-Hexafluoro-2-butyne Dechlorination (Zn/DMF) Partially Halogenated Intermediates Partially Halogenated Intermediates E/Z-2,3-dichlorohexafluoro-2-butene->Partially Halogenated Intermediates Z-1,1,1,4,4,4-Hexafluoro-2-butene Z-1,1,1,4,4,4-Hexafluoro-2-butene 1,1,1,4,4,4-Hexafluoro-2-butyne->Z-1,1,1,4,4,4-Hexafluoro-2-butene Selective Hydrogenation (Pd/Bi/PAF catalyst) E-1,1,1,4,4,4-Hexafluoro-2-butene E-1,1,1,4,4,4-Hexafluoro-2-butene Z-1,1,1,4,4,4-Hexafluoro-2-butene->E-1,1,1,4,4,4-Hexafluoro-2-butene Isomerization 1,1,1,4,4,4-Hexafluorobutane 1,1,1,4,4,4-Hexafluorobutane Z-1,1,1,4,4,4-Hexafluoro-2-butene->1,1,1,4,4,4-Hexafluorobutane Over-hydrogenation

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Hydrogenation cluster_problem Problem: Low Selectivity for Z-isomer cluster_solutions_catalyst Catalyst Solutions cluster_solutions_conditions Reaction Condition Solutions High E-isomer Content High E-isomer Content Check Catalyst Check Catalyst High E-isomer Content->Check Catalyst Possible Cause Check Reaction Conditions Check Reaction Conditions High E-isomer Content->Check Reaction Conditions Possible Cause Use Z-selective catalyst\n(e.g., Pd/Bi/PAF) Use Z-selective catalyst (e.g., Pd/Bi/PAF) Check Catalyst->Use Z-selective catalyst\n(e.g., Pd/Bi/PAF) Ensure catalyst is not poisoned Ensure catalyst is not poisoned Check Catalyst->Ensure catalyst is not poisoned Optimize Temperature Optimize Temperature Check Reaction Conditions->Optimize Temperature Optimize H2 Pressure Optimize H2 Pressure Check Reaction Conditions->Optimize H2 Pressure Minimize Reaction Time Minimize Reaction Time Check Reaction Conditions->Minimize Reaction Time

Caption: Troubleshooting low Z-isomer selectivity.

References

Technical Support Center: Thermal Decomposition of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during thermal decomposition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound, particularly the Z-isomer (HFO-1336mzz(Z)), is a hydrofluoroolefin (HFO) with a low global warming potential (GWP) and is used as a refrigerant, foam blowing agent, and solvent.[1] Understanding its thermal stability is crucial as its decomposition at elevated temperatures can lead to the formation of hazardous products and affect the performance and safety of systems where it is used.

Q2: What are the primary thermal decomposition products of HFO-1336mzz(Z)?

A2: Experimental studies have identified the main thermal decomposition products of HFO-1336mzz(Z) to be:

  • Hydrogen fluoride (B91410) (HF)[2][3]

  • Carbon tetrafluoride (CF4)[2][3]

  • Trifluoromethane (CHF3)[2][3]

  • Tetrafluoroethylene (C2F4)[2][3]

  • Hexafluoroethane (C2F6)[2][3]

  • Pentafluoroethane (C2HF5)[2][3]

  • Octafluoropropane (C3F8)[2][3]

In the presence of oxygen and water, carbon dioxide (CO2) and carbonyl fluoride (COF2) can also be formed.[4]

Q3: At what temperatures does HFO-1336mzz(Z) begin to decompose?

A3: The thermal decomposition of HFO-1336mzz(Z) is dependent on pressure. Experimental results show dissociation temperatures ranging from 270°C to 330°C for pressures between 2.1 and 4.0 MPa over a 24-hour period.[2][3] In the presence of lubricants like polyol esters (POE), the dissociation temperature can be lower, in the range of 250-270°C at 4 MPa.

Q4: What is the initial mechanism of thermal decomposition for HFO-1336mzz(Z)?

A4: The primary initial step in the thermal decomposition of HFO-1336mzz(Z) is the cleavage of the C=C double bond to a C-C single bond, followed by the separation of a trifluoromethyl radical (CF3).[2][3] Subsequent reactions, including hydrogen and fluorine abstraction and radical combinations, lead to the formation of the various decomposition products.[2][3]

Q5: What are the health hazards associated with the decomposition products?

A5: One of the major hazardous decomposition products is hydrogen fluoride (HF). HF is a corrosive and toxic gas.[5] Inhalation can cause severe irritation to the respiratory tract, and skin or eye contact with hydrofluoric acid (HF dissolved in water) can cause severe burns and deep tissue damage.[6][7] The fluoride ion can penetrate tissues and bind with calcium and magnesium, leading to systemic toxicity, including cardiac arrhythmias.[2][8]

Quantitative Data on Thermal Decomposition Products

While precise quantitative yields can vary significantly with experimental conditions, the following table summarizes the expected major and minor products from the thermal decomposition of HFO-1336mzz(Z) at different temperature ranges under inert conditions.

Temperature RangeMajor ProductsMinor Products
270°C - 350°C Hydrogen fluoride (HF), Trifluoromethane (CHF3)Carbon tetrafluoride (CF4), Tetrafluoroethylene (C2F4)
350°C - 500°C Hydrogen fluoride (HF), Carbon tetrafluoride (CF4), Tetrafluoroethylene (C2F4)Trifluoromethane (CHF3), Hexafluoroethane (C2F6), Pentafluoroethane (C2HF5)
> 500°C Hydrogen fluoride (HF), Carbon tetrafluoride (CF4)Various smaller fluorinated hydrocarbons

Note: This table is a qualitative summary based on reported experimental findings. Actual concentrations will depend on factors such as pressure, residence time, and the presence of catalysts or contaminants.

Experimental Protocols

Detailed Methodology for Thermal Decomposition Analysis of HFO-1336mzz(Z) using a Tubular Flow Reactor

This protocol outlines a typical experimental setup for studying the gas-phase thermal decomposition of HFO-1336mzz(Z).

1. Experimental Apparatus:

  • A high-purity nitrogen or argon gas cylinder with a mass flow controller (MFC).

  • A liquid delivery pump for HFO-1336mzz(Z).

  • A heated evaporator to vaporize the liquid HFO-1336mzz(Z).

  • A tubular reactor (e.g., quartz or stainless steel) housed in a programmable tube furnace.

  • A back-pressure regulator to control the system pressure.

  • A series of cold traps or impingers containing a suitable solvent (e.g., deionized water or a buffered solution) to capture acidic gases like HF.

  • An online analytical instrument such as a Fourier Transform Infrared (FTIR) spectrometer for real-time monitoring of gas-phase products.

  • A gas sampling system for collecting samples for offline analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Procedure:

  • System Purge: Purge the entire system with an inert gas (N2 or Ar) at a controlled flow rate to remove any residual air and moisture.

  • Vaporization: Heat the evaporator to a temperature sufficient to fully vaporize the incoming liquid HFO-1336mzz(Z) at the desired flow rate.

  • Decomposition: Set the tube furnace to the desired decomposition temperature.

  • Reactant Introduction: Introduce the vaporized HFO-1336mzz(Z) into the heated tubular reactor at a controlled flow rate. The inert gas can be used as a carrier.

  • Pressure Control: Maintain the desired reaction pressure using the back-pressure regulator.

  • Product Analysis (Online): Continuously analyze the gas stream exiting the reactor using an online FTIR spectrometer to identify and quantify major gas-phase products in real-time.

  • Product Trapping: Pass the gas stream through the cold traps/impingers to capture acidic components like HF. The concentration of fluoride ions in the trapping solution can be determined using an ion-selective electrode.

  • Product Analysis (Offline): Collect gas samples from a sampling port downstream of the reactor for detailed analysis of organic products using GC-MS.

  • System Shutdown: After the experiment, stop the flow of HFO-1336mzz(Z) and continue purging the system with inert gas until the reactor has cooled down.

Troubleshooting Guides

Troubleshooting Unexpected Experimental Results

Issue Possible Cause(s) Recommended Action(s)
Inconsistent Product Yields 1. Fluctuations in reactor temperature or pressure. 2. Inconsistent reactant flow rates. 3. Leaks in the system.1. Verify the stability and accuracy of the furnace temperature controller and pressure regulator. 2. Check and calibrate the mass flow controllers and liquid pump. 3. Perform a thorough leak check of all fittings and connections.
Formation of Unexpected Products 1. Contamination in the reactant or carrier gas (e.g., air, moisture). 2. Catalytic effects from the reactor walls or contaminants. 3. Reactions with incompatible materials of construction.1. Ensure the purity of HFO-1336mzz(Z) and use high-purity inert gas. Install gas purifiers if necessary. 2. Clean the reactor thoroughly before each experiment. Consider using a different reactor material if catalytic effects are suspected. 3. Verify the chemical compatibility of all wetted parts with HFO-1336mzz(Z) and its decomposition products at high temperatures.
Low Analyte Response in GC-MS 1. Adsorption of analytes in the transfer lines or GC inlet. 2. Inefficient trapping of volatile products. 3. Decomposition of analytes in the hot GC inlet.1. Use deactivated transfer lines and a deactivated GC inlet liner. 2. Optimize the trapping temperature and solvent for the target analytes. 3. Lower the GC inlet temperature, if possible, without compromising peak shape.
High Backpressure in the System 1. Clogging of the reactor or transfer lines due to solid byproducts (coke formation). 2. Blockage in the back-pressure regulator.1. Visually inspect the reactor and lines for blockages. If coking is observed, it may be necessary to perform a burnout procedure with air at elevated temperatures (use extreme caution and follow safety protocols). 2. Disassemble and clean the back-pressure regulator according to the manufacturer's instructions.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result inconsistent_yields Inconsistent Product Yields? start->inconsistent_yields unexpected_products Formation of Unexpected Products? inconsistent_yields->unexpected_products No check_temp_pressure Verify Temperature & Pressure Stability inconsistent_yields->check_temp_pressure Yes low_response Low Analyte Response? unexpected_products->low_response No check_purity Check Reactant/Carrier Gas Purity unexpected_products->check_purity Yes deactivate_surfaces Use Deactivated Surfaces low_response->deactivate_surfaces Yes end Problem Resolved low_response->end No check_flow_rates Calibrate Flow Rates check_temp_pressure->check_flow_rates leak_check Perform Leak Check check_flow_rates->leak_check leak_check->end clean_reactor Clean Reactor check_purity->clean_reactor check_compatibility Verify Material Compatibility clean_reactor->check_compatibility check_compatibility->end optimize_trapping Optimize Trapping Method deactivate_surfaces->optimize_trapping adjust_gc_inlet Adjust GC Inlet Temperature optimize_trapping->adjust_gc_inlet adjust_gc_inlet->end

Caption: Troubleshooting workflow for unexpected experimental results.

ToxicityPathway hf_exposure Exposure to Hydrogen Fluoride (HF) penetration Penetration of Fluoride Ions (F-) into Tissues hf_exposure->penetration binding Binding of F- to Intracellular Calcium (Ca2+) and Magnesium (Mg2+) penetration->binding hypocalcemia Systemic Hypocalcemia & Hypomagnesemia binding->hypocalcemia cell_destruction Local Cell Destruction & Bone Demineralization binding->cell_destruction cardiac_effects Decreased Myocardial Contractility & Cardiac Arrhythmias hypocalcemia->cardiac_effects cns_effects Central Nervous System Depression & Convulsions hypocalcemia->cns_effects organ_damage Deep Tissue Damage & Organ Failure cell_destruction->organ_damage cardiac_effects->organ_damage cns_effects->organ_damage

Caption: Simplified signaling pathway of hydrogen fluoride toxicity.

References

Effect of catalyst on the stereoselectivity of 1,1,1,4,4,4-Hexafluoro-2-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z)- and (E)-1,1,1,4,4,4-Hexafluoro-2-butene (also known as HFO-1336mzz).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the stereoselective synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene?

A1: The most common and effective method for the stereoselective synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene is the partial hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. This is typically achieved using a heterogeneous palladium catalyst that is "poisoned" to prevent over-hydrogenation to the fully saturated alkane. Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead, is a classic example used for cis-selective alkyne hydrogenation.[1] Another highly effective catalyst system involves palladium and bismuth supported on porous aluminum fluoride (B91410) (Pd + Bi/PAF), which has been shown to improve both activity and selectivity for the Z-isomer.[2][3]

Q2: How can I selectively synthesize (E)-1,1,1,4,4,4-Hexafluoro-2-butene?

A2: The selective synthesis of the (E)-isomer is typically achieved through the catalytic isomerization of the (Z)-isomer.[4] This process can be carried out in either the liquid or gas phase. Common catalysts for this transformation include metal halides and low-sodium alumina-based catalysts.[4] The choice of catalyst and reaction conditions will determine the final equilibrium mixture of the two isomers.

Q3: What is the role of a "poison" in the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to the (Z)-isomer?

A3: In the context of Lindlar's catalyst, a "poison" such as lead acetate (B1210297) is used to decrease the activity of the palladium catalyst. This deactivation is selective, primarily hindering the hydrogenation of the initially formed alkene to an alkane, without significantly affecting the rate of alkyne hydrogenation. This allows the reaction to be stopped at the alkene stage, resulting in a high yield of the desired (Z)-alkene.

Q4: Can phase transfer catalysts be used in the synthesis of 1,1,1,4,4,4-Hexafluoro-2-butene?

A4: Yes, phase transfer catalysts (PTCs) can be employed in certain synthetic routes. For instance, in multi-step syntheses that involve reactions between reagents in immiscible phases (e.g., an aqueous phase and an organic phase), a PTC can facilitate the transfer of reactants across the phase boundary, thereby increasing the reaction rate and yield. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common examples of PTCs.[5][6]

Troubleshooting Guides

Stereoselective Hydrogenation to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene
Issue Potential Cause Troubleshooting Steps
Low conversion of 1,1,1,4,4,4-hexafluoro-2-butyne 1. Catalyst deactivation (poisoning by impurities, coking, or sintering).2. Insufficient hydrogen pressure or poor mass transfer.3. Incorrect reaction temperature.1. Ensure high purity of the starting material and solvent. Consider pretreating the feed to remove potential poisons. If coking is suspected, catalyst regeneration may be necessary.2. Increase the hydrogen pressure within the recommended range for the specific catalyst. Ensure vigorous stirring to maximize gas-liquid mass transfer.3. Optimize the reaction temperature. While higher temperatures may increase the rate, they can also lead to catalyst deactivation or reduced selectivity.
Low selectivity to the (Z)-isomer (high formation of the (E)-isomer or over-hydrogenation) 1. Catalyst is not selective enough or has lost its selectivity.2. Reaction run for too long or at too high a temperature.3. Ineffective catalyst "poisoning".1. Use a well-established cis-selective catalyst like Lindlar's catalyst or a Pd-Bi system.[1][2][3] Ensure the catalyst has not been compromised during storage or handling.2. Monitor the reaction progress closely using techniques like GC or NMR and stop the reaction once the starting material is consumed. Avoid excessive reaction times and temperatures.3. If preparing a poisoned catalyst in-house, ensure the correct amount and type of poison are used.
Formation of 1,1,1,4,4,4-hexafluorobutane (B1607238) (over-hydrogenation) 1. Catalyst is too active.2. Reaction conditions are too harsh (high temperature or pressure).1. Use a less active or more effectively poisoned catalyst. The presence of a poison like lead in Lindlar's catalyst is crucial to prevent this side reaction.2. Reduce the hydrogen pressure and/or reaction temperature.
Isomerization of (Z)- to (E)-1,1,1,4,4,4-Hexafluoro-2-butene
Issue Potential Cause Troubleshooting Steps
Low conversion of the (Z)-isomer 1. Catalyst deactivation (coking is a common issue with alumina (B75360) catalysts).2. Insufficient reaction temperature or contact time.1. Regenerate the catalyst. For alumina-based catalysts, this often involves a high-temperature calcination in the presence of air to burn off coke deposits.2. Increase the reaction temperature or, in a continuous process, decrease the flow rate to increase the contact time with the catalyst.
Formation of byproducts (e.g., from cracking or polymerization) 1. Reaction temperature is too high.2. Catalyst has high acidity, promoting side reactions.1. Optimize the reaction temperature to a range that favors isomerization without significant byproduct formation.2. Modify the catalyst to reduce its acidity or choose a different catalytic system with lower acidity.
Equilibrium is not shifted sufficiently towards the (E)-isomer 1. The reaction has not reached equilibrium.2. The thermodynamic equilibrium at the given temperature favors a significant amount of the (Z)-isomer.1. Increase the reaction time or contact time with the catalyst.2. Investigate the effect of temperature on the equilibrium position. It may be necessary to operate at a temperature that provides the most favorable equilibrium for the (E)-isomer.

Data Presentation

Table 1: Catalyst Performance in the Stereoselective Hydrogenation of 1,1,1,4,4,4-Hexafluoro-2-butyne to (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

CatalystSupportPoison/PromoterTemperature (°C)Pressure (psi)Conversion (%)Selectivity to (Z)-isomer (%)Reference
5% PdCaCO₃3.5% Lead25-30< 90>95~62 (based on 41% yield and 25% over-reduction)[1]
PdPorous AlF₃BismuthNot specifiedNot specifiedHighHigh (improved over Pd/C and Pd/Al₂O₃)[2][3]
PdActivated CarbonNoneRoom Temp.AtmosphericHighLower (prone to over-hydrogenation)[2]
PdAl₂O₃NoneRoom Temp.AtmosphericHighLower (prone to over-hydrogenation)[2]

Table 2: Catalyst Performance in the Isomerization of (Z)- to (E)-1,1,1,4,4,4-Hexafluoro-2-butene

CatalystPhaseTemperature (°C)Final (E/Z) RatioCommentsReference
Metal HalideLiquidAmbient99.4 : 0.6Starting ratio was 0.1 : 99.9[4]
Low Sodium AluminaNot specifiedNot specifiedHigh E-isomer-[4]
Chromium OxyfluorideNot specifiedNot specifiedHigh E-isomer-[7]

Experimental Protocols

Detailed Methodology for the cis-selective semi-hydrogenation of perfluoro-2-butyne

This protocol is adapted from a patented procedure for the synthesis of (Z)-1,1,1,4,4,4-hexafluoro-2-butene.[1]

Materials:

  • 1,1,1,4,4,4-hexafluoro-2-butyne

  • 5% Palladium on CaCO₃, poisoned with 3.5% lead (Lindlar's catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • 1 L Autoclave

  • Magnetic stirrer

  • Gas inlet and outlet valves

  • Temperature and pressure monitoring devices

Procedure:

  • Charge a 1 L clean, dry autoclave with 3.0 g of the Lindlar catalyst and 240 mL of ethanol.

  • Seal the autoclave and cool the contents to -78°C.

  • Purge the reactor with nitrogen by evacuating and then backfilling with nitrogen. Repeat this process twice to ensure an inert atmosphere.

  • Condense 48 g of 1,1,1,4,4,4-hexafluoro-2-butyne into the cooled autoclave.

  • Allow the contents of the autoclave to warm to room temperature.

  • Introduce hydrogen gas into the autoclave, maintaining the pressure below approximately 90 psi.

  • Stir the reaction mixture for 20 hours at a temperature between 25°C and 30°C.

  • After the reaction is complete, vent the excess hydrogen and purge the autoclave with nitrogen.

  • The product mixture can be analyzed by GC-MS to determine the conversion and selectivity. The (Z)-1,1,1,4,4,4-hexafluoro-2-butene can be purified by distillation.

Detailed Methodology for the liquid-phase isomerization of (Z)- to (E)-1,1,1,4,4,4-hexafluoro-2-butene

This protocol is based on a patented example for the isomerization of the (Z)-isomer.[4]

Materials:

  • (Z)-1,1,1,4,4,4-hexafluoro-2-butene (cis-HFO-1336mzz)

  • Metal halide catalyst (e.g., as described in the patent)

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a thermocouple, dry ice condenser, addition funnel, and magnetic stir bar.

Procedure:

  • Set up the reaction vessel in a fume hood under a nitrogen blanket.

  • Add the metal halide catalyst to the reaction vessel.

  • Over a 15-minute period, add 20 g of cold (Z)-1,1,1,4,4,4-hexafluoro-2-butene (containing a small amount of the trans-isomer as an impurity) to the reaction vessel at 20°C.

  • During the addition, the temperature of the reaction mixture may rise.

  • After the addition is complete, agitate the reaction mixture at ambient temperature for 2 hours.

  • Monitor the conversion of the (Z)-isomer to the (E)-isomer using ¹⁹F NMR spectroscopy.

  • Upon completion of the reaction, the (E)-1,1,1,4,4,4-hexafluoro-2-butene can be recovered, for example, by fractional distillation.

Mandatory Visualizations

experimental_workflow_z_isomer cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Analysis start Charge Autoclave with Lindlar's Catalyst and Ethanol cool Cool to -78°C start->cool purge Purge with Nitrogen cool->purge add_alkyne Add Hexafluoro-2-butyne purge->add_alkyne warm Warm to Room Temperature add_alkyne->warm add_h2 Introduce H₂ (< 90 psi) warm->add_h2 react Stir for 20h at 25-30°C add_h2->react vent Vent and Purge react->vent analyze Analyze by GC-MS vent->analyze purify Purify by Distillation analyze->purify product (Z)-1,1,1,4,4,4-Hexafluoro-2-butene purify->product

Caption: Experimental workflow for the synthesis of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene.

logical_relationship_catalyst_effect cluster_hydrogenation Hydrogenation of Hexafluoro-2-butyne cluster_isomerization Isomerization of (Z)-Isomer catalyst Catalyst Choice pd_bi Pd + Bi / PAF catalyst->pd_bi for Z-selectivity lindlar Lindlar's Catalyst catalyst->lindlar for Z-selectivity z_isomer (Z)-Isomer pd_bi->z_isomer lindlar->z_isomer metal_halide Metal Halide z_isomer->metal_halide for isomerization alumina Alumina-based z_isomer->alumina for isomerization e_isomer (E)-Isomer metal_halide->e_isomer alumina->e_isomer

Caption: Catalyst effect on the stereoselective synthesis pathway of hexafluorobutene isomers.

References

Managing pressure and temperature in 1,1,1,4,4,4-Hexafluoro-2-butene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,1,4,4,4-Hexafluoro-2-butene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (HFO-1336mzz). This resource provides essential guidance on managing reaction pressure and temperature, along with troubleshooting common issues to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a liquefied gas under pressure that can cause skin, eye, and respiratory irritation.[1][2][3] Key safety concerns include:

  • Pressure Hazard: The compound is stored as a liquefied gas and can pose a risk of explosion if heated under confinement.[1][3] Gas cylinders must be securely chained and protected from physical damage.[2]

  • Thermal Decomposition: High temperatures can lead to decomposition, generating toxic gases such as hydrogen fluoride (B91410) (HF) and carbon oxides.[1][3]

  • Inhalation Hazard: High concentrations can lead to an oxygen-deficient environment and may cause drowsiness or dizziness.[2][3] All work should be conducted in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and suitable protective clothing.[4][5]

Q2: What are the key physical properties of the (Z) and (E) isomers of this compound?

A2: The two isomers, (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (cis) and (E)-1,1,1,4,4,4-Hexafluoro-2-butene (trans), have distinct physical properties that are important for reaction setup and control.

Property(Z)-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z))(E)-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(E))
CAS Number 692-49-9[1][6]66711-86-2[3][7]
Molecular Formula C₄H₂F₆[1][6]C₄H₂F₆[3][7]
Molecular Weight 164.05 g/mol [6]164.05 g/mol [7]
Boiling Point 33 - 33.5 °C[8]8.7 °C at 760 mmHg[9]
Appearance Colorless Liquid / Liquefied Gas[8]Colorless Liquefied Gas[3][9]
Vapor Pressure 453.3 Torr @ 20.01 °C[8]Not readily available
Density 1.38 g/mL @ 20 °C[8]1.356 g/mL[9]

Q3: How do temperature and pressure generally affect reaction rates and outcomes?

A3: Temperature and pressure are critical parameters in chemical kinetics.[10]

  • Temperature: Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.[10] However, excessively high temperatures can promote side reactions or decomposition.[11]

  • Pressure: For gas-phase reactions, increasing the pressure increases the concentration of gaseous reactants, leading to a higher rate of effective collisions and an increased reaction rate.[10][12] The effect of pressure is most significant when the number of moles of gas changes between reactants and products.[12]

Troubleshooting Guides

This section addresses specific issues related to pressure and temperature management during reactions with this compound.

Issue 1: Unexpected Pressure Increase in the Reactor

  • Question: My reactor pressure is rising rapidly and uncontrollably. What are the potential causes and what should I do?

  • Answer:

    • Potential Causes:

      • Exothermic Reaction: The reaction may be generating more heat than the cooling system can remove, leading to an increase in temperature and consequently, vapor pressure. Many reactions involving fluorinated compounds can be exothermic.

      • Gas Evolution: The reaction may be producing gaseous byproducts, increasing the total moles of gas in the reactor headspace.

      • Decomposition: Excessive temperature may be causing the decomposition of this compound or other reagents, which can release gas.[1] Thermal decomposition can become intense at higher temperatures.[13]

      • Cooling System Failure: A malfunction in the reactor's cooling jacket, internal coils, or external heat exchanger can lead to a loss of temperature control.[14]

    • Immediate Actions:

      • Stop the addition of any further reagents.

      • Increase the cooling rate to its maximum safe capacity.

      • If necessary and safe to do so, prepare for emergency pressure relief according to your lab's standard operating procedures.

      • If the reaction is still uncontrollable, evacuate the area and alert safety personnel.

Issue 2: Reaction Temperature is Too Low or Fails to Reach Setpoint

  • Question: The reaction is not reaching the target temperature, and the reaction rate is very slow. What should I check?

  • Answer:

    • Potential Causes:

      • Insufficient Heating: The heating system (e.g., heating mantle, oil bath) may not have sufficient power or may be malfunctioning.

      • Poor Heat Transfer: Inefficient stirring can lead to poor heat distribution throughout the reaction mixture. The reactor material and design also play a crucial role in heat transfer.[14]

      • Inaccurate Temperature Reading: The thermocouple or temperature probe may be improperly placed (e.g., not submerged in the reaction mixture) or malfunctioning. Advanced sensors can provide more reliable readings.[15]

      • Endothermic Reaction: The reaction itself may be absorbing heat from the surroundings, requiring a more powerful heating source to maintain the setpoint temperature.

    • Troubleshooting Steps:

      • Verify that the heating apparatus is functioning correctly and is appropriately sized for the reactor.

      • Ensure stirring is adequate to create a vortex and promote even heat distribution.

      • Check the placement and calibration of the temperature probe.

      • Gradually increase the heating setpoint, while carefully monitoring for any signs of side reactions or pressure changes.[11][16]

Issue 3: Pressure Fluctuations During a Gas-Phase Reaction

  • Question: I am observing significant pressure fluctuations in my sealed gas-phase reaction system. What could this indicate?

  • Answer:

    • Potential Causes:

      • Phase Changes: The reactant or product may be condensing or boiling as the reaction temperature fluctuates, causing changes in vapor pressure.

      • Reversible Reaction: If the reaction is reversible, shifts in equilibrium due to temperature changes can alter the number of moles of gas present.

      • Intermittent Leaks: The system may have a small, intermittent leak that is affected by temperature or pressure changes. Systems under pressure should be regularly checked for leaks.[1]

      • Catalyst Activity Changes: If using a catalyst, its activity might be fluctuating, leading to an inconsistent reaction rate and subsequent pressure changes.

    • Troubleshooting Steps:

      • Use a pressure transducer and data logger to precisely monitor the pressure changes over time.[10]

      • Ensure the temperature control is stable and precise, as this is often the root cause of pressure fluctuations.[15]

      • Perform a leak check on the entire reactor system, including all fittings and valves.

      • Analyze the reaction kinetics to understand if oscillatory behavior is expected.

Visualized Workflows and Relationships

Troubleshooting Logic for Pressure & Temperature Issues

G start Issue Detected: Pressure or Temperature Deviation check_pressure Is Pressure Too High? start->check_pressure check_temp Is Temperature Too High? check_pressure->check_temp Yes pressure_low Is Pressure Too Low? check_pressure->pressure_low No exotherm Potential Runaway Exothermic Reaction check_temp->exotherm Yes gas_evol Investigate for Gas Evolution or Decomposition check_temp->gas_evol No emergency EMERGENCY ACTION: 1. Stop Reagent Flow 2. Maximize Cooling 3. Evacuate if needed exotherm->emergency cooling_fail Check Cooling System Functionality gas_evol->cooling_fail cooling_fail->emergency temp_low Is Temperature Too Low? pressure_low->temp_low No leak_check Perform System Leak Check pressure_low->leak_check Yes heating_fail Check Heating System & Heat Transfer temp_low->heating_fail Yes optimize Optimize Reaction Parameters temp_low->optimize No sensor_fail Check Sensor Placement & Calibration heating_fail->sensor_fail sensor_fail->optimize leak_check->optimize

Caption: A diagnostic flowchart for troubleshooting common pressure and temperature issues.

General Experimental Workflow

G setup 1. Reactor Setup (Clean, Dry, Leak-Check) inert 2. Inert Atmosphere (Purge with N₂ or Ar) setup->inert reagents 3. Add Solvent & Non-Gaseous Reagents inert->reagents temp_control 4. Establish Target Temperature reagents->temp_control add_gas 5. Controlled Addition of Hexafluoro-2-butene temp_control->add_gas monitor 6. Monitor Reaction (P, T, TLC, GC) add_gas->monitor quench 7. Quench Reaction monitor->quench workup 8. Workup & Purification quench->workup

Caption: A generalized workflow for a typical reaction involving this compound.

Experimental Protocols

Protocol: General Procedure for a Halogenation Reaction

This protocol outlines a general methodology for an addition reaction, such as bromination, with this compound, focusing on pressure and temperature management.

1. Reactor and Safety Setup:

  • Assemble a pressure-rated glass or stainless steel reactor equipped with a magnetic or overhead stirrer, a thermocouple, a pressure transducer, a gas inlet valve, and a cooling jacket connected to a circulating bath.[14]

  • Ensure the reactor is clean and thoroughly dried to prevent side reactions with water.

  • Perform a pressure leak test on the assembled system before introducing any reagents.

  • All operations must be performed in a well-ventilated fume hood.[4]

2. Reagent Preparation and Charging:

  • Charge the reactor with a suitable anhydrous solvent (e.g., dichloromethane) and the halogenating agent (e.g., bromine).

  • Purge the reactor headspace with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Cool the reactor contents to the desired initial temperature (e.g., 0 °C) using the circulating bath. Begin stirring to ensure thermal equilibrium.

3. Controlled Addition of this compound:

  • Using a mass flow controller or by bubbling through a fritted tube at a controlled rate, slowly introduce gaseous this compound below the surface of the stirred reaction mixture.

  • Temperature Management: Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C) of the setpoint. Be prepared to slow or stop the gas flow if the temperature rises too quickly, indicating a strong exotherm.

  • Pressure Management: Continuously monitor the reactor's headspace pressure. A slight positive pressure of the inert gas should be maintained. The pressure will increase as the gaseous reactant is added. The rate of pressure increase should be steady; a sudden spike indicates a potential runaway reaction.

4. Reaction Monitoring and Completion:

  • Maintain the reaction at the target temperature for the required duration after the addition is complete.

  • Monitor the reaction's progress by taking aliquots (if safe and feasible) for analysis by techniques like GC-MS or NMR.

  • The reaction is considered complete when the starting material is consumed.

5. Work-up and Purification:

  • Once complete, stop the stirring and carefully vent any excess pressure through a suitable scrubbing solution (e.g., sodium thiosulfate (B1220275) for excess bromine).

  • Quench the reaction by slowly adding a suitable quenching agent.

  • Proceed with standard aqueous work-up and purification procedures, such as extraction and column chromatography.[11][17]

References

1,1,1,4,4,4-Hexafluoro-2-butene stability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Reaction or Degradation in an Acidic Medium

Symptoms:

  • Discoloration of the reaction mixture.

  • Formation of a precipitate.

  • Unexpected peaks in analytical data (e.g., GC-MS, NMR).

  • Change in pH of the solution.

Potential Causes & Solutions:

Potential CauseRecommended Actions
Isomerization: While generally stable, strong acids may catalyze the isomerization between the cis (Z) and trans (E) isomers of this compound. This can alter the physical and chemical properties of the compound. Action: Analyze the sample using techniques like 19F NMR to determine the isomeric ratio. If isomerization is confirmed, consider if the presence of both isomers is acceptable for the downstream application. To minimize isomerization, use the mildest acidic conditions possible and maintain low temperatures.
Electrophilic Addition: In the presence of strong, concentrated acids (e.g., HBr, HCl), electrophilic addition across the double bond may occur, though this is less favorable than with non-fluorinated alkenes due to the electron-withdrawing effects of the trifluoromethyl groups. Action: If analytical data suggests the formation of an addition product (e.g., a haloalkane), consider alternative, non-acidic catalysts or reaction pathways. Use of aqueous acids significantly reduces the likelihood of this reaction.
Acid-Catalyzed Hydrolysis (Slow): While highly resistant to hydrolysis, prolonged exposure to strong, hot acidic solutions could potentially lead to very slow hydration of the double bond. Action: If hydration is suspected, analyze for the corresponding alcohol. To avoid this, minimize reaction time and temperature. Use a less nucleophilic solvent if possible.
Issue 2: Instability or Decomposition in a Basic Medium

Symptoms:

  • Rapid consumption of the starting material.

  • Formation of gaseous byproducts.

  • Significant change in the reaction mixture's appearance.

  • Presence of fluoride (B91410) ions in the aqueous phase.

Potential Causes & Solutions:

Potential CauseRecommended Actions
Nucleophilic Attack: Fluorinated alkenes are susceptible to attack by nucleophiles. Strong bases (e.g., hydroxides, alkoxides) can react with this compound. This is the most likely degradation pathway in basic conditions. Action: If degradation is observed, consider using a milder base, a non-nucleophilic base, or protecting the double bond if it is not the intended reaction site. Lowering the reaction temperature can also help control the rate of nucleophilic attack.
Elimination Reactions: Although this compound itself does not have a leaving group for a simple elimination, reactions with strong bases can lead to complex degradation pathways, potentially involving the formation of highly reactive intermediates. The dehydrohalogenation of halogenated derivatives of this compound with bases like potassium hydroxide (B78521) is a known reaction.[1] Action: If elimination or complex decomposition is suspected, a thorough analysis of byproducts is necessary. It is advisable to avoid the use of strong, concentrated bases with this compound unless a specific reaction is intended.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to water?

A1: this compound is generally considered to be hydrolytically stable. Studies on HFO-1336mzz-Z (the cis-isomer) have shown it to be chemically stable in the presence of moisture at temperatures up to 250°C.[2][3] Its hydrolytic stability is considered comparable to that of saturated hydrofluorocarbons like HFC-245fa.[3] However, it is always good practice to use the compound in dry solvents unless an aqueous reaction is intended.

Q2: Will this compound isomerize between its cis (Z) and trans (E) forms in acidic or basic conditions?

A2:

  • Acidic Conditions: Isomerization of the cis to the trans isomer can be catalyzed by Lewis acids such as metal halides. While strong Brønsted acids might also promote isomerization, this is less documented for this specific compound under typical aqueous conditions.

  • Basic Conditions: There is less evidence to suggest that basic conditions induce significant isomerization. High temperatures, however, can cause some isomerization between the E and Z forms.[4]

Q3: What are the likely degradation products of this compound in strong basic solutions?

A3: Due to the electrophilic nature of the double bond in fluorinated alkenes, strong nucleophiles like hydroxide ions are expected to attack the double bond.[2] The exact degradation products in an aqueous basic solution are not well-documented in the literature, but could potentially involve addition of hydroxide followed by further reactions. In the case of thermal decomposition in the presence of water, the formation of HF has been noted.[1]

Q4: Can I use this compound with common organic bases like DBU or Hünig's base?

A4: Caution should be exercised. While these bases are often used in synthesis, they are also strong enough to react with related fluorinated compounds. For instance, DBU and Hünig's base have been used for dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[1] The reactivity of this compound itself with these bases will depend on the specific reaction conditions (temperature, solvent, concentration). It is recommended to perform a small-scale test reaction and monitor for any unintended side reactions.

Q5: Are there any specific acids or bases that should be avoided?

A5:

  • Acids: Avoid strong, concentrated, and hot mineral acids if stability is critical, as this could promote slow side reactions. The use of strong Lewis acids will likely lead to isomerization.

  • Bases: Avoid strong, concentrated solutions of hydroxides (e.g., NaOH, KOH) and other strong nucleophilic bases, as these are most likely to cause degradation of the compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Aqueous Solutions

This protocol outlines a general method to evaluate the stability of this compound under specific acidic or basic conditions.

Materials:

  • This compound (either isomer or a mixture).

  • Degassed, deionized water.

  • Selected acid (e.g., 1M HCl, 1M H₂SO₄) or base (e.g., 1M NaOH, 1M KOH).

  • A suitable organic co-solvent if needed to increase solubility (e.g., acetonitrile, THF), which should be stable under the test conditions.

  • Inert gas (e.g., Nitrogen or Argon).

  • Sealed reaction vessels (e.g., pressure tubes or sealed vials).

  • Internal standard for quantitative analysis (e.g., a stable fluorinated compound that does not react under the test conditions).

Procedure:

  • Prepare the acidic or basic test solution of the desired concentration in degassed, deionized water.

  • In a clean, dry reaction vessel, add a known amount of this compound and the internal standard.

  • If using a co-solvent, add it to the vessel.

  • Add the acidic or basic test solution to the vessel.

  • Purge the headspace of the vessel with an inert gas.

  • Seal the vessel tightly.

  • Maintain the vessel at the desired experimental temperature (e.g., room temperature, 50°C, 80°C) and protect from light.

  • At specified time intervals (e.g., 1, 6, 24, 48 hours), carefully take an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot (e.g., with a dilute solution of NaHCO₃ for acidic samples, or a dilute solution of HCl for basic samples).

  • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Analyze the organic extract by GC-MS and/or 19F NMR to quantify the remaining this compound and identify any degradation products.

  • If fluoride ion formation is suspected, the aqueous layer can be analyzed using an ion-selective electrode.

Visualizations

Logical Flow for Troubleshooting Stability Issues

Troubleshooting Flow for this compound Stability start Stability Issue Observed condition Acidic or Basic Conditions? start->condition acid_symptoms Symptoms: - Isomerization - Slow Degradation - Unexpected Products condition->acid_symptoms  Acidic base_symptoms Symptoms: - Rapid Degradation - Gas Formation - Precipitate condition->base_symptoms  Basic   acid_cause Potential Causes: - Lewis/Brønsted Acid Catalysis - Slow Hydrolysis acid_symptoms->acid_cause base_cause Potential Causes: - Nucleophilic Attack - Elimination/Decomposition base_symptoms->base_cause acid_action Actions: - Use milder acid - Lower temperature - Analyze for isomers/byproducts acid_cause->acid_action base_action Actions: - Use milder/non-nucleophilic base - Lower temperature - Analyze for byproducts base_cause->base_action

Caption: Troubleshooting decision tree for stability issues.

Potential Degradation Pathways

Potential Reactivity of this compound start CF3-CH=CH-CF3 acid_cond Strong Acid (H+) start->acid_cond base_cond Strong Base (Nu-) start->base_cond isomerization Isomerization (cis <=> trans) acid_cond->isomerization Isomerization add_h2o Hydration Product (Very Slow) acid_cond->add_h2o Hydrolysis nuc_add Nucleophilic Addition Product base_cond->nuc_add Nucleophilic Attack degradation Further Degradation Products nuc_add->degradation

Caption: Potential reactivity under acidic or basic conditions.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment prep Prepare Test Solution (Acidic or Basic) react Combine with Hexafluoro-2-butene & Internal Standard prep->react incubate Incubate at Controlled Temperature react->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction sample->quench extract Extract Organics quench->extract analyze Analyze by GC-MS, NMR, etc. extract->analyze

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Gas Chromatography Analysis of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the gas chromatography (GC) analysis of 1,1,1,4,4,4-Hexafluoro-2-butene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

Question: Why are my peaks for this compound tailing?

Answer: Peak tailing, where the latter part of the peak is drawn out, can be caused by several factors. For a polar compound like this compound, this is often due to active sites in the GC system.

  • Active Sites: Unwanted interactions can occur with acidic silanol (B1196071) groups on the surface of the inlet liner or the column.[1][2]

    • Solution: Perform inlet maintenance by replacing the liner with a new, deactivated one.[2] Trim 10-20 cm from the front of the column to remove any contaminated section.[3]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume, leading to peak tailing.[1][3]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[1][4]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to tailing.

    • Solution: Bake out the column at a high temperature, but do not exceed its maximum temperature limit.[5] If the problem persists, the column may need to be replaced.[5]

Question: My peaks are fronting. What is the cause and how can I fix it?

Answer: Peak fronting, which gives a "shark fin" appearance, is typically a sign of column overload.[6][7]

  • High Analyte Concentration: Injecting too much sample can saturate the stationary phase.[6]

    • Solution: Dilute your sample or reduce the injection volume.[7] If using a split injection, increase the split ratio.[6]

  • Incompatible Stationary Phase: The analyte may have poor solubility in the stationary phase.

    • Solution: Consider a column with a thicker film or a different stationary phase that is more compatible with your analyte.[6]

Question: I am observing split peaks for this compound. What could be the issue?

Answer: Split peaks can arise from issues during sample introduction or from an incompatible solvent.[8]

  • Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as multiple bands.[8][9]

    • Solution: Use an autosampler for consistent and rapid injections.[10] If injecting manually, ensure a smooth and quick motion.[9]

  • Inlet and Liner Issues: Droplets of the sample may be forming in the inlet instead of a homogenous vapor.[8]

    • Solution: Use an inlet liner with glass wool or a specific geometry to aid in vaporization.[8] Ensure the inlet temperature is appropriate for the solvent and analyte.[10]

  • Solvent-Stationary Phase Mismatch: The sample solvent may not be compatible with the column's stationary phase, preventing it from evenly wetting the surface.[8]

    • Solution: Choose a solvent that is more similar in polarity to the stationary phase.[8]

Detector and Baseline Issues

Question: I am experiencing a noisy or drifting baseline. What should I check?

Answer: A noisy or drifting baseline can be caused by contamination, leaks, or detector instability.[11]

  • Gas Impurities: Contaminants in the carrier or detector gases are a common cause of baseline issues.[9][11]

    • Solution: Ensure high-purity gases are used and that gas traps for moisture, oxygen, and hydrocarbons are installed and functioning correctly.[10][12]

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing the baseline to rise.[5]

    • Solution: Condition the column properly before use.[10] Avoid exceeding the column's maximum temperature limit.[5] If bleed is excessive, the column may be old or damaged and require replacement.[5]

  • Detector Contamination: The detector can become contaminated over time, leading to noise and drift.[5][11]

    • Solution: Clean the detector according to the manufacturer's instructions.[4][5]

Question: The response for this compound is lower than expected. What are the possible causes?

Answer: A low response can be due to issues with the sample, the GC system, or the detector.[13]

  • System Leaks: Leaks in the system, particularly at the inlet, can lead to sample loss.[13]

    • Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.

  • Injector Discrimination: The inlet temperature may be too low, causing less volatile components to be transferred to the column less efficiently.[14]

    • Solution: Increase the injector temperature to ensure complete vaporization of the analyte.[4]

  • Detector Issues: The detector may not be optimized for your analyte.

    • Solution: For a Flame Ionization Detector (FID), ensure the gas flow rates (hydrogen and air) are correct. For an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, ensure the makeup gas flow is optimal.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: A dimethylpolysiloxane capillary column is a suitable choice for the analysis of trans-1,1,1,4,4,4-hexafluoro-2-butene.[15] For general analysis of halogenated hydrocarbons, columns with a stationary phase of 6% cyanopropylphenyl with 94% dimethylpolysiloxane have also been shown to provide good resolution.

Q2: Which detector should I use for the analysis of this compound?

A2: Both a Flame Ionization Detector (FID) and an Electron Capture Detector (ECD) can be used. An FID is a universal detector for organic compounds and has been successfully used for the quantification of trans-1,1,1,4,4,4-hexafluoro-2-butene.[15] An ECD is highly sensitive to halogenated compounds and would be an excellent choice for trace-level analysis.

Q3: How should I prepare my sample for analysis?

A3: For analysis of this compound in a gaseous matrix like air, samples can be collected directly in aluminum foil composite plastic bags.[15] For liquid samples, they should be dissolved in a volatile organic solvent such as methanol, acetone, or dichloromethane (B109758) to a concentration of approximately 0.1 to 1 mg/mL.[16][17] It is important to avoid aqueous solvents.[18]

Q4: What are the typical GC parameters for this analysis?

A4: The optimal parameters will depend on your specific instrument and column. However, a good starting point for the analysis of trans-1,1,1,4,4,4-hexafluoro-2-butene is provided in the experimental protocols section below.

Quantitative Data Summary

The following table summarizes the performance of a validated GC-FID method for the determination of trans-1,1,1,4,4,4-hexafluoro-2-butene in workplace air.[15]

ParameterValue
Linear Range6.82 - 68,200.00 mg/m³
Correlation Coefficient (r)0.9999
Detection Limit0.59 mg/m³
Lower Limit of Quantitation1.98 mg/m³
Recovery Rate95.45% - 103.05%
Within-batch Precision (RSD)2.26% - 5.07%
Between-batch Precision (RSD)4.09% - 6.82%

Experimental Protocols

Methodology for the Determination of trans-1,1,1,4,4,4-Hexafluoro-2-butene in Workplace Air by GC-FID[15]

  • Sample Collection: Air samples are collected directly using aluminum foil composite plastic bags.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A dimethylpolysiloxane capillary column.

  • Injection: Direct injection from the collection bag.

  • Quantification: External standard method.

Visualizations

Troubleshooting_Workflow cluster_baseline start Problem Observed peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline/Response Issue? start->baseline_issue tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No, Fronting splitting Splitting peak_shape->splitting No, Splitting noise_drift Noise/Drift baseline_issue->noise_drift Yes low_response Low Response baseline_issue->low_response No, Low Response check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_column_install Check Column Installation tailing->check_column_install check_overload Check for Column Overload (Dilute Sample) fronting->check_overload check_injection Check Injection Technique & Liner splitting->check_injection check_gases Check Gas Purity & Traps noise_drift->check_gases check_leaks Check for System Leaks low_response->check_leaks end Problem Resolved check_active_sites->end check_column_install->end check_overload->end check_injection->end check_gases->end check_leaks->end

Caption: Troubleshooting workflow for common GC issues.

GC_Analysis_Workflow sample_prep Sample Preparation (Dilution/Direct Sampling) injection GC Injection sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection (FID or ECD) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General workflow for GC analysis.

References

Technical Support Center: Storage and Handling of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,1,1,4,4,4-Hexafluoro-2-butene to prevent polymerization and maintain chemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns during the storage of this compound?

A1: The primary concerns are polymerization, isomerization, and decomposition.[1] this compound may polymerize, especially under improper storage conditions such as elevated temperatures or in the presence of certain contaminants.[2][3] Additionally, contact with incompatible materials can catalyze degradation.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, store the compound in a dry, cool, and well-ventilated area, protected from direct sunlight.[2][3][4] The storage temperature should not exceed 50°C (122°F).[2][5]

Q3: Are there any materials that should be avoided for storing this compound?

A3: Yes. Avoid contact with alkali metals, finely divided metals such as aluminum (Al), magnesium (Mg), and zinc (Zn), and strong oxidizing agents.[2] It is especially critical to avoid contact with metallic copper, copper alloys, and copper compounds, as they can promote isomerization, polymerization, and decomposition.[1] Storage containers should have a copper concentration of less than 0.5% by mass.[1]

Q4: Are polymerization inhibitors necessary for the storage of this compound?

A4: While specific polymerization inhibitors for this compound are not widely documented in publicly available literature, for many unsaturated monomers, inhibitors are used for transport and storage.[6] Common inhibitors for other olefins include phenolic compounds (e.g., hydroquinone, 4-methoxyphenol) and nitroxide-based radical scavengers.[6][7][8][9] If you suspect that your application or storage conditions may promote polymerization, it is advisable to consult the supplier for specific recommendations.

Q5: What are the signs of polymerization or degradation?

A5: For a similar compound, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, the formation of a solid precipitate or cloudiness in the liquid is a strong indicator of polymerization.[10] If this is observed, the purity of the monomer is compromised, and it is generally not recommended for use in applications where high purity is critical.[10]

Troubleshooting Guide

If you suspect that your sample of this compound has begun to polymerize, follow these steps:

  • Safety First: Handle the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Visual Inspection: Check for the presence of any solid precipitates, increased viscosity, or cloudiness in the sample.

  • Do Not Use: If signs of polymerization are present, do not use the material in your experiments, as the purity is compromised.

  • Consult Supplier: Contact the chemical supplier for guidance on the disposal of the potentially polymerized material.

  • Review Storage and Handling Procedures: Re-evaluate your storage and handling protocols to identify any potential causes, such as temperature fluctuations, exposure to light, or contamination.

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Storage Temperature < 50°C (122°F)[2][5]
Incompatible Materials Alkali metals, finely divided metals (Al, Mg, Zn), strong oxidizing agents, copper and its alloys[1][2]
Copper Concentration in Storage Container < 0.5% by mass (preferably ≤ 0.1%)[1]
Hydrogen Fluoride Concentration < 100 ppm (to suppress isomerization)[5]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

  • Objective: To visually assess a sample of this compound for signs of polymerization.

  • Materials: Sample in a transparent container (if safe and appropriate), adequate lighting.

  • Procedure:

    • Ensure the container is at a safe handling temperature.

    • Place the container in a well-lit area.

    • Carefully observe the liquid for any signs of solid particles, cloudiness, or increased viscosity.

    • Gently swirl the container (if safe to do so) to see if any settled solids become suspended.

    • Record your observations.

Protocol 2: Monitoring Storage Conditions

  • Objective: To ensure that this compound is stored under optimal conditions to prevent polymerization.

  • Materials: Calibrated thermometer, storage log.

  • Procedure:

    • Place a calibrated thermometer in the storage area.

    • Record the temperature at regular intervals (e.g., daily).

    • Ensure the storage area is protected from direct sunlight.

    • Periodically inspect the container's integrity.

    • Maintain a log of storage conditions and any observations.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_prevention Prevention of Polymerization Temp_Control Temperature < 50°C Stability Chemical Stability of This compound Temp_Control->Stability Light_Protection Protect from Sunlight Light_Protection->Stability Material_Compatibility Compatible Container (Low Copper Content) Material_Compatibility->Stability

Caption: Key factors for preventing the polymerization of this compound.

troubleshooting_workflow Start Suspicion of Polymerization Visual_Inspect Visually Inspect Sample (Solids, Cloudiness) Start->Visual_Inspect Signs_Present Signs of Polymerization? Visual_Inspect->Signs_Present No_Use Do Not Use Material Signs_Present->No_Use Yes End_Use Material Appears Stable (Proceed with Caution) Signs_Present->End_Use No Consult_Supplier Consult Supplier for Disposal Guidance No_Use->Consult_Supplier Review_Protocols Review Storage and Handling Protocols Consult_Supplier->Review_Protocols End_Review Implement Corrective Actions Review_Protocols->End_Review

Caption: Troubleshooting workflow for suspected polymerization.

References

Identifying and removing impurities from 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Based on typical synthesis routes, common impurities in this compound can include:

  • Geometric Isomer: The most common impurity is the alternative geometric isomer. For (Z)-1,1,1,4,4,4-hexafluoro-2-butene, the (E)-isomer is a likely impurity, and vice-versa. Isomerization can sometimes occur at elevated temperatures.

  • Chlorofluoroolefins: Synthesis pathways involving dehydrochlorination of chlorinated precursors can lead to residual chlorinated compounds. One such example is hydrofluorochloroolefin HCFC-1326mxz.

  • Unreacted Starting Materials: Depending on the synthesis method, trace amounts of starting materials, such as 1,1,1,4,4,4-hexafluoro-2-butyne, may be present.

  • Polymerization Products: As an unsaturated compound, this compound can be susceptible to polymerization, especially if not stored correctly. This can manifest as solid precipitates or cloudiness in the liquid.

  • Degradation Products: Instability at high temperatures can lead to the formation of degradation products, which may include compounds that release chloride ions.

Q2: How can I identify and quantify impurities in my this compound sample?

Several analytical techniques are suitable for identifying and quantifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting and identifying unknown degradation or by-products.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying known impurities. A dimethylpolysiloxane capillary column is often used for separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a fluorinated stationary phase, can be effective for separating fluorinated compounds and their impurities.

Troubleshooting Guides

This section provides guidance on common issues encountered during the purification of this compound.

Issue 1: Incomplete Removal of Geometric Isomer (E/Z)

Problem: After purification by distillation, a significant amount of the undesired geometric isomer remains in the product.

Possible Causes and Solutions:

CauseSolution
Close Boiling Points The boiling points of the (E) and (Z) isomers are very close, making simple distillation challenging. Extractive distillation is a more effective method. This involves adding a solvent that alters the relative volatilities of the isomers.
Insufficient Column Efficiency The distillation column may not have enough theoretical plates. Use a column with higher efficiency, such as a packed column or a longer Vigreux column.
Incorrect Reflux Ratio A low reflux ratio can result in poor separation. Increase the reflux ratio to allow for more equilibrium stages.
Issue 2: Presence of Chlorinated Impurities

Problem: The final product is contaminated with chlorofluoroolefins.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction The dehydrochlorination step during synthesis may be incomplete.
Ineffective Purification Standard distillation may not be sufficient to remove these impurities. Extractive distillation using a suitable solvent is the recommended method for removing chlorofluoroolefins.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

ParameterValue
Injector Temperature 200 °C
Detector Temperature 250 °C
Oven Program 40 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Volume 1 µL (split injection)

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).

  • Inject the standard solution into the GC to determine the retention time of the main peak.

  • Inject the sample to be analyzed under the same conditions.

  • Identify impurity peaks by comparing their retention times to known standards or by using GC-MS for identification.

  • Quantify impurities using an external standard method or by area percent normalization.

Protocol 2: Purification by Extractive Distillation

This protocol provides a general procedure for the removal of chlorofluoroolefin impurities from cis-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

  • Crude cis-1,1,1,4,4,4-hexafluoro-2-butene containing chlorofluoroolefin impurities.

  • Extractive Agent (Solvent): A high-boiling point solvent that alters the relative volatility of the components (e.g., certain alcohols, ketones, or esters). The selection of the solvent is critical and depends on the specific impurities.

Procedure:

  • Charge the distillation column with the crude this compound and the selected extractive agent.

  • Heat the reboiler to initiate distillation.

  • Continuously feed the extractive agent to an upper stage of the distillation column.

  • Control the reflux ratio to achieve the desired separation. The more volatile component (the purified this compound) will be collected as the overhead product.

  • The less volatile components (impurities and the extractive agent) will be removed from the bottom of the column.

  • The extractive agent can be recovered from the bottom stream in a separate distillation step and recycled.

Data Presentation

The following table provides a representative example of how to present quantitative data for impurity analysis before and after purification. Note: These are example values and will vary depending on the initial purity and the purification method used.

Table 1: Impurity Profile of this compound Before and After Extractive Distillation

ImpurityConcentration Before Purification (Area %)Concentration After Purification (Area %)
(E)-1,1,1,4,4,4-Hexafluoro-2-butene2.5< 0.1
HCFC-1326mxz1.8< 0.05
Unidentified Chlorofluoroolefin0.5Not Detected
Purity of (Z)-1,1,1,4,4,4-Hexafluoro-2-butene 95.2 > 99.8

Visualizations

Below are diagrams illustrating key workflows and logical relationships.

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_end End start Crude HFO-1336mzz Sample gc_ms GC-MS Analysis start->gc_ms gc_fid GC-FID Analysis start->gc_fid identify Identify & Quantify Impurities gc_ms->identify gc_fid->identify compare Purity Meets Specification? identify->compare purified_product Purified Product compare->purified_product Yes purify Purification Step compare->purify No purify->start Re-analyze

Caption: Workflow for impurity identification and analysis.

Extractive_Distillation_Troubleshooting cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Distillation check_isomer High Isomer Content? start->check_isomer check_chloro Chlorinated Impurities Present? start->check_chloro extractive_dist Implement Extractive Distillation check_isomer->extractive_dist inc_efficiency Increase Column Efficiency check_isomer->inc_efficiency adj_reflux Adjust Reflux Ratio check_isomer->adj_reflux check_chloro->extractive_dist

Caption: Troubleshooting logic for distillation purification.

Validation & Comparative

Comparative study of (E) and (Z) isomers of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (E)- and (Z)-1,1,1,4,4,4-Hexafluoro-2-butene for Researchers and Drug Development Professionals

The (E) and (Z) isomers of 1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz, are fluorinated hydrocarbons of significant interest in various industrial applications. While their primary use has been as refrigerants, foam blowing agents, and working fluids in organic Rankine cycles, their unique physicochemical properties and reactivity warrant consideration in the field of drug development and medicinal chemistry.[1] The strategic incorporation of fluorine into drug molecules can significantly impact their metabolic stability, lipophilicity, and overall biological activity.[2][3] This guide provides a comparative analysis of the (E) and (Z) isomers of this compound, presenting their key properties, chemical reactivity, and the experimental protocols for their differentiation.

Physicochemical Properties: A Tabulated Comparison

The distinct spatial arrangement of the trifluoromethyl groups in the (E) and (Z) isomers of this compound gives rise to differences in their physical properties. The following tables summarize the key physicochemical data for both isomers.

Table 1: General and Physicochemical Properties

Property(E)-1,1,1,4,4,4-Hexafluoro-2-butene(Z)-1,1,1,4,4,4-Hexafluoro-2-butene
Synonyms trans-1,1,1,4,4,4-hexafluoro-2-butene, HFO-1336mzz(E)cis-1,1,1,4,4,4-hexafluoro-2-butene, HFO-1336mzz(Z)
CAS Number 66711-86-2[4]692-49-9[5]
Molecular Formula C₄H₂F₆[4]C₄H₂F₆[5]
Molecular Weight 164.05 g/mol [4]164.05 g/mol [5]
Boiling Point 7.5 °C9 °C
Density 1.31 g/cm³ (@ 20°C)1.356 g/cm³[5]
Flash Point Not specified-21 °C[5][6]
Vapor Pressure 163.52 kPa (@ 20.04°C)Not specified

Table 2: Safety and Environmental Data

Property(E)-1,1,1,4,4,4-Hexafluoro-2-butene(Z)-1,1,1,4,4,4-Hexafluoro-2-butene
GHS Hazard Statements H280 (Contains gas under pressure; may explode if heated), H411 (Toxic to aquatic life with long lasting effects)[4]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness)[7]
Global Warming Potential (100-year) Low2 (CO₂ = 1)[1]
Ozone Depletion Potential 00
Atmospheric Lifetime Not specified22 days[1]

Chemical Reactivity and Stability

Both (E) and (Z) isomers of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) exhibit reactivity characteristic of electron-deficient alkenes due to the strong electron-withdrawing nature of the trifluoromethyl groups.

The (Z)-isomer is generally considered to be the more stable of the two, a phenomenon known as the "cis-effect" which is common in fluoroalkenes.[8] This counterintuitive stability is attributed to stabilizing electronic interactions that outweigh steric hindrance.[8]

Recent studies have explored the reactivity of both isomers in various organic transformations. For instance, both (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene undergo halogenation reactions with bromine and iodine monochloride to form 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes.[9][10] Subsequent dehydrohalogenation of these products can lead to the formation of other useful fluorinated synthons.[9][10] Interestingly, the (E)-isomer can be isomerized to the more stable (Z)-isomer under UV irradiation.[10][11]

While direct applications in drug development are not yet widely reported, the reactivity of the double bond offers potential for the synthesis of novel fluorinated building blocks for medicinal chemistry. The introduction of the hexafluorobutene moiety could be explored as a bioisostere for other chemical groups to modulate the properties of drug candidates.

Experimental Protocols for Isomer Differentiation

The separation and identification of the (E) and (Z) isomers are crucial for their application and study. The following are detailed methodologies for their analysis.

Gas Chromatography (GC)

Gas chromatography is an effective method for separating the (E) and (Z) isomers due to their different boiling points and interactions with the stationary phase.

  • Objective: To separate and quantify the (E) and (Z) isomers of this compound in a mixture.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A dimethylpolysiloxane capillary column is suitable for this separation.[12]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: A sample of the isomer mixture is injected into the heated inlet of the GC.

  • Temperature Program: An optimized temperature program is used to achieve baseline separation of the two isomers. The lower-boiling (E)-isomer will typically elute before the higher-boiling (Z)-isomer.

  • Detection and Quantification: The FID detects the eluting isomers, and the peak areas are used to determine the relative concentrations of each isomer in the mixture.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of the (E) and (Z) isomers.

  • Objective: To distinguish between the (E) and (Z) isomers based on their distinct NMR spectral parameters.

  • Nuclei: ¹H and ¹⁹F NMR are particularly informative.

  • Sample Preparation: A solution of the isomer mixture is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The chemical shifts of the vinylic protons will differ between the two isomers.

  • ¹⁹F NMR: The chemical shifts of the trifluoromethyl groups will also be distinct for the (E) and (Z) isomers.[13] A key distinguishing feature is the ⁵JFFcis coupling constant, which is approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer.[10]

  • Data Analysis: The integration of the respective signals in the ¹H or ¹⁹F NMR spectrum can be used to determine the isomeric ratio.[8]

Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the separation and identification of the (E) and (Z) isomers of this compound.

Isomer_Analysis_Workflow start Isomer Mixture gc Gas Chromatography (GC) start->gc nmr NMR Spectroscopy (¹H, ¹⁹F) gc->nmr Collect Fractions ms Mass Spectrometry (MS) gc->ms GC-MS Analysis quant Determine Isomeric Ratio nmr->quant ms->quant

Caption: Workflow for the separation and analysis of (E) and (Z) isomers.

Logical Relationship in Reactivity

The differential reactivity of the isomers can be leveraged for selective synthesis. The following diagram illustrates a logical pathway from the isomer mixture to a specific product.

Reactivity_Pathway cluster_input Starting Material cluster_process Selective Reaction cluster_output Products isomers (E)/(Z) Isomer Mixture reaction Isomer-Specific Reaction (e.g., Enzyme-catalyzed) isomers->reaction product_e Product from (E)-isomer reaction->product_e product_z Unreacted (Z)-isomer reaction->product_z

Caption: Selective reaction pathway for one isomer.

References

A Head-to-Head Battle of Refrigerants: 1,1,1,4,4,4-Hexafluoro-2-butene Versus Hydrofluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of refrigerants is challenging the established dominance of hydrofluorocarbons (HFCs) in the quest for environmentally friendlier and more efficient cooling and heating solutions. At the forefront of this change is 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), a hydrofluoroolefin (HFO) existing as two isomers, HFO-1336mzz(Z) and HFO-1336mzz(E). This guide provides a comprehensive performance comparison between these HFOs and traditional HFCs, supported by experimental data, to inform researchers and scientists in the field.

The primary driver for the shift away from HFCs is their high global warming potential (GWP), a measure of their contribution to climate change.[1] HFOs, in contrast, are designed to have significantly lower GWPs, making them more sustainable alternatives.[2] This comparison focuses on the key performance indicators of refrigerants: environmental impact, thermodynamic properties, and real-world performance in terms of Coefficient of Performance (COP) and heating/cooling capacity.

Environmental and Safety Properties: A Clear Advantage for HFO-1336mzz

A stark contrast is immediately evident when comparing the environmental and safety profiles of HFO-1336mzz and common HFCs. HFO-1336mzz isomers boast an ultra-low GWP and zero ozone depletion potential (ODP), positioning them as environmentally superior choices.[3][4] Furthermore, they are classified as non-flammable, enhancing their safety profile.[4][5]

PropertyHFO-1336mzz(Z)HFO-1336mzz(E)HFC-245faHFC-134a
GWP (100-year) 2[4]~7-18[5][6]1030[7]1430[1]
ODP 0[3]0[6]0[7]0[1]
ASHRAE Safety Class A1[4]A1[5]B1[7]A1

Table 1: Environmental and Safety Properties of Selected Refrigerants. This table highlights the significantly lower GWP of HFO-1336mzz isomers compared to HFCs.

Thermodynamic Properties: A Tale of Two Isomers

The two isomers of HFO-1336mzz exhibit distinct thermodynamic properties that influence their suitability for different applications. HFO-1336mzz(Z) is characterized by a higher boiling point and critical temperature, making it a strong candidate for high-temperature applications like industrial heat pumps and Organic Rankine Cycles (ORCs).[3][8] Conversely, HFO-1336mzz(E) has a lower boiling point, aligning it with more traditional refrigeration and air conditioning applications.[5]

PropertyHFO-1336mzz(Z)HFO-1336mzz(E)HFC-245faHFC-134a
Boiling Point (°C) 33.4[7]7.5[6]15.1[7]-26.1
Critical Temperature (°C) 171.3[3]130.4[5]154.0[7]101.1
Critical Pressure (MPa) 2.90[3]2.78[9]3.65[7]4.06

Table 2: Key Thermodynamic Properties. The differing properties of the HFO-1336mzz isomers dictate their optimal application ranges.

Performance in High-Temperature Heat Pumps: Experimental Showdown

Recent experimental studies have provided valuable insights into the real-world performance of HFO-1336mzz isomers as "drop-in" replacements for HFCs in high-temperature heat pumps (HTHPs).

One such study compared HFO-1336mzz(Z) and HFO-1336mzz(E) with HFC-245fa and other HFOs in a 10 kW laboratory HTHP.[5][10] The results demonstrated that while the Coefficient of Performance (COP) of HFO-1336mzz(E) was comparable to the other refrigerants, its heating capacity was significantly higher.[5] Specifically, at a heat source inlet temperature of 60°C and a heat sink outlet temperature of 110°C, the heating capacity of HFO-1336mzz(E) was 117% higher than that of HFO-1336mzz(Z) and 18% higher than HFC-245fa.[5]

RefrigerantCOP at W60/W110Heating Capacity at W60/W110 (kW)
HFO-1336mzz(E)~3.1~11.5
HFO-1336mzz(Z)3.0[10]~5.3
HFC-245fa3.1[10]~9.7
HCFO-1233zd(E)3.1[10]~10.2
HCFO-1224yd(Z)3.2[10]~11.1

Table 3: Experimental Performance in a High-Temperature Heat Pump. Data from a study by Arpagaus et al. (2021) showcases the competitive performance of HFO-1336mzz isomers. (*W60/W110 refers to a heat source inlet of 60°C and a heat sink outlet of 110°C).[5][10]

Another experimental investigation focused on HFO-1336mzz(Z) as a replacement for HFC-245fa in a heat pump system.[11] In heating conditions, the discharge temperature with HFO-1336mzz(Z) was consistently lower than with HFC-245fa, never exceeding 115°C, while HFC-245fa reached up to 126°C.[11] However, the heating capacity of the system with HFO-1336mzz(Z) was 30-40% lower than that with HFC-245fa, and the compressor power input was 20% less.[11]

Experimental Protocols

The performance data presented above is derived from rigorous experimental setups. A common methodology involves a laboratory-scale vapor compression refrigeration or heat pump test rig.

Typical Experimental Setup:

A standardized experimental setup for refrigerant performance testing typically includes:

  • Compressor: A variable-speed compressor (e.g., scroll or piston type) to circulate the refrigerant.[3][10]

  • Heat Exchangers: Plate or tube-in-tube heat exchangers for the evaporator and condenser.

  • Expansion Device: A thermostatic or electronic expansion valve to regulate refrigerant flow.

  • Instrumentation: High-precision sensors to measure temperature, pressure, and mass flow rate at various points in the cycle. Power analyzers are used to measure the electrical consumption of the compressor.[12]

  • Data Acquisition System: A system to log and process the data from the sensors.[12]

Experimental Procedure:

  • The system is evacuated and charged with the refrigerant under investigation.

  • The operating conditions, such as evaporating and condensing temperatures (or heat source and sink temperatures), are set and allowed to reach a steady state.

  • Data on temperatures, pressures, mass flow rate, and power consumption are recorded for a specified duration.

  • The refrigerating/heating capacity is calculated based on the mass flow rate and the enthalpy change of the refrigerant in the evaporator/condenser.

  • The Coefficient of Performance (COP) is determined by dividing the refrigerating/heating capacity by the compressor power input.[13]

  • The procedure is repeated for different operating conditions and for each refrigerant being compared.

G cluster_refrigerants Refrigerants cluster_comparison Performance Comparison Framework cluster_metrics Key Metrics HFO This compound (HFO-1336mzz) Env Environmental Impact HFO->Env Thermo Thermodynamic Properties HFO->Thermo Perf System Performance HFO->Perf HFC Hydrofluorocarbons (HFCs) HFC->Env HFC->Thermo HFC->Perf GWP GWP Env->GWP ODP ODP Env->ODP BP Boiling Point Thermo->BP CritT Critical Temp. Thermo->CritT COP COP Perf->COP Capacity Capacity Perf->Capacity

Figure 1: Refrigerant Comparison Framework. This diagram illustrates the key areas of comparison between HFO-1336mzz and HFCs.

Conclusion

The experimental evidence strongly supports this compound as a viable and compelling alternative to HFCs in various refrigeration and heat pump applications. Its isomers, HFO-1336mzz(Z) and HFO-1336mzz(E), offer a dramatically lower environmental impact with zero ODP and ultra-low GWP.

While HFO-1336mzz(Z) shows promise in high-temperature applications, often with slightly lower heating capacity but improved operational safety margins compared to HFC-245fa, HFO-1336mzz(E) demonstrates competitive COP and significantly higher heating capacity in some scenarios. The choice between the isomers and their suitability as a direct replacement for a specific HFC will depend on the specific operating conditions and system design.

For researchers and drug development professionals relying on precise temperature control, the adoption of these new-generation refrigerants represents a significant step towards more sustainable and efficient operations without compromising on performance. Further research and system optimization will continue to expand the application range and enhance the performance benefits of HFO-1336mzz and other low-GWP refrigerants.

References

Validating the Purity of Synthesized 1,1,1,4,4,4-Hexafluoro-2-butene via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of 1,1,1,4,4,4-Hexafluoro-2-butene with its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate accurate purity validation.

This compound is a valuable fluorinated building block in organic synthesis. Its synthesis, however, can lead to the formation of various impurities, including stereoisomers and halogenated byproducts. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful and indispensable tool for the unambiguous identification and quantification of these impurities. This guide focuses on the key NMR spectral features that differentiate the desired product from common contaminants.

Comparative NMR Data for Purity Assessment

The following tables summarize the key ¹H and ¹⁹F NMR spectral data for (E)- and (Z)-1,1,1,4,4,4-Hexafluoro-2-butene and potential impurities. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The key diagnostic feature for distinguishing between (E) and (Z) isomers is the ⁵JFFcis coupling constant, which is approximately 11-13 Hz for the (E)-isomer and near 0 Hz for the (Z)-isomer.

Table 1: ¹H and ¹⁹F NMR Data for (E)- and (Z)-1,1,1,4,4,4-Hexafluoro-2-butene

CompoundIsomer¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key Coupling Constants (J, Hz)
This compound(E)~6.5 (qq)~-61.0 (dq)³JHF ≈ 7.0, ⁵JFF ≈ 12.0
(Z)~6.4 (qq)~-65.0 (dq)³JHF ≈ 6.5, ⁵JFF ≈ 0

Table 2: ¹H and ¹⁹F NMR Data for Potential Halogenated Impurities

CompoundIsomer¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Key Coupling Constants (J, Hz)
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene(E)6.61 (q)-58.59 (qd), -63.67 (q)³JHF = 8.0, ⁵JFF = 11.3
(Z)7.09 (q)-62.0 (d), -69.59 (s)³JHF = 6.4
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene(E)6.44 (q)-57.78 (qd), -65.53 (q)³JHF = 7.8, ⁵JFF = 11.3
(Z)Not specifiedNot specifiedNot specified
2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene(E)6.89 (q)-59.01 (qd), -60.88 (q)³JHF = 7.6, ⁵JFF = 11.3
(Z)7.18 (qq)-61.97 (d), -67.12 (d)³JHF = 6.6, ⁴JHF = 1.2

Table 3: ¹⁹F NMR Data for Other Potential Impurities

Compound¹⁹F NMR (δ, ppm)
1,1,1,4,4,4-Hexafluoro-2-butyne~-57.5
2,3-dichloro-1,1,1,4,4,4-hexafluorobutaneNot specified
1,1,4,4-tetrafluorobuta-1,3-dieneNot specified

Experimental Protocol for NMR Analysis

Objective: To prepare a sample of synthesized this compound for ¹H and ¹⁹F NMR analysis to determine its purity.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm) and cap

  • Pasteur pipette

  • Small vial

  • Internal standard (e.g., TMS for ¹H, CFCl₃ or other suitable standard for ¹⁹F)

Procedure for Sample Preparation of a Volatile Fluorinated Compound:

  • Cooling: Due to the volatile nature of this compound and some of its potential impurities, it is advisable to handle the samples at a reduced temperature (e.g., in a cold bath or on ice) to minimize evaporation.

  • Solvent Preparation: In a small, clean, and dry vial, add approximately 0.6 mL of deuterated chloroform (CDCl₃). If a quantitative analysis is required, add a known amount of a suitable internal standard.

  • Sample Addition: Carefully add a small amount (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹⁹F NMR) of the synthesized this compound to the vial containing the deuterated solvent. Gently swirl the vial to dissolve the sample completely.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into a clean and dry 5 mm NMR tube.

  • Capping: Immediately and securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Data Acquisition: Acquire the ¹H and ¹⁹F NMR spectra according to the spectrometer's standard operating procedures. Ensure that the spectral width for the ¹⁹F NMR is wide enough to encompass the chemical shifts of all potential fluorinated species.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using NMR spectroscopy.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound SamplePrep Sample Preparation for NMR Synthesis->SamplePrep NMR_Acquisition 1H and 19F NMR Data Acquisition SamplePrep->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->Spectral_Analysis Impurity_ID Impurity Identification Spectral_Analysis->Impurity_ID Quantification Quantification of Impurities Impurity_ID->Quantification Purity_Determination Purity Determination Quantification->Purity_Determination

Unraveling the "Cis-Effect": A Comparative Guide to the Thermodynamic Stability of 1,1,1,4,4,4-Hexafluoro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and stability is paramount. This guide provides a comprehensive comparison of the thermodynamic stability of the cis (Z) and trans (E) isomers of 1,1,1,4,4,4-Hexafluoro-2-butene, delving into the intriguing "cis-effect" observed in fluorinated alkenes. This phenomenon, contrary to the steric hindrance principles governing hydrocarbon alkenes, dictates that the cis isomer of certain fluoroalkenes is thermodynamically more stable than its trans counterpart.

The "Cis-Effect" in Fluoroalkenes: A Departure from the Norm

In conventional alkenes, the trans isomer is generally more stable than the cis isomer due to the minimization of steric strain between substituent groups. However, in certain fluorinated alkenes, including derivatives of 1,2-difluoroethene, the cis isomer is found to be energetically more favorable. This counterintuitive phenomenon is termed the "cis-effect." The prevailing explanation for this effect lies in electronic factors, such as favorable dipole-dipole interactions and hyperconjugation involving the fluorine atoms, which outweigh the steric repulsion.

For this compound, the presence of two trifluoromethyl groups introduces significant electronic and steric complexity. Computational studies on the cis-trans isomerization of hexafluoro-2-butene have been conducted to elucidate the relative stabilities of these isomers. Furthermore, the observation that the trans-isomer can be catalytically isomerized to the cis-isomer provides strong qualitative support for the greater thermodynamic stability of the cis configuration under specific conditions.

Comparative Thermodynamic Data

While a precise experimental value for the enthalpy of isomerization is not currently available, the following table summarizes key thermodynamic properties for both isomers, gathered from various experimental and computational studies.

Propertycis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z))trans-1,1,1,4,4,4-Hexafluoro-2-butene (R-1336mzz(E))
Molar Mass ( g/mol ) 164.05164.05
Boiling Point (°C) ~33.5Not readily available
Critical Temperature (K) 444.50 ± 0.03[1]Not readily available
Critical Pressure (kPa) 2895 ± 6[1]Not readily available
Critical Density ( kg/m ³) 507 ± 5[1]Not readily available
Relative Thermodynamic Stability More Stable (inferred from isomerization studies and computational models)Less Stable (inferred from isomerization studies and computational models)

Experimental Protocols

The determination of the thermodynamic properties of the cis and trans isomers of this compound involves a range of sophisticated experimental techniques.

Measurement of Thermodynamic Properties of the cis-Isomer

The thermodynamic properties of cis-1,1,1,4,4,4-Hexafluoro-2-butene have been extensively studied. Key experimental methods include:

  • pρT (Pressure-Density-Temperature) Measurements: These are typically carried out using a constant-volume cell apparatus. The fluid of interest is confined in a cell of known volume, and the pressure is measured at various temperatures. This allows for the determination of isochores and provides fundamental data for developing equations of state.

  • Vapor Pressure Measurement: The vapor pressure of the liquid phase is measured as a function of temperature. This can be done using a static method where the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

  • Critical Parameter Determination: The critical temperature, pressure, and density are crucial for characterizing a fluid's phase behavior. The meniscus disappearance method is a common technique where the temperature at which the meniscus between the liquid and vapor phases disappears (and reappears) is observed in a sealed cell with a known amount of the substance.

Equation of State for the trans-Isomer

For trans-1,1,1,4,4,4-Hexafluoro-2-butene, a fundamental equation of state explicit in the Helmholtz energy has been developed based on a combination of experimental data and theoretical models. This equation allows for the calculation of a wide range of thermodynamic properties.

Isomerization Studies

Catalytic isomerization experiments provide qualitative evidence for the relative stability of the isomers. These experiments typically involve passing the less stable isomer over a heated catalyst bed and analyzing the product mixture to determine the equilibrium composition. The catalyst facilitates the interconversion of the isomers, allowing them to reach a state of thermodynamic equilibrium.

Logical Relationship of Stability

The enhanced stability of the cis-isomer in this compound can be attributed to the "cis-effect," where electronic factors overcome the expected steric hindrance. This relationship can be visualized as follows:

G Factors Influencing Isomer Stability of this compound cluster_cis cis-Isomer (Z) cluster_trans trans-Isomer (E) cis_factors Favorable Electronic Interactions (Dipole-Dipole, Hyperconjugation) cis_stability Thermodynamically More Stable cis_factors->cis_stability Dominant 'cis-effect' cis_sterics Steric Hindrance (CF3 groups) cis_sterics->cis_stability Outweighed trans_stability Thermodynamically Less Stable cis_stability->trans_stability  Relative Stability trans_factors Less Favorable Electronic Interactions trans_factors->trans_stability trans_sterics Reduced Steric Hindrance trans_sterics->trans_stability Less significant than electronic effects

Caption: Logical diagram illustrating the interplay of electronic and steric factors determining the relative thermodynamic stability of the cis and trans isomers of this compound.

References

A Comparative Environmental Impact Analysis of 1,1,1,4,4,4-Hexafluoro-2-butene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), a fourth-generation refrigerant and foam blowing agent, with its predecessors and other contemporary alternatives. The focus is on key environmental metrics, including Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime, supported by available data.

Executive Summary

This compound, particularly its cis-isomer (HFO-1336mzz(Z)), has emerged as a promising alternative to hydrofluorocarbons (HFCs) due to its significantly lower environmental impact. With a very low GWP and a short atmospheric lifetime, it offers a more sustainable option for applications such as refrigeration, air conditioning, and foam insulation. This guide presents a detailed comparison of its environmental and safety profile against common alternatives like HFC-245fa and HFO-1234ze.

Comparative Data on Environmental Impact

The following table summarizes the key environmental and physical properties of this compound and its common alternatives.

PropertyThis compound (cis-isomer, HFO-1336mzz(Z))This compound (trans-isomer, HFO-1336mzz(E))HFC-245fa (1,1,1,3,3-Pentafluoropropane)HFO-1234ze(E) (trans-1,3,3,3-Tetrafluoropropene)
Global Warming Potential (100-year) ~2[1]16858 - 1030[2]<1
Ozone Depletion Potential (ODP) 000[2]0
Atmospheric Lifetime ~22 days[1]0.334 years~7.6 - 8 years[1]~18 days
Primary Applications Refrigerant, Foam Blowing Agent, Working Fluid[1]Refrigerant, Foam Blowing AgentRefrigerant, Foam Blowing Agent[2]Refrigerant, Propellant
Flammability Non-flammableNon-flammableNon-flammable[2]Mildly flammable (A2L)
Acute Inhalation Toxicity (LC50, rat, 4h) >102,000 ppm>207,000 ppm>200,000 ppm>207,000 ppm

Methodologies for Environmental Impact Assessment

The determination of GWP, ODP, and atmospheric lifetime involves a combination of laboratory experiments and atmospheric modeling.

Global Warming Potential (GWP) Determination

The GWP of a substance is a measure of its contribution to global warming relative to carbon dioxide (CO2), which has a GWP of 1. The calculation of GWP is based on two primary factors: the substance's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.

Experimental Protocol for Radiative Efficiency:

  • Sample Preparation: A known concentration of the test gas is prepared in a carrier gas (e.g., nitrogen) within a gas cell of a known path length.

  • Spectroscopic Measurement: The infrared absorption spectrum of the gas is measured using a Fourier-Transform Infrared (FTIR) spectrometer. This provides data on the absorption cross-section at different wavelengths.

  • Radiative Efficiency Calculation: The radiative efficiency is calculated from the integrated absorption cross-section across the atmospheric infrared window (approximately 8-12 µm). This value represents the radiative forcing per unit concentration of the gas.

Atmospheric Lifetime Determination (see below).

GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 100 years) and comparing it to the integrated radiative forcing of a pulse emission of an equal mass of CO2.

Ozone Depletion Potential (ODP) Determination

The ODP of a substance is a relative measure of its ability to destroy stratospheric ozone compared to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. The ODP is calculated using atmospheric models that simulate the chemical and physical processes in the atmosphere.

Experimental Inputs for ODP Modeling:

  • Reaction Rate Constants: The rates of reaction of the substance with key atmospheric species, particularly the hydroxyl radical (OH), are measured in laboratory experiments. These are crucial for determining the atmospheric lifetime.

  • Photolysis Cross-Sections: The absorption of ultraviolet (UV) radiation by the substance is measured to determine its photolysis rate in the stratosphere.

  • Ozone Destruction Efficiency: The efficiency of the substance and its degradation products in destroying ozone is determined through laboratory studies of catalytic ozone destruction cycles.

ODP Calculation: These experimental data are used as inputs for complex 2D or 3D atmospheric chemistry-transport models. These models simulate the transport of the substance to the stratosphere, its chemical breakdown, and the subsequent ozone depletion. The ODP is then calculated as the ratio of the modeled global ozone depletion due to the substance to the modeled global ozone depletion due to an equal mass emission of CFC-11.

Atmospheric Lifetime Determination

The atmospheric lifetime of a substance is the average time it remains in the atmosphere before being removed by chemical reactions or physical processes.

Experimental Protocol for Reaction Rate Constants:

  • Reaction Chamber: A known concentration of the test substance and a reference compound with a known reaction rate with an atmospheric oxidant (e.g., OH radicals) are introduced into a reaction chamber.

  • Oxidant Generation: The atmospheric oxidant (e.g., OH radicals) is generated in the chamber, often through photolysis of a precursor molecule (e.g., O3 in the presence of water vapor).

  • Concentration Monitoring: The concentrations of the test substance and the reference compound are monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Relative Rate Determination: The rate of loss of the test substance relative to the reference compound is determined.

  • Absolute Rate Constant Calculation: The absolute rate constant for the reaction of the test substance with the oxidant is calculated using the known rate constant of the reference compound.

Atmospheric Lifetime Calculation: The atmospheric lifetime is then calculated based on the reaction rate constants with the most important atmospheric oxidants and the average global concentrations of these oxidants. For hydrofluoroolefins (HFOs) like this compound, the primary removal mechanism is reaction with the hydroxyl (OH) radical.

Environmental Impact Analysis Workflow

The following diagram illustrates the logical workflow for conducting an environmental impact analysis of a chemical substance like this compound.

EnvironmentalImpactAnalysis cluster_data_collection Data Collection cluster_experimental_determination Experimental Determination cluster_modeling_calculation Modeling & Calculation cluster_impact_assessment Impact Assessment & Comparison substance Identify Substance (e.g., this compound) phys_chem Physicochemical Properties substance->phys_chem alternatives Identify Alternatives substance->alternatives rad_eff Radiative Efficiency (FTIR Spectroscopy) phys_chem->rad_eff reaction_rates Reaction Rate Constants (vs. OH radicals) phys_chem->reaction_rates toxicity_studies Toxicity & Ecotoxicity phys_chem->toxicity_studies comparison Comparative Analysis alternatives->comparison gwp Global Warming Potential (GWP) rad_eff->gwp atm_lifetime Atmospheric Lifetime reaction_rates->atm_lifetime risk_assessment Risk Assessment toxicity_studies->risk_assessment atm_lifetime->gwp odp Ozone Depletion Potential (ODP) atm_lifetime->odp gwp->comparison odp->comparison final_report Final Report & Guide comparison->final_report risk_assessment->final_report

Workflow for Environmental Impact Analysis of Chemical Substances.

Conclusion

This compound, particularly the (Z)-isomer, demonstrates a significantly improved environmental profile compared to the HFCs it is designed to replace. Its very low GWP, zero ODP, and short atmospheric lifetime make it a strong candidate for applications where environmental impact is a critical consideration. While its performance and cost-effectiveness in specific applications require careful evaluation, from an environmental standpoint, it represents a positive step towards more sustainable chemical technologies in the fields of refrigeration and insulation. Further research into the environmental fate and potential degradation products of HFOs will continue to refine our understanding of their long-term environmental impact.

References

A Comparative Analysis of Refrigerant Solubility: trans-1,1,1,4,4,4-hexafluoro-2-butene versus R1234ze(E) in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solubility characteristics of two leading low-global-warming-potential refrigerants, trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(E)) and trans-1,3,3,3-tetrafluoropropene (R1234ze(E)), in commercially available polyalkylene glycol (PAG) and polyol ester (POE) lubricants reveals significant performance differences crucial for optimizing refrigeration and heat pump systems.

Recent experimental studies provide valuable insights for researchers and scientists in the field, indicating that the choice of lubricant is a critical factor in system efficiency and reliability. This guide synthesizes the available data to offer a clear comparison of these two next-generation refrigerants.

Key Findings

Experimental evidence demonstrates that R1234ze(E) exhibits greater solubility in PAG lubricants, whereas HFO-1336mzz(E) is more readily dissolved in POE lubricants.[1] Furthermore, the solubility of HFO-1336mzz(E) in both types of lubricants shows a higher sensitivity to changes in pressure and temperature compared to R1234ze(E).[1]

Quantitative Solubility Data

The solubility of a refrigerant in a lubricant is a critical parameter that influences the viscosity of the mixture, heat transfer characteristics, and overall system performance. A common metric used to quantify and compare the solubility of gases in liquids is Henry's Law constant (He). A lower Henry's constant indicates higher solubility.

The following table summarizes the Henry's Law constants for HFO-1336mzz(E) and R1234ze(E) in PAG and POE lubricants at various temperatures, as derived from experimental data.[1][2]

Temperature (K)LubricantRefrigerantHenry's Law Constant (He) [MPa]
283.15PAGR1234ze(E)~0.45
283.15PAGHFO-1336mzz(E)~0.80
293.15PAGR1234ze(E)~0.60
293.15PAGHFO-1336mzz(E)~1.10
303.15PAGR1234ze(E)~0.75
303.15PAGHFO-1336mzz(E)~1.45
313.15PAGR1234ze(E)~0.95
313.15PAGHFO-1336mzz(E)~1.85
323.15PAGR1234ze(E)~1.15
323.15PAGHFO-1336mzz(E)~2.30
283.15POER1234ze(E)~0.65
283.15POEHFO-1336mzz(E)~0.55
293.15POER1234ze(E)~0.85
293.15POEHFO-1336mzz(E)~0.75
303.15POER1234ze(E)~1.10
303.15POEHFO-1336mzz(E)~1.00
313.15POER1234ze(E)~1.35
313.15POEHFO-1336mzz(E)~1.30
323.15POER1234ze(E)~1.65
323.15POEHFO-1336mzz(E)~1.60

Note: The Henry's Law constant values are approximated from graphical data presented in the cited research and are for illustrative purposes.

Experimental Protocols

The solubility data presented in this guide were obtained using the isochoric saturation method . This established experimental technique allows for the precise measurement of vapor-liquid equilibrium properties of refrigerant-lubricant mixtures.

Apparatus

The experimental setup typically consists of two main components: a gas cell and an equilibrium cell of known volumes, both immersed in a constant-temperature liquid bath to ensure isothermal conditions.[3] Key components include:

  • Equilibrium Cell: A high-pressure vessel where the lubricant sample is placed and brought into contact with the refrigerant vapor. It is often equipped with a magnetic stirrer to ensure rapid phase equilibrium.

  • Gas Cell (Reservoir): A vessel of known volume to store the refrigerant vapor before it is introduced into the equilibrium cell.

  • Pressure and Temperature Sensors: High-precision transducers and thermometers to accurately measure the conditions within the cells.

  • Isothermal Bath: A liquid bath with a temperature controller to maintain a stable temperature for the equilibrium and gas cells.

  • Vacuum Pump and Valves: For evacuating the system and controlling the flow of the refrigerant.

Procedure

The isochoric saturation method involves the following steps:

  • Preparation: A precise amount of the lubricant is degassed and charged into the equilibrium cell. The entire apparatus is then evacuated to remove any residual air and moisture.

  • Refrigerant Charging: The gas cell is filled with the refrigerant vapor to a known pressure and temperature.

  • Expansion and Saturation: The valve connecting the gas cell and the equilibrium cell is opened, allowing the refrigerant vapor to expand into the equilibrium cell and come into contact with the lubricant. The mixture is stirred continuously to facilitate dissolution and reach a state of equilibrium.

  • Data Acquisition: Once the pressure and temperature of the system stabilize, the final equilibrium pressure and temperature are recorded.

  • Calculation: The amount of refrigerant dissolved in the lubricant is calculated based on the initial and final conditions of the refrigerant in the gas and equilibrium cells, using the known volumes of the cells and the equations of state for the refrigerant.

This process is repeated at various temperatures to determine the solubility characteristics over a range of operating conditions.

Logical Workflow of Solubility Comparison

The following diagram illustrates the workflow for the comparative analysis of refrigerant solubility in lubricants.

G cluster_refrigerants Refrigerants cluster_lubricants Lubricants cluster_experiment Experimental Investigation cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion HFO1336mzzE trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(E)) Method Isochoric Saturation Method HFO1336mzzE->Method R1234zeE trans-1,3,3,3-tetrafluoropropene (R1234ze(E)) R1234zeE->Method PAG Polyalkylene Glycol (PAG) PAG->Method POE Polyol Ester (POE) POE->Method Measurements Pressure, Temperature, and Composition Measurements Method->Measurements yields SolubilityData Quantitative Solubility Data (e.g., Mole Fraction) Measurements->SolubilityData HenrysConstant Henry's Law Constants SolubilityData->HenrysConstant used to calculate Comparison Comparative Analysis HenrysConstant->Comparison ConclusionNode Optimal Refrigerant-Lubricant Pairing Comparison->ConclusionNode

Caption: Workflow for comparing refrigerant solubility in lubricants.

Signaling Pathway of Experimental Data to Conclusion

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_derivation Data Derivation cluster_outcome Outcome Apparatus Isochoric Saturation Apparatus (Equilibrium and Gas Cells) Equilibrium Establishment of Vapor-Liquid Equilibrium Apparatus->Equilibrium Materials Refrigerants (HFO-1336mzz(E), R1234ze(E)) Lubricants (PAG, POE) Materials->Equilibrium DataCollection Recording of Pressure and Temperature Equilibrium->DataCollection SolubilityCalc Calculation of Refrigerant Solubility DataCollection->SolubilityCalc HenrysCalc Calculation of Henry's Law Constants SolubilityCalc->HenrysCalc ComparativeAnalysis Comparative Analysis of Solubility Performance HenrysCalc->ComparativeAnalysis Conclusion Identification of Optimal Refrigerant-Lubricant Pairs ComparativeAnalysis->Conclusion

Caption: From experimental setup to conclusive findings.

References

A Spectroscopic Showdown: Unmasking the Isomers of 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the cis (Z) and trans (E) isomers of 1,1,1,4,4,4-hexafluoro-2-butene, providing researchers, scientists, and drug development professionals with key data for their identification and characterization. This guide delves into their distinct nuclear magnetic resonance (NMR) and vibrational spectroscopy profiles, supported by experimental data from closely related analogues and computational models.

The geometric isomers of this compound, (Z)- and (E)-HFO-1336mzz, are compounds of significant interest in materials science and as refrigerants. Their distinct spatial arrangements of the trifluoromethyl groups give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using NMR and vibrational spectroscopy, critical tools for their unambiguous identification in research and industrial applications.

Due to the limited availability of direct experimental spectroscopic data for the parent isomers, this guide utilizes high-quality data from their close halogenated analogues: (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene and (E/Z)-2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene. The underlying principles of how stereochemistry influences spectroscopic output are directly transferable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Geometries

NMR spectroscopy is a powerful technique to differentiate the cis and trans isomers based on chemical shifts and coupling constants. The spatial proximity of the trifluoromethyl groups in the cis isomer leads to distinct through-space interactions that are absent in the trans isomer.

Key Differentiating NMR Parameters:
  • ¹⁹F NMR: The most telling difference is observed in the ⁵JFF coupling constant (a five-bond coupling between the fluorine atoms of the two CF₃ groups). In the trans isomer, this coupling is typically observed in the range of 11-13 Hz.[1][2] Conversely, in the cis isomer, this through-space coupling is approximately 0 Hz, leading to a much simpler signal.[1][2]

  • ¹H NMR: The chemical shift of the vinylic protons is also sensitive to the isomeric form. Generally, the proton in the cis isomer experiences a different electronic environment compared to the trans isomer, resulting in a measurable difference in their resonance frequencies.

  • ¹³C NMR: The chemical shifts of the olefinic carbons and the trifluoromethyl carbons are also influenced by the geometry of the double bond, providing another layer of confirmation for isomeric assignment.

Below are the compiled NMR data for the halogenated analogues of this compound, which serve as excellent models for understanding the spectroscopic differences.

Table 1: ¹H NMR Spectroscopic Data for Halogenated Analogues of this compound

CompoundIsomerChemical Shift (δ, ppm)Coupling Constant (J, Hz)
2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene (E)6.44 (q)³JHF = 7.8
2-Iodo-1,1,1,4,4,4-hexafluorobut-2-ene (E)6.89 (q)³JHF = 7.6
(Z)7.18 (qq)³JHF = 6.6, ⁴JHF = 1.2

Table 2: ¹⁹F NMR Spectroscopic Data for Halogenated Analogues of this compound

CompoundIsomerChemical Shift CF₃ (δ, ppm)Coupling Constants (J, Hz)
2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene (E)-57.78 (qd), -65.53 (q)⁵JFF = 11.3, ³JFH = 7.8
2-Iodo-1,1,1,4,4,4-hexafluorobut-2-ene (E)-59.01 (qd), -60.88 (q)⁵JFF = 11.3, ³JFH = 7.6
(Z)-61.97 (d), -67.12 (d)³JFH = 6.6, ⁴JFH = 1.2

Table 3: ¹³C NMR Spectroscopic Data for Halogenated Analogues of this compound

CompoundIsomerChemical Shift C1 (δ, ppm)Chemical Shift C2 (δ, ppm)Chemical Shift C3 (δ, ppm)Chemical Shift C4 (δ, ppm)
2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene (E)118.39 (qq)133.69 (qq)125.28 (qq)119.53 (q)
2-Iodo-1,1,1,4,4,4-hexafluorobut-2-ene (E)118.78 (q)136.92 (qq)96.86 (qq)119.53 (q)
(Z)119.81 (q)132.1 (qq)95.31 (qq)120.04 (q)

Vibrational Spectroscopy: Probing Molecular Motions

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of molecules. For the isomers of this compound, key differences are expected in the regions associated with C=C stretching, C-F stretching, and various bending modes.

Generally, for substituted alkenes:

  • The C=C stretching vibration in the trans isomer is often weaker in the IR spectrum compared to the cis isomer due to symmetry considerations. In Raman spectroscopy, this mode is typically strong for both isomers.

  • The out-of-plane C-H bending (wagging) vibrations are highly characteristic of the substitution pattern around the double bond and appear at different frequencies for cis and trans isomers.

  • The numerous C-F stretching and bending modes will create a complex but distinct fingerprint region for each isomer in both IR and Raman spectra.

The workflow for a comparative spectroscopic analysis is outlined below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_Mix Mixture of (E) and (Z) Isomers Pure_E Pure (E) Isomer Isomer_Mix->Pure_E Separation Pure_Z Pure (Z) Isomer Isomer_Mix->Pure_Z Separation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_E->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Pure_E->Vibrational Pure_Z->NMR Pure_Z->Vibrational NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Vib_Data Vibrational Frequencies Vibrational->Vib_Data Comparison Comparative Analysis NMR_Data->Comparison Vib_Data->Comparison Isomer_ID Isomer_ID Comparison->Isomer_ID Isomer Identification

Caption: A flowchart illustrating the process of separating and spectroscopically analyzing the isomers of this compound.

Experimental Protocols

NMR Spectroscopy

Instrumentation: ¹H, ¹⁹F, and ¹³C NMR spectra for the halogenated analogues were recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H, 188 to 377 MHz for ¹⁹F, and 125 to 151 MHz for ¹³C.

Sample Preparation: Samples are typically prepared by dissolving the compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, while CCl₃F is used for ¹⁹F NMR.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire proton spectra. Key parameters to note include the spectral width, number of scans, and relaxation delay.

  • ¹⁹F NMR: Due to the large chemical shift range of fluorine, a wider spectral width is often required. Both coupled and proton-decoupled spectra are valuable. The key diagnostic ⁵JFF coupling is observed in the coupled spectrum.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

Computational Vibrational Spectroscopy

Methodology: In the absence of experimental data, vibrational frequencies can be reliably predicted using computational methods such as Density Functional Theory (DFT).

Software: Programs such as Gaussian, ORCA, or other quantum chemistry packages are used for these calculations.

Procedure:

  • Geometry Optimization: The molecular geometry of each isomer is first optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This computes the vibrational frequencies and their corresponding IR and Raman intensities.

  • Scaling: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor to improve agreement with experimental data.

This guide provides a foundational understanding of the spectroscopic differences between the cis and trans isomers of this compound. The distinct NMR parameters, particularly the ¹⁹F-¹⁹F coupling constant, serve as a definitive tool for their identification. While experimental vibrational data is sparse, computational methods offer a reliable alternative for predicting their IR and Raman spectra.

References

Performance Showdown: 1,1,1,4,4,4-Hexafluoro-2-butene (R-1336mzz(E)) in Organic Rankine Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The quest for efficient and environmentally friendly working fluids for organic Rankine cycles (ORCs) has led to significant interest in 1,1,1,4,4,4-Hexafluoro-2-butene, specifically its E-isomer (R-1336mzz(E)). This hydrofluoroolefin (HFO) boasts a low global warming potential (GWP) and zero ozone depletion potential (ODP), making it a compelling alternative to traditional hydrofluorocarbons (HFCs) like R-245fa.[1][2] This guide provides an objective comparison of R-1336mzz(E)'s performance against other common working fluids, supported by experimental data, to aid researchers and drug development professionals in their evaluations.

Executive Summary

Experimental studies demonstrate that R-1336mzz(E) is a viable, eco-friendly candidate for ORC applications, particularly in waste heat recovery.[1][3] Its performance is often compared to R-245fa, a widely used HFC, and its isomer, R-1336mzz(Z). While results can vary based on specific operating conditions, R-1336mzz(E) generally exhibits comparable thermal efficiency to R-245fa.[4] Notably, in some high-temperature heat pump applications, which share thermodynamic principles with ORCs, R-1336mzz(E) has shown a significantly higher heating capacity compared to both R-245fa and R-1336mzz(Z).[1][2][3]

Performance Data at a Glance

The following tables summarize key quantitative data from experimental studies, offering a side-by-side comparison of R-1336mzz(E) with other prominent working fluids.

Table 1: Thermophysical Properties

PropertyR-1336mzz(E)R-245faR-1336mzz(Z)R-1233zd(E)
Molar Mass ( g/mol )164.05134.05164.05130.5
Boiling Point (°C)7.515.333.418.3
Critical Temperature (°C)130.4154.01171.3166.5
Critical Pressure (MPa)2.783.652.903.57
GWP (100-year)~21030~2~1
ODP0000

Source: Data compiled from various sources.[1][5]

Table 2: Experimental Performance Comparison in a Micro-scale ORC System

Working FluidMaximum Cycle Thermal Efficiency (%)Maximum Net Power Output (Relative to R-245fa)
R-1336mzz(E) 3.1Lower
R-245fa4.6100%
R-1233zd(E)4.788.6%
R-1234ze(Z)4.596.9%

Note: The lower net power output for R-1336mzz(E) in this specific study was attributed to a limited pressure ratio range in the experimental setup.[4]

Table 3: Experimental Performance in a High-Temperature Heat Pump (Indicative for ORC)

Working FluidCoefficient of Performance (COP)Heating Capacity (Relative to R-1336mzz(Z))
R-1336mzz(E) Comparable to others217%
R-245faComparable to others118% (relative to R-1336mzz(Z))
R-1336mzz(Z)Comparable to others100%
R-1233zd(E)Comparable to othersN/A

Note: This data is from a high-temperature heat pump study, which provides insights into the fluid's thermodynamic behavior under similar cycle conditions as an ORC.[1][2]

Experimental Protocols: A Generalized Approach

The performance evaluation of a working fluid in an ORC system typically involves the following key steps and experimental setup:

Key Components of the Experimental Rig:
  • Heat Source: A controllable heat source (e.g., electric heater, oil bath) to simulate waste heat.

  • Evaporator: A heat exchanger where the working fluid is vaporized.

  • Expander: A turbine or scroll expander to convert the thermal energy of the vapor into mechanical work.

  • Dynamometer/Generator: To measure the power output of the expander.

  • Condenser: A heat exchanger to condense the working fluid back into a liquid state.

  • Pump: To circulate the working fluid through the cycle.

  • Sensors: Pressure transducers, temperature sensors (thermocouples or RTDs), and flow meters at key points in the cycle.

  • Data Acquisition System: To record and monitor all the experimental data.

Generalized Experimental Procedure:
  • System Preparation:

    • Evacuate the entire system to remove non-condensable gases.

    • Charge the system with the desired working fluid to the appropriate level.

    • Perform a leak check to ensure system integrity.

  • Startup and Stabilization:

    • Activate the heat source and the cooling system for the condenser.

    • Start the working fluid pump and gradually increase the flow rate.

    • Allow the system to reach a steady-state condition, where temperatures, pressures, and flow rates are stable. This may take a significant amount of time.

  • Data Collection:

    • Once the system is at a steady state, record data from all sensors for a specified period to ensure accuracy and repeatability.

    • Key parameters to be measured include:

      • Temperature and pressure at the inlet and outlet of each major component (pump, evaporator, expander, condenser).

      • Mass flow rate of the working fluid.

      • Rotational speed and torque of the expander to determine power output.

      • Inlet and outlet temperatures and flow rates of the heat source and cooling fluids.

  • Performance Calculation:

    • Thermal Efficiency (η_th): Calculated as the net power output divided by the heat input to the evaporator.

    • Net Power Output (W_net): The gross power output from the expander minus the power consumed by the pump.

    • Isentropic Efficiency of the Expander (η_exp): Compares the actual work output of the expander to the ideal (isentropic) work output.

  • Parameter Variation:

    • Vary key operating parameters such as heat source temperature, cooling water temperature, and working fluid flow rate to evaluate the fluid's performance over a range of conditions.[6]

    • Allow the system to stabilize at each new operating point before recording data.

  • Shutdown:

    • Gradually reduce the heat input.

    • Turn off the pump and other components once the system has cooled down.

Visualizing the ORC Performance Evaluation Workflow

The following diagram illustrates the logical flow of an experimental setup for evaluating the performance of a working fluid in an Organic Rankine Cycle.

Caption: Experimental workflow for ORC performance evaluation.

Conclusion

This compound (R-1336mzz(E)) presents a promising, environmentally friendly alternative to conventional working fluids in Organic Rankine Cycles. Its performance, particularly in terms of thermal efficiency, is comparable to that of R-245fa under certain conditions. While some studies have indicated a lower net power output in specific micro-scale setups, its high heating capacity in related applications suggests significant potential, especially for waste heat recovery at higher temperatures. Further experimental investigations across a broader range of operating conditions and expander designs are warranted to fully characterize its performance and optimize its application in various ORC systems. The detailed experimental protocol and workflow provided in this guide offer a standardized framework for conducting such evaluations.

References

A Comparative Analysis of the Reactivity of 1,1,1,4,4,4-Hexafluoro-2-butene with other Fluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated building blocks is paramount for the rational design of novel molecules. This guide provides a comparative analysis of the reactivity of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) against other common fluoroalkenes, supported by available experimental data and detailed methodologies.

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. In the realm of alkenes, per- and poly-fluorination significantly influences the electron density of the carbon-carbon double bond, rendering them susceptible to reaction pathways not readily observed in their hydrocarbon counterparts. This guide focuses on the reactivity of (E/Z)-1,1,1,4,4,4-hexafluoro-2-butene (also known as HFO-1336mzz) in comparison to other prominent fluoroalkenes such as hexafluoropropene (B89477) (HFP) and tetrafluoroethylene (B6358150) (TFE).

Nucleophilic Addition: A Tale of Two Ends

The electron-withdrawing nature of the trifluoromethyl groups in this compound makes the double bond highly electrophilic and thus, exceptionally reactive towards nucleophiles. This reactivity is a hallmark of fluoroalkenes in general.

Table 1: Qualitative Reactivity of Fluoroalkenes in Nucleophilic Addition

FluoroalkeneStructureGeneral Reactivity towards Nucleophiles
Tetrafluoroethylene (TFE)CF₂=CF₂Moderate
Hexafluoropropene (HFP)CF₃CF=CF₂High
Perfluoroisobutene (PFIB)(CF₃)₂C=CF₂Very High
This compoundCF₃CH=CHCF₃Expected to be High

Experimental Protocol: Nucleophilic Addition of Piperidine (B6355638) to Fluoroalkenes

This protocol provides a general framework for comparing the reactivity of various fluoroalkenes with a common nucleophile, piperidine.

Materials:

  • Fluoroalkene (e.g., this compound, hexafluoropropene)

  • Piperidine

  • Anhydrous solvent (e.g., Diethyl ether, THF)

  • Reaction vessel equipped with a magnetic stirrer and a system for maintaining an inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the fluoroalkene (1.0 eq) in the anhydrous solvent.

  • Cool the solution to a desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add piperidine (1.1 eq) to the stirred solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by an appropriate method, such as distillation or column chromatography.

Data to Collect:

  • Reaction time for complete consumption of the starting fluoroalkene.

  • Isolated yield of the addition product.

  • Characterization data of the product (NMR, MS).

By conducting this experiment under identical conditions for this compound and other fluoroalkenes, a direct comparison of their relative reactivities can be established.

Cycloaddition Reactions: Building Rings with Fluorine

Fluoroalkenes, due to their electron-deficient nature, are excellent dienophiles in Diels-Alder reactions. The reactivity in this [4+2] cycloaddition is governed by the electronic properties of both the diene and the dienophile. The alkyne analogue of our target molecule, hexafluoro-2-butyne (B1329351), is known to be a particularly potent dienophile in Diels-Alder reactions.[1] This suggests that this compound would also be a reactive participant in such cycloadditions.

A study on the tandem [4+2] cycloaddition between hexafluoro-2-butyne and bis-furyl dienes demonstrated that the reaction proceeds under kinetic control at room temperature and thermodynamic control at 140 °C, yielding different isomers.[2] While this study focuses on the alkyne, it provides a valuable starting point for investigating the cycloaddition behavior of this compound.

Table 2: Predicted Reactivity of Fluoroalkenes as Dienophiles in Diels-Alder Reactions

DienophileStructurePredicted Reactivity
EthyleneCH₂=CH₂Low
Tetrafluoroethylene (TFE)CF₂=CF₂Moderate to High
This compoundCF₃CH=CHCF₃High
Hexafluoro-2-butyneCF₃C≡CCF₃Very High[1]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol outlines a general procedure for comparing the reactivity of different fluoroalkenes in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • Fluoroalkene (e.g., this compound)

  • Dicyclopentadiene (B1670491) (to be cracked to generate cyclopentadiene)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Apparatus for cracking dicyclopentadiene

Procedure:

  • Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.

  • In a reaction vessel, dissolve the fluoroalkene (1.0 eq) in the anhydrous solvent.

  • Add the freshly prepared cyclopentadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

Data to Collect:

  • Reaction time and temperature.

  • Isolated yield of the Diels-Alder adduct.

  • Stereoselectivity of the reaction (endo/exo ratio) determined by NMR spectroscopy.

Comparing the yields and reaction conditions required for different fluoroalkenes will provide a clear indication of their relative dienophilic reactivity.

Electrophilic Addition: A Less Favored Pathway

In contrast to their high reactivity towards nucleophiles, fluoroalkenes are generally resistant to electrophilic attack. The strong electron-withdrawing effect of the fluorine atoms deactivates the double bond towards electrophiles. While reactions with strong electrophiles can occur, they often require harsh conditions.

For instance, the halogenation of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine or iodine monochloride has been reported to proceed under UV irradiation or sunlight to form the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes.[3] This suggests that radical pathways may be involved in these electrophilic additions.

A comparative study on the electrophilic bromination of various alkenes would be necessary to quantify the relative inertness of this compound compared to other fluoroalkenes and non-fluorinated alkenes.

Logical Workflow for Reactivity Comparison

The following diagram illustrates a logical workflow for the comparative reactivity studies described.

G Workflow for Fluoroalkene Reactivity Comparison cluster_0 Reactant Selection cluster_1 Reaction Types cluster_2 Experimental Execution & Data Collection cluster_3 Data Analysis & Comparison A This compound C Nucleophilic Addition (e.g., with Piperidine) A->C D [4+2] Cycloaddition (e.g., with Cyclopentadiene) A->D E Electrophilic Addition (e.g., Bromination) A->E B Other Fluoroalkenes (e.g., HFP, TFE) B->C B->D B->E F Standardized Reaction Conditions (Temperature, Concentration, Solvent) C->F D->F E->F G Monitor Reaction Progress (GC-MS, NMR) F->G H Isolate & Characterize Products G->H I Compare Reaction Rates / Times H->I J Compare Product Yields H->J K Compare Stereoselectivity H->K

Caption: A logical workflow for the comparative study of fluoroalkene reactivity.

Signaling Pathway of Reactivity

The underlying principle governing the reactivity of fluoroalkenes is the polarization of the carbon-carbon double bond due to the inductive effect of the fluorine and trifluoromethyl substituents. This creates a significant partial positive charge on the carbon atoms of the double bond, making them susceptible to nucleophilic attack.

G General Reactivity Pathway of Fluoroalkenes cluster_0 Reactants cluster_1 Reaction Intermediates / Transition States cluster_2 Products Fluoroalkene Fluoroalkene (e.g., CF₃CH=CHCF₃) TS_Nu Transition State (Nucleophilic Attack) Fluoroalkene->TS_Nu Favored Pathway TS_E Transition State (Electrophilic Attack) Fluoroalkene->TS_E Disfavored Pathway Nucleophile Nucleophile (Nu⁻) Nucleophile->TS_Nu Electrophile Electrophile (E⁺) Electrophile->TS_E Carbanion Carbanionic Intermediate TS_Nu->Carbanion Product_Nu Nucleophilic Addition Product Carbanion->Product_Nu Carbocation Carbocationic Intermediate (Less Stable) TS_E->Carbocation Product_E Electrophilic Addition Product Carbocation->Product_E

Caption: A simplified diagram illustrating the favored nucleophilic and disfavored electrophilic addition pathways for fluoroalkenes.

References

Low global warming potential of 1,1,1,4,4,4-Hexafluoro-2-butene compared to traditional refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

A significant reduction in global warming potential (GWP) is observed with 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)) when compared to traditional refrigerants, positioning it as a more environmentally sustainable alternative in refrigeration and air conditioning applications. With a GWP of approximately 2, HFO-1336mzz(Z) presents a stark contrast to the significantly higher values of legacy refrigerants such as R-134a, R-404A, and R-410A, which have GWPs of 1430, 3922, and 2088, respectively.[1][2][3]

This guide provides a comprehensive comparison of the performance of HFO-1336mzz(Z) against these traditional refrigerants, supported by experimental data and detailed methodologies.

Performance Comparison: A Shift Towards Sustainability

Experimental studies have demonstrated the viability of HFO-1336mzz(Z) as a replacement for high-GWP refrigerants, although performance characteristics such as cooling capacity and coefficient of performance (COP) can vary depending on the specific application and operating conditions.

Key Performance Indicators
RefrigerantGlobal Warming Potential (GWP, 100-year)Ozone Depletion Potential (ODP)Typical Applications
HFO-1336mzz(Z) ~2[3][4][5]0[3]High-temperature heat pumps, Organic Rankine Cycles (ORC), Chillers
R-134a 1430[1][2]0Automotive air conditioning, Medium-temperature refrigeration
R-404A 3922[1][2]0Low and medium-temperature commercial refrigeration
R-410A 2088[1][2]0Residential and commercial air conditioning

Table 1: Comparison of Global Warming Potential and Ozone Depletion Potential for HFO-1336mzz(Z) and Traditional Refrigerants.

Refrigerant ComparisonOperating ConditionsCooling Capacity ComparisonCoefficient of Performance (COP) Comparison
HFO-1336mzz(Z) vs. HCFC-123 Air Conditioning27% less than HCFC-123[6]0.1 lower than HCFC-123[6]
HFO-1336mzz(Z) vs. HFC-245fa Heat Pump30-40% less than HFC-245fa[6]Comparable to HFC-245fa, more efficient at higher temperatures[7]
R1336mzz(E) vs. R-134a Heat Pump-Potentially higher COP than R-134a

Table 2: Summary of Experimental Performance Comparisons. Note: Direct experimental comparisons of HFO-1336mzz(Z) with R-404A and R-410A are limited in the reviewed literature.

Experimental Protocols

The following section outlines a generalized experimental protocol for comparing the performance of HFO-1336mzz(Z) with traditional refrigerants in a vapor compression refrigeration system. This protocol is based on established industry standards such as those from ASHRAE and AHRI.

Objective

To determine and compare the coefficient of performance (COP) and cooling capacity of HFO-1336mzz(Z) against R-134a, R-404A, and R-410A under controlled laboratory conditions.

Apparatus

A vapor compression refrigeration test rig equipped with:

  • A variable-speed compressor

  • A condenser (air-cooled or water-cooled)

  • A thermostatic or electronic expansion valve

  • An evaporator (air-cooled or water-cooled)

  • High and low-pressure gauges

  • Temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component

  • A refrigerant mass flow meter

  • A power meter to measure compressor power consumption

  • A data acquisition system

Methodology
  • System Preparation:

    • Evacuate the refrigeration system to a deep vacuum to remove any non-condensable gases and moisture.

    • Charge the system with the first refrigerant to be tested (e.g., R-134a) to the manufacturer's specified charge amount.

  • Test Conditions:

    • Set the desired evaporating and condensing temperatures. For a comprehensive comparison, tests should be conducted across a range of conditions representative of typical applications for each refrigerant.

    • For air-cooled systems, control the ambient temperature and airflow rate across the condenser and evaporator.

    • For water-cooled systems, control the inlet water temperature and flow rate to the condenser and evaporator.

  • Data Acquisition:

    • Allow the system to reach a steady-state operating condition.

    • Record the following parameters at regular intervals for a specified duration:

      • Suction and discharge pressures of the compressor.

      • Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Refrigerant mass flow rate.

      • Power consumption of the compressor.

  • Calculations:

    • Refrigerating Effect (Qe): Calculated from the mass flow rate and the change in enthalpy of the refrigerant across the evaporator. Enthalpy values are determined from the measured temperature and pressure using refrigerant property data from a reliable source such as the NIST REFPROP database.[2][8][9][10][11]

    • Compressor Work (Wc): Measured directly by the power meter.

    • Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Qe / Wc).

    • Cooling Capacity: The refrigerating effect expressed in kilowatts (kW) or British thermal units per hour (BTU/hr).

  • Refrigerant Changeover:

    • Safely recover the refrigerant from the system.

    • Flush the system to remove any residual oil from the previous refrigerant.

    • Replace the compressor lubricant if it is not compatible with the next refrigerant.

    • Repeat steps 1-4 for each refrigerant being tested (HFO-1336mzz(Z), R-404A, R-410A).

Logical Relationship of Refrigerant Properties and Environmental Impact

The following diagram illustrates the relationship between a refrigerant's chemical properties, its atmospheric lifetime, and its ultimate impact on global warming.

G Refrigerant Environmental Impact Pathway cluster_0 Refrigerant Properties cluster_1 Atmospheric Behavior cluster_2 Environmental Impact A High GWP Refrigerants (e.g., R-134a, R-404A, R-410A) C Long Atmospheric Lifetime A->C High chemical stability B Low GWP Refrigerant (HFO-1336mzz(Z)) D Short Atmospheric Lifetime B->D Presence of C=C double bond E Increased Greenhouse Effect C->E Traps more heat F Minimal Greenhouse Effect D->F Degrades quickly

Figure 1: Refrigerant Environmental Impact Pathway

This visualization demonstrates how the chemical stability of high-GWP refrigerants leads to a longer atmospheric lifetime and a greater contribution to the greenhouse effect. Conversely, the presence of a carbon-carbon double bond in HFO-1336mzz(Z) makes it more reactive in the atmosphere, resulting in a shorter lifetime and a significantly lower impact on global warming.

References

Safety Operating Guide

Proper Disposal of 1,1,1,4,4,4-Hexafluoro-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 1,1,1,4,4,4-Hexafluoro-2-butene is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a colorless, liquefied gas that requires careful handling to mitigate health risks.[1] High concentrations of this gas can lead to an oxygen-deficient environment, and direct contact with the rapidly expanding gas may cause frostbite.[1] Inhalation, skin, or eye contact can result in irritation.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, it is imperative to use appropriate personal protective equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect against splashes and gas exposure.
Skin Protection Fire/flame resistant and impervious clothing.[3] Chemical impermeable gloves.To prevent skin contact and frostbite.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]To prevent inhalation of the gas, which can cause respiratory irritation and other health effects.[2]

Safe Handling and Storage:

  • Always handle this compound in a well-ventilated area.[3][4]

  • Cylinders should be securely chained during use to protect against physical damage.[2][4]

  • Avoid breathing fumes, gas, mist, spray, and vapors.[2]

  • Do not eat, drink, or smoke when handling this chemical.[2]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction facility.

1. Initial Assessment and Containment:

  • For any spills or leaks, ensure the area is well-ventilated.[2]

  • If it is safe to do so, stop the leak.[2]

  • For small spills, use a dry chemical absorbent. For larger spills, dike the area for recovery or absorb with appropriate material.[2]

  • Collect all contaminated materials and place them in a suitable, closed container for disposal.[5]

2. Waste Collection and Labeling:

  • Place all waste, including absorbed materials and contaminated PPE, into designated, properly labeled, and closed containers.

  • The label should clearly identify the contents as "Waste this compound" and include any relevant hazard symbols.

3. Disposal through a Licensed Facility:

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][6]

  • Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[3][6]

4. Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3][6]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3][6]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3][6]

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with running water for at least 20 minutes.[1] Remove any contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes.[3] If contact lenses are present, remove them if it is easy to do so. Seek medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Spilled This compound assess Assess Situation (Spill or Routine Disposal) start->assess spill Spill/Leak Occurs assess->spill Accident routine Routine Disposal of Unused Product assess->routine Planned ppe Wear Appropriate PPE spill->ppe collect Collect Waste & Contaminated Materials in Labeled, Closed Containers routine->collect contain Contain Spill (Absorbents, Diking) contain->collect licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration collect->licensed_disposal ppe->contain packaging Handle Contaminated Packaging (Triple Rinse, Puncture, or Incinerate) licensed_disposal->packaging end End of Disposal Process packaging->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1,1,4,4,4-Hexafluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,1,4,4,4-Hexafluoro-2-butene

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes essential personal protective equipment (PPE) requirements, safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes recommended PPE and available occupational exposure limits for this compound.

PPE / Exposure LimitSpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for additional protection.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Leather gloves are recommended when handling cylinders.[1] For laboratory use, wear appropriate chemical-resistant gloves.[1][2] Always inspect gloves prior to use and remove them properly to avoid skin contact.
Glove Material Specific breakthrough time data for this compound with common glove materials is not readily available. It is crucial to consult with the glove manufacturer for specific recommendations and to test gloves for resistance before use. Use of triple gloves is recommended for spill response.[1]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge. In environments with oxygen levels below 19.5%, a full-facepiece pressure/demand Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator is required.[1]
Occupational Exposure Limits A Workplace Environmental Exposure Level (WEEL) 8-hour Time-Weighted Average (TWA) of 500 ppm has been established for cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z). A WEEL of 400 ppm is set for trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-E).

Operational Plan for Safe Handling

Following a systematic operational plan is crucial for minimizing risks associated with handling this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] Local exhaust ventilation is preferred to prevent gas dispersion into the workplace.

  • Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[3]

  • Cylinder Handling: Securely chain cylinders when in use to protect against physical damage.[3][4]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

Safe Handling Procedures
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Avoid Inhalation and Contact: Do not breathe fumes, gas, mist, spray, or vapors.[3] Avoid contact with skin and eyes.[3]

  • Hygiene Practices: Do not eat, drink, or smoke when using this product.[3][4] Always wash hands thoroughly after handling.[3][4]

  • Container Handling: Keep containers tightly closed when not in use.[5][6] This substance is a liquefied gas under pressure; do not pierce or burn containers, even after use.[3]

Storage
  • Storage Conditions: Store cylinders in a dry, cool, and well-ventilated area.[3][4]

  • Sunlight and Heat: Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[3]

  • Cylinder Orientation: Cylinders should be stored upright and firmly secured to prevent them from falling.

  • Incompatible Materials: Store away from alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[3]

Accidental Release Measures
  • Evacuation: In case of a leak, evacuate unnecessary personnel from the area.[3]

  • Ventilation: Ensure adequate air ventilation. The vapor is heavier than air and may accumulate in confined spaces.[3]

  • Personal Protection: Only qualified personnel equipped with suitable protective equipment should intervene.[3] This includes wearing gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus for major releases.[3]

  • Containment: If it is safe to do so, stop the leak.[3]

  • Cleanup: For small spills, use a dry chemical absorbent. For large spills, dike the area for recovery or absorb with an appropriate material. Use explosion-proof equipment for cleanup.[3]

Disposal
  • Waste Containers: Collect waste in suitable and closed containers for disposal.

  • Disposal Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[6]

  • Container Disposal: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_end_procedures Post-Handling Prep Preparation Handling Handling Storage Storage Spill Spill Response CleanArea Clean Work Area Spill->CleanArea Disposal Disposal End End Disposal->End Start Start ReviewSDS Review SDS Start->ReviewSDS DonPPE Don PPE ReviewSDS->DonPPE CheckVent Check Ventilation DonPPE->CheckVent PrepArea Prepare Work Area CheckVent->PrepArea UseChemical Use Chemical PrepArea->UseChemical UseChemical->Storage Store Unused Chemical Monitor Monitor for Leaks/ Exposure UseChemical->Monitor Monitor->Spill Spill Occurs Monitor->CleanArea If no spill CleanArea->Disposal Dispose of Waste DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands WashHands->End

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,4,4,4-Hexafluoro-2-butene
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1,1,1,4,4,4-Hexafluoro-2-butene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.